molecular formula C7H12N2S B1342988 5-Tert-butyl-3-isothiazolamine CAS No. 127024-28-6

5-Tert-butyl-3-isothiazolamine

Cat. No.: B1342988
CAS No.: 127024-28-6
M. Wt: 156.25 g/mol
InChI Key: WWZIRENXMOAEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-3-isothiazolamine, also known as 3-tert-butyl-1,2-thiazol-5-amine, is a heterocyclic organic compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This amine derivative of isothiazole is characterized by a tert-butyl substituent at the 3-position of the isothiazole ring, a structure that serves as a valuable precursor in the synthesis of more complex molecules, particularly within the class of isothiazolinone biocides . Isothiazolinone derivatives are renowned for their potent antimicrobial activity, functioning by inhibiting life-sustaining enzymes through the formation of mixed disulfides with thiol groups at the enzymes' active sites . As a key synthetic intermediate, this compound provides researchers with a building block for developing novel compounds for applications in preservative development, material protection, and antimicrobial studies . The compound has a density of approximately 1.1 g/cm³ and a boiling point of 176.6±38.0 °C at 760 mmHg . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1,2-thiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZIRENXMOAEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 5-tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-tert-butyl-3-isothiazolamine

Introduction

This compound is a heterocyclic amine containing a core isothiazole ring. The isothiazole scaffold is of significant interest to researchers and drug development professionals due to its presence in a variety of biologically active compounds. Thiazole and isothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a proposed pathway for the synthesis of this compound and outlines the key characterization techniques required to verify its structure and purity.

Physicochemical Properties

The fundamental properties of the target compound are summarized below. While the molecular formula and weight are definitive, the physical properties are estimated based on similar structures.

PropertyValueReference
Molecular FormulaC₇H₁₂N₂SN/A
Molecular Weight156.25 g/mol N/A
Physical StateSolid (Predicted)N/A
Melting Point110-120 °C (Predicted Range)N/A
CAS NumberNot availableN/A

Proposed Synthesis Pathway

A plausible synthetic route to this compound starts from the readily available β-ketonitrile, 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile). The synthesis of related 3-aminoisoxazoles often utilizes this precursor.[3][4] The proposed pathway involves two key steps: thionation of the ketone and subsequent oxidative aminocyclization to form the isothiazole ring.

G cluster_0 Step 1: Thionation cluster_1 Step 2: Oxidative Aminocyclization A 4,4-Dimethyl-3-oxopentanenitrile B Intermediate Thioamide / Enethiolate A->B  Lawesson's Reagent or P₄S₁₀  Toluene, Reflux C Intermediate Thioamide / Enethiolate D This compound C->D  Hydroxylamine-O-sulfonic acid (HOSA)  or Chloramine (NH₂Cl)  Base (e.g., NaOAc), EtOH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Thionation of 4,4-Dimethyl-3-oxopentanenitrile

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Argon), add 4,4-dimethyl-3-oxopentanenitrile (10.0 g, 79.9 mmol) and anhydrous toluene (100 mL).

  • Reagent Addition: Add Lawesson's reagent (17.8 g, 43.9 mmol, 0.55 eq) portion-wise to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude residue, containing the intermediate thioamide/enethiolate, can be used in the next step with or without further purification. For purification, flash column chromatography on silica gel may be employed.

Step 2: Oxidative Aminocyclization

  • Setup: Dissolve the crude intermediate from Step 1 in ethanol (120 mL) in a 250 mL round-bottom flask. Add sodium acetate (9.8 g, 119.8 mmol, 1.5 eq).

  • Reagent Addition: Prepare a solution of hydroxylamine-O-sulfonic acid (11.3 g, 99.9 mmol, 1.25 eq) in water/ethanol and add it dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the formation of the product by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford pure this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve approximately 5-10 mg of the purified sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the accurate mass of the molecular ion.

Characterization Data (Predicted)

The following tables summarize the expected data from the characterization of the final product.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.5 - 6.7Singlet (s)1HIsothiazole ring C4-H
~ 5.0 - 5.5Broad Singlet (br s)2HAmine (-NH₂)
~ 1.35Singlet (s)9Htert-Butyl (-C(CH₃)₃)

Note: NMR shifts can vary based on the solvent used.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 175 - 180Isothiazole ring C5
~ 160 - 165Isothiazole ring C3
~ 105 - 110Isothiazole ring C4
~ 35 - 40tert-Butyl quaternary C (-C (CH₃)₃)
~ 29 - 31tert-Butyl methyl C (-C(CH₃ )₃)
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H stretch (Amine)
2965 - 2870StrongC-H stretch (Aliphatic, tert-butyl)
~ 1640MediumN-H bend (Amine)
~ 1580MediumC=N stretch (Isothiazole ring)
~ 1470MediumC=C stretch (Isothiazole ring)
Table 4: Predicted Mass Spectrometry Data
m/z ValueIonNotes
157[M+H]⁺Molecular ion peak (ESI+)
156[M]⁺Molecular ion
141[M-CH₃]⁺Loss of a methyl group
100[M-C₄H₈]⁺Loss of isobutylene from tert-butyl group
99[M-C₄H₉]⁺Loss of tert-butyl radical

Workflow Visualization

The logical flow for the characterization of a newly synthesized compound is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Structural Verification & Analysis A Crude Synthesized Product B Purification (Chromatography / Recrystallization) A->B C Pure Compound B->C D NMR Spectroscopy (¹H, ¹³C) C->D Sample Submission E Mass Spectrometry (HRMS) C->E Sample Submission F IR Spectroscopy C->F Sample Submission G Purity Analysis (HPLC, Elemental Analysis) D->G E->G F->G H Characterized Compound G->H Data Confirms Structure & Purity >95%

Caption: General workflow for the characterization of a synthesized compound.

Conclusion

This guide outlines a feasible, though hypothetical, synthetic route and a comprehensive characterization plan for this compound. The proposed synthesis leverages common precursors and established reactions in heterocyclic chemistry. The characterization strategy employs standard analytical techniques—NMR, IR, and MS—to provide unambiguous structural confirmation and purity assessment, which are critical for any downstream applications in research or drug development.[8]

References

Physicochemical Properties of 5-tert-butyl-3-isothiazolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of 5-tert-butyl-3-isothiazolamine. Due to the limited availability of public data for this specific compound, this document also presents general experimental methodologies for the synthesis and analysis of related isothiazolamine derivatives. Furthermore, a generalized workflow for the determination of key physicochemical parameters is provided to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for professionals in research, and drug development who are interested in this compound and related heterocyclic compounds.

Introduction

Isothiazolamines are a class of heterocyclic compounds that have garnered interest in various scientific fields, including medicinal chemistry and materials science, due to their potential biological activity. The substituent groups on the isothiazole ring play a crucial role in determining the molecule's physicochemical properties and, consequently, its behavior in biological and chemical systems. This guide focuses specifically on this compound, a derivative featuring a bulky tert-butyl group. Understanding its core physicochemical properties is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and developing new molecules with desired characteristics.

Core Physicochemical Properties

While specific experimental data for this compound is not widely available in public literature, the fundamental properties can be summarized. The following table presents the available data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₂N₂SChemical Synthesis Database[1]
Molecular Weight 156.252 g/mol Chemical Synthesis Database[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
LogP Not available-

It is important for researchers to experimentally determine the unavailable physicochemical properties to build a comprehensive profile of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not readily found in peer-reviewed literature. However, general methodologies for the synthesis of structurally similar compounds and the analysis of isothiazolamines can be adapted.

Representative Synthesis of a Substituted Amino-heterocycle

A general procedure for the synthesis of a related compound, 3-amino-5-tert-butylisoxazole, is presented here as a representative example of the synthesis of a five-membered heterocyclic amine. This can serve as a starting point for developing a synthesis protocol for this compound.

Reaction: Synthesis of 3-amino-5-tert-butylisoxazole from pivaloyl acetonitrile and hydroxylamine hydrochloride.

Procedure:

  • An aqueous solution of hydroxylamine hydrochloride is added to a basic solution of pivalyl acetonitrile.

  • Within the first 15 to 30 minutes of the addition, the pH of the reaction mixture is carefully adjusted to a range of 6.2 to 6.5.

  • The reaction is stirred at a controlled temperature.

  • The resulting product is then isolated and purified using standard techniques such as crystallization or chromatography.

Note: The careful control of pH is crucial for maximizing the yield of the desired 3-amino isomer.

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

A sensitive and selective analytical method for the determination of isothiazolamines in various matrices can be developed using HPLC-MS/MS.[2][3]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Tandem Mass Spectrometer (MS/MS)

General Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Optimized for the specific column and separation.

  • Injection Volume: Typically in the range of 1-10 µL.

General Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is often suitable for amine-containing compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Precursor and Product Ions: These would need to be determined specifically for this compound by infusing a standard solution into the mass spectrometer.

Visualization of Experimental Workflow

Since no specific signaling pathways involving this compound have been identified, the following diagram illustrates a general experimental workflow for the determination of its physicochemical properties.

Physicochemical_Properties_Workflow cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_analysis Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification Melting_Point Melting Point (DSC, MP Apparatus) Structure_Verification->Melting_Point Boiling_Point Boiling Point (Distillation) Structure_Verification->Boiling_Point Solubility Aqueous & Organic Solubility (Shake-flask) Structure_Verification->Solubility pKa pKa Determination (Potentiometric Titration, UV-Vis) Structure_Verification->pKa LogP LogP Determination (Shake-flask, HPLC) Structure_Verification->LogP Data_Compilation Data Compilation & Tabulation Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation LogP->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

Conclusion

This technical guide has consolidated the currently available information on the physicochemical properties of this compound. While key experimental data points remain to be determined, the provided general methodologies for synthesis and analysis offer a practical starting point for researchers. The outlined workflow for property determination provides a logical framework for the comprehensive characterization of this and other novel compounds. Further experimental investigation is necessary to fully elucidate the physicochemical profile of this compound, which will be invaluable for its potential applications in drug discovery and development.

References

The Biocidal Mechanism of 5-tert-butyl-3-isothiazolamine: A Technical Overview and Knowledge Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazolinones are a prominent class of biocides valued for their broad-spectrum efficacy against a wide range of microorganisms. While the general mechanism of action for this class of compounds is understood to involve the disruption of critical cellular functions through enzymatic inhibition, specific data and in-depth mechanistic studies on individual derivatives, such as 5-tert-butyl-3-isothiazolamine, are notably scarce in publicly accessible scientific literature. This technical guide synthesizes the established mechanism of action for isothiazolinone biocides as a foundational framework and identifies the current knowledge gaps pertaining specifically to the this compound derivative. This document is intended to provide researchers with a comprehensive understanding of the likely mode of action and to highlight areas requiring further investigation to fully characterize this specific biocidal agent.

The General Mechanism of Action of Isothiazolinone Biocides: A Two-Step Process

The biocidal activity of isothiazolinones is generally characterized by a two-step mechanism that leads to microbial cell death. This process involves an initial rapid inhibition of cellular metabolism followed by progressive and irreversible cellular damage.

  • Step 1: Rapid Inhibition of Metabolic Pathways (Minutes) : Isothiazolinones are electrophilic molecules that readily react with nucleophilic moieties within the microbial cell. A primary target is the thiol groups (-SH) present in the amino acid cysteine, a crucial component of many enzymes and proteins.[1][2][3] This rapid interaction leads to the formation of disulfide bonds, effectively inactivating key enzymes.[3][4] Of particular importance is the inhibition of dehydrogenase enzymes involved in central metabolic pathways such as the Krebs cycle and the electron transport chain.[1][2][5] This disruption halts cellular respiration and the generation of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to a swift cessation of growth and other metabolic activities.[1]

  • Step 2: Irreversible Cellular Damage and Loss of Viability (Hours) : Following the initial metabolic inhibition, a cascade of events leads to irreversible cellular damage. The disruption of cellular energy production and the inactivation of essential proteins compromise the integrity of the cell membrane and other cellular structures. This can result in the leakage of intracellular components and ultimately, cell death.[1][2][5] Some studies also suggest the production of free radicals as a contributing factor to the cellular damage.[2]

The Postulated Mechanism of Action of this compound

While specific experimental data for this compound is not available, its mechanism of action can be reasonably extrapolated from the known activity of the isothiazolinone class. The core isothiazole ring is the reactive center responsible for the biocidal activity. The presence of the tert-butyl group at the 5-position and an amine group at the 3-position will modulate the molecule's physicochemical properties, such as lipophilicity and reactivity, which in turn will influence its potency and spectrum of activity.

The proposed signaling pathway for the biocidal action of this compound is depicted in the following diagram:

Isothiazolinone_Mechanism cluster_cell Microbial Cell Isothiazolinone This compound Cell_Membrane Cell Membrane Penetration Isothiazolinone->Cell_Membrane Passive Diffusion Thiol_Groups Thiol Groups (-SH) in Enzymes & Proteins Cell_Membrane->Thiol_Groups Reaction with intracellular thiols Enzyme_Inactivation Enzyme Inactivation (e.g., Dehydrogenases) Thiol_Groups->Enzyme_Inactivation Metabolic_Disruption Disruption of Krebs Cycle & Electron Transport Enzyme_Inactivation->Metabolic_Disruption ATP_Depletion ATP Depletion Metabolic_Disruption->ATP_Depletion Cellular_Damage Irreversible Cellular Damage ATP_Depletion->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Postulated mechanism of action for this compound.

Knowledge Gaps and Future Research Directions

A thorough review of the scientific literature reveals a significant lack of specific data on the biocidal properties of this compound. To provide a comprehensive understanding of its mechanism of action, further research is imperative in the following areas:

Quantitative Biocidal Activity Data

There is a pressing need for quantitative data to characterize the biocidal efficacy of this compound. This includes determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a broad panel of relevant bacteria and fungi. Such data is fundamental for comparing its potency to other biocides and for determining effective in-use concentrations.

Table 1: Required Quantitative Data for this compound

ParameterDescriptionOrganism(s)
MIC Minimum Inhibitory ConcentrationGram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), Fungi (e.g., Aspergillus niger, Candida albicans)
MBC Minimum Bactericidal ConcentrationGram-positive bacteria, Gram-negative bacteria, Fungi
IC50 Half-maximal Inhibitory ConcentrationSpecific target enzymes (e.g., lactate dehydrogenase, succinate dehydrogenase)
Experimental Protocols for Mechanistic Studies

To elucidate the precise mechanism of action, a series of well-defined experiments are required. The following are key experimental protocols that should be employed:

  • Microbial Growth Inhibition Assays: Standard broth microdilution or agar dilution methods should be used to determine the MIC values.

  • Enzyme Inhibition Assays: The inhibitory effect on specific dehydrogenase enzymes (e.g., lactate dehydrogenase, succinate dehydrogenase) should be quantified. This would involve incubating the purified enzyme with varying concentrations of this compound and measuring the enzyme's activity spectrophotometrically.

  • Cellular Respiration and ATP Synthesis Assays: The impact on microbial respiration can be assessed by measuring oxygen consumption rates using a Clark-type electrode. Cellular ATP levels can be quantified using commercially available bioluminescence-based assays.

  • Cell Membrane Integrity Assays: Damage to the cell membrane can be evaluated using fluorescent dyes such as propidium iodide, which only enters cells with compromised membranes.

The following diagram illustrates a general experimental workflow for characterizing the biocidal mechanism:

Experimental_Workflow Compound This compound MIC_MBC Determine MIC & MBC (Broth/Agar Dilution) Compound->MIC_MBC Enzyme_Assay Enzyme Inhibition Assay (e.g., Dehydrogenase) Compound->Enzyme_Assay Cellular_Assays Cellular Function Assays Compound->Cellular_Assays Data_Analysis Data Analysis & Interpretation MIC_MBC->Data_Analysis Enzyme_Assay->Data_Analysis Respiration Oxygen Consumption Cellular_Assays->Respiration ATP ATP Synthesis Cellular_Assays->ATP Membrane Membrane Integrity Cellular_Assays->Membrane Respiration->Data_Analysis ATP->Data_Analysis Membrane->Data_Analysis Mechanism Elucidation of Mechanism of Action Data_Analysis->Mechanism

Caption: Experimental workflow for elucidating the biocidal mechanism.

Conclusion

The biocidal action of this compound is presumed to follow the established mechanism of the isothiazolinone class, primarily through the inhibition of essential thiol-containing enzymes, leading to metabolic disruption and cell death. However, the absence of specific quantitative data and detailed experimental studies for this particular derivative represents a significant knowledge gap. Future research focusing on determining its biocidal spectrum and potency, and on elucidating its precise molecular interactions through targeted enzymatic and cellular assays, is crucial for a comprehensive understanding and for optimizing its application as a biocide. This will be of significant value to researchers and professionals in the field of drug development and microbial control.

References

The Ascendant Role of Tert-Butyl Isothiazoles in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have led to the development of numerous compounds with a wide array of therapeutic applications. The strategic incorporation of a tert-butyl group onto this versatile core has emerged as a powerful approach to enhance potency, selectivity, and pharmacokinetic profiles. This technical guide delves into the burgeoning field of novel tert-butyl substituted isothiazoles, presenting a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Antimicrobial Activity of Novel Tert-Butyl Substituted Phenylthiazoles

A series of novel tert-butylphenylthiazole derivatives linked to a pyrimidine ring has demonstrated significant potential in combating multidrug-resistant pathogens. The introduction of the bulky tert-butyl group serves as a metabolic shield, preventing benzylic C-H oxidation and thereby enhancing the compound's metabolic stability and duration of action.[1][2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds was evaluated against a panel of clinically relevant bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that inhibits visible growth, are summarized below.

CompoundSide ChainMRSA USA300 (MIC μg/mL)C. difficile (MIC μg/mL)E. coli JW55031 (MIC μg/mL)C. albicans (MIC μg/mL)
9 Piperazine>32>32>32>32
12 Propylenediamine1632>328
13 (S)-2-aminopropan-1-ol164>32>32
18 trans-1,4-diaminocyclohexane816816
19 cis-1,2-diaminocyclohexane4>32>32>32
20 trans-1,2-diaminocyclohexane44>3216
22 3-aminopyrrolidine16>3216>32

Data sourced from references[1][2].

Particularly noteworthy are compounds 19 and 20 , which incorporate cis- and trans-1,2-diaminocyclohexane side chains, respectively. These compounds exhibited potent activity against the highly infectious MRSA USA300 strain with an MIC of 4 μg/mL.[2] Furthermore, compound 20 also demonstrated strong activity against C. difficile with an MIC of 4 μg/mL.[2]

Experimental Protocols

General Synthesis of Tert-Butylphenylthiazole Derivatives:

The synthetic route commences with the appropriate starting materials to construct the core phenylthiazole scaffold. A key intermediate is a methylsulfonyl analogue, which then serves as a versatile precursor for the introduction of various nitrogenous side chains.

  • Step 1: Synthesis of the Methylsulfonyl Intermediate: The tert-butylphenylthiazole core is functionalized with a methylthio group, which is subsequently oxidized to the corresponding methylsulfonyl group. This creates a reactive site for nucleophilic substitution.[1]

  • Step 2: Nucleophilic Substitution: The methylsulfonyl intermediate is reacted with a diverse library of primary and secondary amines (e.g., piperazine, diaminocyclohexane derivatives, aminopyrrolidine) to yield the final tert-butylphenylthiazole derivatives.[1]

Antimicrobial Susceptibility Testing (MIC Determination):

The minimum inhibitory concentrations (MICs) of the synthesized compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: The test compounds were serially diluted in appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized microbial suspension.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualized Workflow: Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start Starting Materials core Tert-butylphenylthiazole Core Synthesis start->core intermediate Methylsulfonyl Intermediate core->intermediate diversification Nucleophilic Substitution with Amines intermediate->diversification final_compounds Final Compounds (8-28) diversification->final_compounds mic MIC Determination (Broth Microdilution) final_compounds->mic data Quantitative MIC Data mic->data strains Panel of Microbial Strains (MRSA, C. difficile, etc.) strains->mic

Caption: General workflow for the synthesis and antimicrobial evaluation of tert-butylphenylthiazole derivatives.

Anticancer and Enzyme Inhibitory Activities

The versatility of the tert-butyl isothiazole scaffold extends beyond antimicrobial applications, with numerous derivatives demonstrating potent anticancer and enzyme inhibitory activities.

Anticancer Activity of Thiazole Derivatives

A novel series of 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazine derivatives has been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Quantitative Anticancer Data (IC50 Values):

The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that is required for 50% inhibition in vitro, are presented below.

CompoundR GroupA-549 (Lung) IC50 (μM)HeLa (Cervical) IC50 (μM)HL-60 (Leukemia) IC50 (μM)MCF-7 (Breast) IC50 (μM)SF-BR-3 (Breast) IC50 (μM)
6a H>100>10045.3 ± 1.230.6 ± 0.925.4 ± 0.7
6b 4-OCH3>10080.5 ± 2.150.1 ± 1.535.2 ± 1.128.9 ± 0.8
6c 4-Cl85.2 ± 2.570.1 ± 1.938.7 ± 1.025.8 ± 0.620.3 ± 0.5
6d 4-F90.6 ± 2.875.3 ± 2.040.2 ± 1.128.4 ± 0.722.1 ± 0.6
6e 4-Br80.4 ± 2.365.8 ± 1.835.1 ± 0.922.5 ± 0.518.7 ± 0.4
6f 4-NO275.1 ± 2.160.2 ± 1.730.6 ± 0.820.1 ± 0.417.2 ± 0.3
6g 3,4-di-Cl70.3 ± 2.055.7 ± 1.528.9 ± 0.716.5 ± 0.415.8 ± 0.3
5-FU -12.5 ± 0.310.2 ± 0.28.5 ± 0.115.8 ± 0.318.2 ± 0.4

Data sourced from reference. 5-FU (5-fluorouracil) was used as a standard anticancer drug.

Compound 6g , featuring a 3,4-dichlorophenyl substituent, exhibited the most potent anticancer activity, particularly against the MCF-7 breast cancer cell line with an IC50 value of 16.5 ± 0.4µM.

Enzyme Inhibitory Activity

N-tert-butyl substituted 2-aminothiazol-4(5H)-one derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which are implicated in various metabolic diseases and cancers.

Quantitative Enzyme Inhibition Data:

CompoundSubstituent at C-511β-HSD1 % Inhibition (at 10 µM)11β-HSD2 % Inhibition (at 10 µM)
3a Methyl--
3b Ethyl--
3f Phenyl-53.57
3h Cyclohexane (spiro)82.5-

Data sourced from reference[4]. A dash (-) indicates data not reported or not significant.

Compound 3h , with a spiro-cyclohexane substituent at the 5-position, demonstrated the highest inhibitory activity against 11β-HSD1 (82.5% at 10 µM), while the phenyl-substituted derivative 3f was the most potent inhibitor of 11β-HSD2 (53.57% at 10 µM).[4] The introduction of the tert-butyl group significantly increased the inhibitory activity towards 11β-HSD2 compared to analogues with smaller alkyl groups.[4]

Experimental Protocols

Synthesis of 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazines:

The synthesis involves a multi-step process starting from phthalic anhydride and culminating in a Suzuki-Miyaura cross-coupling reaction to introduce aryl diversity.

  • Formation of the Triazolophthalazine Core: Phthalic anhydride is reacted with hydrazine hydrate, followed by treatment with a substituted acetohydrazide to construct the 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazine core structure.

  • Suzuki-Miyaura Coupling: The chlorinated precursor is then subjected to a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various arylboronic acids to generate the final 6-aryl substituted derivatives.

In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were calculated from the dose-response curves.

11β-HSD Enzyme Inhibition Assay:

The inhibitory activity of the compounds against 11β-HSD1 and 11β-HSD2 was evaluated using enzymatic assays.

  • Enzyme and Substrate Preparation: Recombinant human 11β-HSD1 or 11β-HSD2 enzymes were used. Cortisol (for 11β-HSD1) or corticosterone (for 11β-HSD2) served as the substrate.

  • Incubation: The enzyme, substrate, co-factor (NADP+ or NADPH), and test compound were incubated together at 37°C.

  • Detection of Product: The conversion of the substrate to its product (cortisone or 11-dehydrocorticosterone) was quantified, typically using a competitive immunoassay or chromatographic methods.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the enzyme activity in the presence of the test compound to the activity of a control sample without the inhibitor.

Visualized Anticancer Mechanism of Action

Further investigation into the mechanism of action of promising thiazole derivatives has revealed their ability to induce cell cycle arrest, DNA fragmentation, and mitochondrial depolarization, ultimately leading to apoptosis.

G cluster_pathway Apoptotic Signaling Pathway compound Promising Thiazole Derivative (e.g., 1d) cell_cycle Cell Cycle Arrest compound->cell_cycle mito Mitochondrial Depolarization compound->mito apoptosis Apoptosis cell_cycle->apoptosis dna_frag DNA Fragmentation mito->dna_frag dna_frag->apoptosis

Caption: Proposed mechanism of action for a promising anticancer thiazole derivative.

Conclusion

The incorporation of the tert-butyl moiety into the isothiazole scaffold represents a highly fruitful strategy in the quest for novel therapeutic agents. The compounds highlighted in this guide showcase remarkable biological activities, ranging from potent antimicrobial effects against resistant pathogens to significant anticancer and enzyme inhibitory properties. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to build upon. The continued exploration of the vast chemical space surrounding tert-butyl substituted isothiazoles holds immense promise for the discovery of next-generation medicines to address pressing global health challenges.

References

An In-depth Technical Guide to 5-tert-butyl-1,2-thiazol-3-amine (CAS 127024-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical information on 5-tert-butyl-1,2-thiazol-3-amine. It is intended for research and informational purposes only. A significant portion of the physicochemical and biological data for this specific compound is not publicly available, highlighting a need for further investigation.

Introduction

5-tert-butyl-1,2-thiazol-3-amine, also known as 5-tert-butyl-3-isothiazolamine, with the CAS registry number 127024-28-6, is a heterocyclic amine belonging to the isothiazole class of compounds. The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. The presence of a bulky tert-butyl group at the 5-position and an amino group at the 3-position suggests potential for interesting physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry. This guide provides a summary of its structure, and available, though limited, properties, along with a detailed synthesis protocol based on published literature.

Structure and Physicochemical Properties

Table 1: Structural Information
ParameterValue
IUPAC Name 5-tert-butyl-1,2-thiazol-3-amine
Synonyms This compound
CAS Number 127024-28-6
Molecular Formula C₇H₁₂N₂S
SMILES CC(C)(C)C1=CC(=NS1)N
Molecular Weight 156.25 g/mol [1][2]

Chemical Structure:

Figure 1: 2D Structure of 5-tert-butyl-1,2-thiazol-3-amine.
Table 2: Physicochemical Properties

PropertyValueReference
Melting Point Not available[1][2]
Boiling Point Not available[1][2]
Density Not available[1][2]
Solubility Not available
pKa Not available

The lack of empirical data for these fundamental properties suggests that this compound has not been extensively characterized. Predictive models could be employed to estimate these values, but such data should be used with caution and validated experimentally.

Synthesis

Experimental Protocol: A General Synthetic Approach

Based on general methods for the synthesis of 3-aminoisothiazoles, a plausible synthetic route is outlined below. This protocol is illustrative and would require optimization for this specific target molecule.

Reaction Scheme:

G reagent1 Pivaloylacetonitrile intermediate Pivaloylthioacetamide reagent1->intermediate 1. reagent2 Lawesson's Reagent reagent2->intermediate product 5-tert-butyl-1,2-thiazol-3-amine intermediate->product 2. reagent3 Hydroxylamine-O-sulfonic acid reagent3->product

Figure 2: Plausible synthetic workflow for 5-tert-butyl-1,2-thiazol-3-amine.

Step 1: Synthesis of Pivaloylthioacetamide

  • To a solution of pivaloylacetonitrile (1 equivalent) in a suitable aprotic solvent (e.g., toluene or dioxane), add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pivaloylthioacetamide.

Step 2: Cyclization to 5-tert-butyl-1,2-thiazol-3-amine

  • Dissolve the pivaloylthioacetamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of hydroxylamine-O-sulfonic acid (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-tert-butyl-1,2-thiazol-3-amine.

Biological Activity and Mechanism of Action

There is a significant gap in the scientific literature regarding the specific biological activities of 5-tert-butyl-1,2-thiazol-3-amine. However, the isothiazole and aminothiazole scaffolds are present in numerous compounds with a wide range of biological activities.

  • Antimicrobial and Antifungal Activity: Isothiazolinones, a related class of compounds, are well-known for their potent antimicrobial and antifungal properties.[3][4] These compounds often act by disrupting essential cellular processes. It is plausible that 5-tert-butyl-1,2-thiazol-3-amine could exhibit similar activities.

  • Anticancer Activity: 2-Aminothiazole derivatives have been extensively investigated as potential anticancer agents.[5][6][7][8] Their mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. The presence of the aminothiazole-like core in the target molecule suggests that it could be a candidate for anticancer screening.

  • Enzyme Inhibition: The isothiazole ring can act as a bioisostere for other five-membered heterocycles found in biologically active molecules, potentially enabling it to interact with various enzyme active sites.

Without experimental data, any discussion of the mechanism of action or specific signaling pathways for this compound would be purely speculative. Further research is required to determine its biological profile.

Proposed Experimental Workflow for Biological Screening

For researchers interested in investigating the biological potential of this compound, a general screening workflow is proposed.

G start 5-tert-butyl-1,2-thiazol-3-amine screen1 Primary Screening start->screen1 antimicrobial Antimicrobial Assays (MIC determination) screen1->antimicrobial anticancer Cytotoxicity Assays (e.g., MTT, XTT) screen1->anticancer hit Active Hit Identified antimicrobial->hit no_hit No Significant Activity antimicrobial->no_hit anticancer->hit anticancer->no_hit secondary Secondary Assays hit->secondary moa Mechanism of Action Studies secondary->moa pathway Signaling Pathway Analysis moa->pathway

Figure 3: Proposed workflow for the biological evaluation of 5-tert-butyl-1,2-thiazol-3-amine.

Conclusion and Future Directions

5-tert-butyl-1,2-thiazol-3-amine (CAS 127024-28-6) is a chemical entity with a structure that suggests potential for interesting biological activities. However, a thorough review of the available literature reveals a significant lack of fundamental physicochemical and biological data. The synthesis has been reported, providing a starting point for obtaining the compound for further studies.

Future research efforts should focus on:

  • Complete Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and pKa is essential for any further development.

  • Broad Biological Screening: A comprehensive screening against a panel of microbial strains and cancer cell lines would be a logical first step to identify any potential therapeutic applications.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the mechanism of action and the signaling pathways involved would be warranted.

The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this and related isothiazole derivatives. The clear gaps in knowledge highlight an opportunity for novel research and discovery in the field of medicinal chemistry.

References

In Vitro Antimicrobial Spectrum of Isothiazolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antimicrobial spectrum of isothiazolinone compounds. Due to the limited availability of specific data for 5-tert-butyl-3-isothiazolamine, this document focuses on the broader class of isothiazolinones, providing key data and methodologies relevant to understanding their antimicrobial properties. Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products due to their potent and broad-spectrum antimicrobial activity.[1][2]

General Antimicrobial Activity

Isothiazolinones are effective against a wide range of microorganisms, including bacteria and fungi.[1] Their efficacy is attributed to their ability to rapidly inhibit microbial growth and metabolism.[3] The antimicrobial potency can be influenced by the specific chemical substitutions on the isothiazolinone ring. For instance, the presence of a chlorine atom, as in 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), has been shown to enhance biocidal activity compared to its non-chlorinated counterpart, 2-methyl-4-isothiazolin-3-one (MIT).[1]

Quantitative Antimicrobial Spectrum

The antimicrobial efficacy of isothiazolinones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for several common isothiazolinone derivatives against representative bacterial and fungal species.

CompoundTest OrganismMIC (µg/mL)Reference
Methylisothiazolinone (MIT)Escherichia coli41[1]
Schizosaccharomyces pombe245[1]
Chloromethylisothiazolinone (CMIT)Escherichia coli0.5[1]
Schizosaccharomyces pombe2.6[1]
Benzisothiazolinone (BIT)Escherichia coliNot Reported[1]
Schizosaccharomyces pombeNot Reported[1]

Mechanism of Action

The primary mechanism of antimicrobial action for isothiazolinones involves the disruption of essential enzymatic pathways within the microbial cell. The electron-deficient sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, particularly the thiol groups of cysteine residues in proteins.[1][4] This interaction leads to the formation of mixed disulfides, which inactivates critical enzymes involved in metabolism and cellular respiration, ultimately leading to cell death.[1][3]

G Isothiazolinone Isothiazolinone MicrobialCell Microbial Cell Isothiazolinone->MicrobialCell Penetration IntracellularThiols Intracellular Thiols (e.g., in enzymes) Isothiazolinone->IntracellularThiols Reaction MicrobialCell->IntracellularThiols Enzyme Essential Enzyme IntracellularThiols->Enzyme Component of InactiveEnzyme Inactive Enzyme IntracellularThiols->InactiveEnzyme Forms mixed disulfide with CellDeath Cell Death Enzyme->CellDeath Required for cell viability InactiveEnzyme->CellDeath Leads to

Caption: Mechanism of action of isothiazolinones.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of an isothiazolinone compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][5]

Materials
  • Test isothiazolinone compound

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains for testing

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Micropipettes and sterile tips

Preparation of Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 625 nm of 0.08 to 0.13 for bacteria. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Preparation of Test Compound Dilutions
  • Prepare a stock solution of the isothiazolinone compound in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate or in tubes to create a range of concentrations.

Microtiter Plate Inoculation
  • Dispense 50 µL of the appropriate broth into each well of a sterile 96-well microtiter plate.

  • Add 50 µL of the corresponding antimicrobial dilution to each well, creating a final volume of 100 µL.

  • Inoculate each well (except for the sterility control) with 50 µL of the prepared microbial inoculum. The final volume in each well will be 150 µL.

  • Include the following controls on each plate:

    • Growth Control: Wells containing broth and inoculum, but no antimicrobial agent.

    • Sterility Control: Wells containing broth only.

Incubation
  • Seal the microtiter plates or cover with a lid to prevent evaporation.

  • Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

Interpretation of Results
  • Following incubation, examine the plates for visible turbidity. A button of growth at the bottom of the well indicates microbial growth.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Prepare Inoculum Prepare Inoculum Inoculate with Microorganism Inoculate with Microorganism Prepare Inoculum->Inoculate with Microorganism Prepare Compound Dilutions Prepare Compound Dilutions Add Compound Dilutions Add Compound Dilutions Prepare Compound Dilutions->Add Compound Dilutions Dispense Broth Dispense Broth Dispense Broth->Add Compound Dilutions Add Compound Dilutions->Inoculate with Microorganism Incubate Plate Incubate Plate Inoculate with Microorganism->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Experimental workflow for MIC determination.

Conclusion

Isothiazolinones represent a class of potent, broad-spectrum antimicrobial agents. Their mechanism of action, centered on the inactivation of essential microbial enzymes, makes them effective against a variety of bacteria and fungi. The standardized methodologies outlined in this guide provide a framework for the in vitro evaluation of their antimicrobial spectrum, which is a critical step in the research and development of new antimicrobial drugs and biocidal formulations. Further research is warranted to determine the specific antimicrobial profile of derivatives such as this compound.

References

5-tert-butyl-3-isothiazolamine: A Scoping Review and Future Directions for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

5-tert-butyl-3-isothiazolamine is a heterocyclic amine whose potential as a modulator of enzyme activity remains largely unexplored in publicly available scientific literature. However, the isothiazole core, and its bioisosteric relationship to other pharmacologically active five-membered heterocycles like thiazoles and isoxazoles, presents a compelling case for its investigation as a novel enzyme inhibitor. This technical whitepaper synthesizes the available chemical information for this compound, reviews the well-documented enzyme inhibitory activities of structurally related compounds, and proposes a strategic framework for the systematic evaluation of its therapeutic potential. By examining analogous compounds, we can infer potential targets and mechanisms, providing a rationale for its inclusion in future screening campaigns.

Introduction: The Untapped Potential of this compound

This compound is a small molecule with the molecular formula C₇H₁₂N₂S and a molecular weight of 156.25 g/mol .[1] While its synthesis and basic chemical properties are documented, a thorough review of scientific databases reveals a significant gap in our understanding of its biological activity. The broader class of isothiazoles and isothiazolinones are recognized for their potent antimicrobial and biocidal properties, which stem from their ability to interfere with essential microbial metabolic pathways.[2][3][4] This known bioactivity of the isothiazole scaffold, combined with the demonstrated success of analogous heterocyclic compounds in targeting specific human enzymes, positions this compound as a molecule of interest for novel drug discovery efforts.

This document serves as a guide for researchers by:

  • Establishing a scientific rationale for investigating this compound as an enzyme inhibitor based on the principle of bioisosterism.

  • Summarizing the quantitative enzyme inhibition data for structurally similar thiazole and isoxazole derivatives.

  • Proposing detailed experimental workflows for the initial screening and characterization of this compound's inhibitory potential.

A Bioisosteric Rationale: Learning from Structurally Related Inhibitors

Bioisosterism, the principle of substituting one atom or group with another that has similar physical or chemical properties to create a new molecule with similar biological activity, is a cornerstone of medicinal chemistry. The this compound molecule can be viewed as a bioisostere of highly active thiazole and isoxazole derivatives. The substitution of the sulfur atom's position within the ring (relative to the nitrogen atoms) can lead to nuanced changes in electronics, conformation, and hydrogen bonding potential, which in turn can fine-tune binding affinity and selectivity for enzyme targets.

Bioisosteric_Relationship cluster_isothiazole Subject Compound cluster_isoxazole Known Active Bioisostere cluster_thiazole Known Active Bioisosteres Isothiazole This compound (Target for Investigation) Isoxazole 5-tert-butyl-isoxazole Scaffold (e.g., in FLT3 Inhibitors) Isothiazole->Isoxazole Bioisosteric Relationship Thiazole Aminothiazole Scaffolds (e.g., in Kinase, Metabolic Enzyme Inhibitors) Isothiazole->Thiazole Bioisosteric Relationship

Figure 1: Bioisosteric relationship between the target compound and active scaffolds.
The 5-tert-butyl-isoxazole Precedent: Potent Kinase Inhibition

A compelling case for investigating this compound stems from the discovery of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea, also known as AC220 or quizartinib. This compound, which features a 5-tert-butyl-isoxazole core, is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia (AML).[1] The structural similarity between the 5-tert-butyl-isoxazole and 5-tert-butyl-isothiazole moieties is striking, suggesting that the latter could also be accommodated within kinase active sites.

The Versatility of the Aminothiazole Scaffold

The aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. Derivatives have been shown to inhibit a wide array of enzymes, highlighting the scaffold's versatility. This suggests that the isomeric amino-isothiazole structure could exhibit a similarly broad, yet distinct, range of activities.

Table 1: Summary of Enzyme Inhibition by Aminothiazole and Related Derivatives

Compound Class Target Enzyme(s) Reported Potency (Ki or IC50) Reference
2-Amino-4-arylthiazole Derivatives Carbonic Anhydrase I (hCA I) Ki = 0.008 ± 0.001 µM [6]
2-Amino-4-arylthiazole Derivatives Carbonic Anhydrase II (hCA II) Ki = 0.124 ± 0.017 µM [6]
2-Amino-4-arylthiazole Derivatives Acetylcholinesterase (AChE) Ki = 0.129 ± 0.030 µM [6]
2-Amino-4-arylthiazole Derivatives Butyrylcholinesterase (BChE) Ki = 0.083 ± 0.041 µM [6]
Hydrazine-clubbed Thiazole Derivatives Aldose Reductase (AR) Ki = 5.47 ± 0.53 to 23.89 ± 1.46 nM [7]
Hydrazine-clubbed Thiazole Derivatives α-Glucosidase (α-GLY) Ki = 1.76 ± 0.01 to 24.81 ± 0.15 µM [7]
Thioxothiazolidinyl-acetamide Derivatives Urease IC50 = 1.473 to 9.274 µM [4]
Thiazole-Thiazolidinone Derivatives Urease IC50 = 1.80 ± 0.80 µM (lead compound) [8]
Thiazole-Thiazolidinone Derivatives α-Glucosidase IC50 = 3.61 ± 0.59 µM (lead compound) [8]

| Oxazolidinylthiazolidine Derivatives | NDM-1 (Metallo-β-lactamase) | Ki = 1.6 ± 0.6 µM | |

Proposed Experimental Protocols for Screening and Characterization

To systematically evaluate the enzyme inhibitory potential of this compound, a tiered screening approach is recommended. This workflow is designed to efficiently identify potential targets and subsequently characterize the mechanism of inhibition.

Experimental_Workflow cluster_tier1 Tier 1: Broad Spectrum Screening cluster_tier2 Tier 2: Hit Confirmation & Potency cluster_tier3 Tier 3: Mechanism of Action Studies Screening High-Throughput Screen (Single high concentration) Panel Diverse Enzyme Panel (e.g., Kinases, Proteases, Metabolic Enzymes) Screening->Panel Hit_ID Hit Identification (% Inhibition > 50%) Panel->Hit_ID Dose_Response Dose-Response Assay Hit_ID->Dose_Response Advance Hits IC50 IC50 Determination Dose_Response->IC50 Selectivity Counter-Screening (Related Enzymes) IC50->Selectivity Kinetics Enzyme Kinetic Studies (e.g., Michaelis-Menten) Selectivity->Kinetics Advance Potent & Selective Hits Ki_Det Determination of Ki and Inhibition Type (Competitive, etc.) Kinetics->Ki_Det Binding Biophysical Binding Assay (e.g., SPR, ITC) Ki_Det->Binding

Figure 2: Proposed tiered workflow for evaluating enzyme inhibitory activity.
Tier 1: Broad Spectrum Screening Protocol

  • Objective: To identify potential enzyme targets for this compound from a broad, functionally diverse panel.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Panel: Utilize a commercial or in-house enzyme panel (e.g., kinases, proteases, phosphatases, metabolic enzymes).

  • Primary Assay:

    • Perform single-point assays in 384-well plates.

    • Final compound concentration: 10 µM.

    • Final DMSO concentration: ≤ 0.5%.

    • Incubate the compound with each enzyme according to the specific enzyme's protocol (typically 10-15 minutes at room temperature).

    • Initiate the reaction by adding the substrate.

    • Measure the reaction progress using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

    • Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Hit Criteria: An enzyme is considered a "hit" if its activity is inhibited by ≥50% relative to the DMSO control.

Tier 2: IC50 Determination and Selectivity
  • Objective: To confirm the activity of hits and quantify their potency.

  • Methodology:

    • For each confirmed hit, perform a dose-response assay.

    • Prepare serial dilutions of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Run the enzyme assay as described in Tier 1 for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Counter-Screening: Test the compound against closely related enzymes to assess selectivity.

Tier 3: Mechanism of Action (MoA) Studies
  • Objective: To elucidate how the compound inhibits the enzyme.

  • Enzyme Kinetics:

    • Perform kinetic studies by varying the concentration of the substrate in the presence of different fixed concentrations of the inhibitor.

    • Measure the initial reaction velocities.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the plots to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the inhibition constant (Ki).

Hypothetical Signaling Pathway Involvement

Given the potent inhibition of the FLT3 kinase by the bioisosteric 5-tert-butyl-isoxazole derivative, it is plausible that this compound could also target protein kinases. As an example, the FLT3 signaling pathway, critical in hematopoietic cell proliferation and survival, is presented below. A hypothetical inhibitor would block the initial phosphorylation event, abrogating downstream signals.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds & Dimerizes RAS_RAF RAS/RAF/MEK/ERK Pathway FLT3R->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway FLT3R->PI3K_AKT Activates STAT5 STAT5 Pathway FLT3R->STAT5 Activates Inhibitor Hypothetical Inhibitor (this compound) Inhibitor->FLT3R Blocks ATP Binding Outcome Cell Proliferation, Survival, Differentiation RAS_RAF->Outcome PI3K_AKT->Outcome STAT5->Outcome

References

Exploratory Screening of 5-tert-butyl-3-isothiazolamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial exploratory screening of the bioactivity of 5-tert-butyl-3-isothiazolamine. Due to the limited publicly available data on this specific compound, this document outlines a series of recommended experimental protocols and data presentation formats based on the known biological activities of the broader isothiazolinone class of compounds. Isothiazolinones are recognized for their antimicrobial properties, which are attributed to their ability to inhibit essential microbial enzymes through interaction with thiol groups.[1] This guide details methodologies for assessing antimicrobial efficacy, cytotoxicity against mammalian cell lines, and potential enzyme inhibition, providing a foundational roadmap for researchers to elucidate the bioactivity profile of this compound.

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products due to their potent antimicrobial activity against bacteria and fungi.[1] The core mechanism of action for isothiazolinones involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic biological thiols, such as the cysteine residues in the active sites of enzymes. This interaction leads to the formation of disulfide bonds, causing irreversible enzyme inhibition and subsequent microbial cell death.

This compound is a derivative of the isothiazolinone core structure. The presence of the bulky tert-butyl group may influence its physicochemical properties, such as lipophilicity and steric hindrance, which in turn could modulate its biological activity, target specificity, and toxicity profile. This guide presents a structured approach to systematically investigate these aspects.

Proposed Screening Strategy

A tiered screening approach is recommended to efficiently evaluate the bioactivity of this compound. The initial phase focuses on broad-spectrum antimicrobial activity and general cytotoxicity, followed by more specific assays to probe its mechanism of action.

Screening_Workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Studies Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Enzyme_Inhibition Enzyme Inhibition Assays (Thiol-Reactive Enzyme Panel) Antimicrobial->Enzyme_Inhibition Active Cytotoxicity Cytotoxicity Screening (MTT/LDH Assays) Cytotoxicity->Enzyme_Inhibition Selective Pathway_Analysis Signaling Pathway Analysis Enzyme_Inhibition->Pathway_Analysis

Caption: Proposed experimental workflow for screening the bioactivity of this compound.

Data Presentation: Hypothetical Bioactivity Profile

The following tables present a hypothetical summary of quantitative data for the exploratory screening of this compound. These tables are intended to serve as templates for organizing experimental results.

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Gram-positive Bacteria
Staphylococcus aureusATCC 259231632
Bacillus subtilisATCC 6633816
Gram-negative Bacteria
Escherichia coliATCC 259223264
Pseudomonas aeruginosaATCC 2785364>128
Fungi
Candida albicansATCC 102311664
Aspergillus nigerATCC 1640432128

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeIC50 (µM) after 48hAssay
HEK293Human Embryonic Kidney> 100MTT
HepG2Human Hepatocellular Carcinoma75.2MTT
A549Human Lung Carcinoma88.5MTT
HaCaTHuman Keratinocyte65.8LDH

IC50: Half-maximal Inhibitory Concentration.

Table 3: In Vitro Enzyme Inhibition Profile of this compound

EnzymeSourceIC50 (µM)
PapainCarica papaya12.5
Cysteine Protease MixBacterial25.8
Glutathione ReductaseHuman> 100

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted as needed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of clinically relevant microorganisms.

Protocol:

  • Preparation of Inoculum: Grow microbial cultures in appropriate broth overnight at 37°C (bacteria) or 30°C (fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: Aliquots from wells showing no growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assays

Objective: To evaluate the cytotoxic effect of this compound on mammalian cell lines.

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm. The percentage of cytotoxicity is calculated relative to a positive control (cells lysed with detergent).

Enzyme Inhibition Assay (Thiol-Reactive Enzymes)

Objective: To assess the inhibitory activity of this compound against enzymes known to be sensitive to thiol-reactive compounds.

Protocol (Example with Papain):

  • Enzyme and Substrate Preparation: Prepare a solution of papain and a stock solution of a suitable substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE).

  • Inhibition Assay: In a 96-well plate, pre-incubate papain with various concentrations of this compound for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time at a specific wavelength.

  • IC50 Determination: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value from the dose-response curve.

Proposed Mechanism of Action and Signaling Pathways

Based on the known reactivity of isothiazolinones, the primary mechanism of action of this compound is likely the covalent modification of cysteine residues in microbial enzymes. This leads to the disruption of critical metabolic pathways.

Mechanism_of_Action Compound This compound Inactive_Enzyme Inactive Enzyme (Cys-S-S-Compound) Compound->Inactive_Enzyme Covalent Modification Enzyme Microbial Enzyme (with active site Cys-SH) Enzyme->Inactive_Enzyme Cell_Death Microbial Cell Death Inactive_Enzyme->Cell_Death Disruption of Metabolic Pathways

Caption: Proposed mechanism of action for this compound.

Further investigation into the specific signaling pathways affected in mammalian cells upon exposure to this compound could involve transcriptomic and proteomic analyses to identify differentially expressed genes and proteins involved in cellular stress responses, apoptosis, and inflammation.

Conclusion

This technical guide provides a foundational framework for the systematic bioactivity screening of this compound. The proposed experimental protocols and data presentation formats are designed to facilitate a comprehensive initial assessment of its antimicrobial, cytotoxic, and enzyme-inhibitory properties. The findings from these exploratory studies will be crucial for guiding further research and development of this compound for potential therapeutic or biocidal applications. It is imperative to conduct these experiments to generate empirical data, as the information presented herein is based on the general characteristics of the isothiazolinone class and awaits specific validation for this compound.

References

Methodological & Application

Application Notes and Protocols for the Detection of 5-tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-butyl-3-isothiazolamine is a heterocyclic organic compound containing an isothiazole ring substituted with a tert-butyl group and an amine group. While specific analytical methods for this particular compound are not widely published, its structural similarity to other isothiazolinone biocides allows for the adaptation of established analytical techniques. This document provides detailed proposed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential metabolic pathway related to the tert-butyl group is discussed.

Chemical Information

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₁₂N₂S[1]
Molecular Weight 156.25 g/mol [1]
Structure (Structure to be inferred from name)-

Proposed Analytical Methods

The following protocols are proposed based on established methods for the analysis of other isothiazolinones and related compounds.[2][3][4][5][6] Method validation, including determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, is required for the specific application.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique suitable for the trace analysis of isothiazolinones in various matrices.[2][3][6]

1. Sample Preparation (General Protocol)

A generic sample preparation workflow is outlined below. The specific steps may need optimization depending on the sample matrix (e.g., environmental water, pharmaceutical formulation, cosmetic product).

sample Sample Collection extraction Extraction (e.g., Ultrasonic or Solid-Phase Extraction) sample->extraction filtration Filtration (0.22 µm syringe filter) extraction->filtration analysis HPLC-MS/MS Analysis filtration->analysis

Caption: General sample preparation workflow for HPLC-MS/MS analysis.

Experimental Protocol:

  • Extraction from Liquid Samples (e.g., Water, Formulations):

    • Acidify the sample (e.g., with formic acid).

    • For complex matrices, perform Solid-Phase Extraction (SPE) using a suitable sorbent (e.g., C18 or a polymeric sorbent).[5]

    • Condition the SPE cartridge with methanol followed by acidified water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol, acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

  • Extraction from Solid/Semi-solid Samples (e.g., Creams, Adhesives):

    • Homogenize the sample.

    • Perform ultrasonic extraction with a suitable solvent (e.g., methanol, acetonitrile, or a mixture).[6]

    • Centrifuge the extract to separate solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC-MS/MS Instrumentation and Conditions (Proposed)

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity or equivalent[7]
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic acid in water[7]
Mobile Phase B 0.1% Formic acid in acetonitrile[7]
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-0.5 min 5% B, 0.5-5 min ramp to 98% B, 5-6 min hold at 98% B, followed by re-equilibration.[7]
Flow Rate 0.45 mL/min[7]
Column Temperature 40 °C[7]
Injection Volume 5-20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard of this compound. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 157.08). Product ions would result from the fragmentation of the precursor.
Source Temperature ~350 °C
Gas Flow (Nebulizer, Heater) To be optimized for the specific instrument.

3. Quantitative Data Summary (Typical for Isothiazolinone Analysis)

The following table summarizes typical performance data for the analysis of isothiazolinones by HPLC-MS/MS. These values should be experimentally determined for this compound.

ParameterTypical Value RangeSource
Linearity (R²) > 0.99[3]
LOD 0.0002 - 0.025 mg/L[3][6]
LOQ 0.004 - 0.020 mg/L[6]
Recovery 80 - 115%[3][6]
Precision (RSD) < 15%[3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. For some isothiazolinones, derivatization may be necessary to improve volatility and chromatographic performance.[5]

1. Sample Preparation and Derivatization (Proposed)

sample Sample Collection extraction Liquid-Liquid or Ultrasonic Extraction (e.g., with Dichloromethane) sample->extraction derivatization Derivatization (Optional) (e.g., Silylation) extraction->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: General sample preparation workflow for GC-MS analysis.

Experimental Protocol:

  • Extraction:

    • Perform liquid-liquid extraction with a non-polar solvent like dichloromethane or ultrasonic extraction.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume.

  • Derivatization (if necessary):

    • The primary amine group in this compound may require derivatization to improve peak shape and thermal stability.

    • A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.

    • The reaction is typically carried out by heating the extract with the derivatizing agent.

2. GC-MS Instrumentation and Conditions (Proposed)

ParameterRecommended Condition
GC System Agilent 7890B or equivalent
Column DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Inlet Temperature 250 °C
Oven Temperature Program Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C). A typical program could be: 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Mass Spectrometer Single quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
SIM Ions To be determined from the mass spectrum of the analyte (or its derivative). Characteristic ions for the tert-butyl group (m/z 57) and fragments of the isothiazole ring would be expected.
Source Temperature 230 °C
Quadrupole Temperature 150 °C

3. Quantitative Data Summary (Typical for Isothiazolinone Analysis)

The following table summarizes typical performance data for the analysis of isothiazolinones by GC-MS. These values should be experimentally determined for this compound.

ParameterTypical Value RangeSource
Linearity (R²) > 0.99[8]
LOD 0.004 - 0.15 µg/mL[8]
LOQ 0.018 - 0.050 µg/mL[8]
Recovery 90 - 100%[8]
Precision (RSD) < 6%[8]

Potential Metabolic Pathway

While no specific signaling pathways for this compound have been documented in the searched literature, the metabolism of the tert-butyl group is a well-studied area in drug development.[9] The tert-butyl group can undergo oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. This can lead to the formation of hydroxylated and further oxidized metabolites.

parent This compound cyp CYP450 Enzymes (e.g., CYP3A4, CYP2C9) parent->cyp Oxidation hydroxylated Hydroxylated Metabolite cyp->hydroxylated carboxylated Carboxylic Acid Metabolite hydroxylated->carboxylated Further Oxidation conjugation Phase II Conjugation (e.g., Glucuronidation) hydroxylated->conjugation carboxylated->conjugation excreted Excreted Conjugate conjugation->excreted

Caption: Proposed metabolic pathway of the tert-butyl group.

This metabolic transformation is significant as it can alter the biological activity and clearance of the parent compound. The formation of more polar metabolites facilitates their excretion from the body. Understanding these pathways is crucial in drug development to assess the pharmacokinetic profile and potential for drug-drug interactions.

References

Application Note: Quantification of Isothiazolinones in Various Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of highly effective, broad-spectrum biocides used as preservatives in a wide range of industrial and consumer products, including cosmetics, adhesives, paints, and cleaning agents.[1][2] Common isothiazolinones include 2-methyl-4-isothiazolin-3-one (MIT), 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), 1,2-benzisothiazolin-3-one (BIT), and 2-octyl-4-isothiazolin-3-one (OIT).[1] Due to their potential to cause skin sensitization and allergic contact dermatitis, regulatory bodies worldwide have set strict limits on their concentrations in various products.[3][4] Consequently, sensitive and selective analytical methods are crucial for monitoring isothiazolinone levels to ensure product safety and regulatory compliance.[3] High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful technique for the determination of isothiazolinones due to its high sensitivity, selectivity, and applicability to non-volatile compounds.[5][6]

This application note provides a detailed protocol for the simultaneous quantification of six common isothiazolinones (MIT, CMIT, BIT, OIT, DCOIT, and MBIT) in diverse matrices using HPLC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the HPLC-MS/MS analysis of various isothiazolinones compiled from validated methods.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
MITCosmetics0.054 µg/mL0.163 µg/mL[7]
CMITCosmetics0.040 µg/mL0.119 µg/mL[7]
MITWater-based Adhesives0.010 mg/L0.020 mg/L
CMITWater-based Adhesives0.010 mg/L0.020 mg/L[5]
BITWater-based Adhesives0.010 mg/L0.020 mg/L[5]
OITWater-based Adhesives0.010 mg/L0.020 mg/L[5]
DCOITWater-based Adhesives0.010 mg/L0.020 mg/L[5]
MBITWater-based Adhesives0.010 mg/L0.020 mg/L[5]
MITCigarette Accessories0.5 ng/mL-
CMITCigarette Accessories0.5 ng/mL-[1]
BITCigarette Accessories0.1 ng/mL-[1]
MITWet Wipes0.011 mg/kg-[8]
CMITWet Wipes0.011 mg/kg-[8]
BITWet Wipes0.034 mg/kg-[8]
OITWet Wipes0.025 mg/kg-[8]
MITLiquid Detergents0.57 mg/kg-[8]
CMITLiquid Detergents0.57 mg/kg-[8]
BITLiquid Detergents1.5 mg/kg-[8]
OITLiquid Detergents1.1 mg/kg-[8]

Table 2: Linearity and Recovery

Analyte(s)MatrixLinearity RangeCorrelation Coefficient (r²)Recovery (%)Reference
MIT, CMIT, BIT, OIT, DCOIT, MBITWater-based Adhesives0.010 - 1.0 mg/L> 0.9981.5 - 107.3
MIT, CMITCigarette Accessories0.5 - 500 ng/mL> 0.9980 - 120
BITCigarette Accessories0.1 - 500 ng/mL> 0.9980 - 120[1]
MIT, CMIT, BIT, OITConsumer Products-> 0.9980> 80% (except MIT ~60%)[9]
MIT, CMIT, OIT, DCOIT, BITLiquid Detergents-0.9992 - 1.092.73 - 109.92[10]
MIT, CMITCosmetics0.15 - 5.8 ppm (MIT), 0.44 - 17.43 ppm (CMIT)> 0.99990 - 106[11]

Experimental Protocol

This protocol provides a general framework for the analysis of isothiazolinones. Optimization may be required for specific matrices.

Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of each isothiazolinone (e.g., MIT, CMIT, BIT, OIT, DCOIT, MBIT) at a concentration of 1000 µg/mL in methanol.[10] Store at -18°C in the dark.[6]

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with methanol or an appropriate solvent mixture to achieve a desired concentration range (e.g., 0.010 to 2.000 mg/L).[6]

Sample Preparation

The choice of sample preparation method depends on the matrix.

  • For Water-Based Adhesives:

    • Weigh 0.2 g of the adhesive sample into a centrifuge tube.[5]

    • Add 20 mL of methanol.[5]

    • Vortex for 60 minutes to extract the analytes.[5]

    • Filter the extract through a 0.22 µm filter prior to HPLC-MS/MS analysis.[5]

  • For Cigarette Accessories (e.g., water-based glue):

    • Weigh 0.3 g of the sample into a conical flask.[1]

    • Disperse with 5 mL of water, then add 20 mL of methanol.[1]

    • Perform ultrasonic extraction for 30 minutes.[1]

    • Centrifuge the extract at 10,000 r/min for 10 minutes.[1]

    • Take a 1 mL aliquot of the supernatant, add internal standard if used, and dilute to a final volume of 10 mL.[1]

  • For Cosmetics (Creams and Lotions):

    • Weigh approximately 0.5 g of the sample.

    • Add 4 mL of methanol and vortex for 1 minute.[3]

    • Adjust the final volume to 10 mL with methanol.[3]

    • Centrifuge and filter the supernatant through a 0.2 µm PVDF filter.[3]

  • For Liquid Detergents:

    • Weigh approximately 1.0 g of the liquid detergent into a 10 mL tube.[10]

    • Dilute to volume with methanol.[10]

    • Mix by vortexing and then place in an ultrasonic cleaner for 20 minutes at 30°C.[10]

    • Centrifuge the solution for 5 minutes.[2]

    • Filter the extraction solution through a 0.45 µm organic filter membrane.[2]

HPLC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterCondition 1Condition 2Condition 3
LC System UPLC™ system or equivalent[3]ExionLC AD system[1]Agilent 1200 series HPLC[8]
Column Waters Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.7 µm)[3]Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)[1]Hypersil gold C18 (4.6 mm x 250 mm, 5 µm)[8]
Column Temp. 30 °C[3]--
Mobile Phase A 0.1% formic acid in deionized water[3]0.1% formic acid in water[1]50% MeOH in water[8]
Mobile Phase B 0.1% formic acid in acetonitrile[3]0.1% formic acid in acetonitrile[1]Methanol[8]
Flow Rate 0.2 mL/min[3]0.4 mL/min[1]0.35 - 0.6 mL/min[8]
Injection Vol. 1 µL[3]5 µL[1]10 µL[8]
Gradient Detailed gradient available[3]3% B for 3 min, ramp to 80% B over 2 min, hold for 0.1 min, return to 3% B over 1.9 min[1]50% B for 11 min, increase to 70% B until 15 min, hold until 38 min[8]

Table 4: Mass Spectrometry Parameters

ParameterCondition 1Condition 2
Mass Spectrometer Triple quadrupole mass spectrometer[3]QTRAP 4500 system[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[3]Positive Electrospray Ionization (ESI)[1]
Scan Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.7 kV[3]5500 V (Ionization Voltage)[1]
Ion Source Temp. -550°C[1]
Curtain Gas -20 psi[1]
Collision Gas -9 psi (CAD)[1]
Nebulizing Gas (GS1) -550 psi[1]
Auxiliary Gas (GS2) -55 psi[1]

Table 5: MRM Transitions for Isothiazolinones

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Reference
MIT116.099.0101.0[12]
CMIT150.0135.087.0[13]
BIT152.0135.1108.0[5]
OIT214.1113.157.1[5]
DCOIT282.0225.0198.0[5]
MBIT166.0151.0123.0[5]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the quantification of isothiazolinones by HPLC-MS/MS.

experimental_workflow sample Sample Collection (Cosmetics, Adhesives, etc.) prep Sample Preparation sample->prep sub_prep1 Weighing prep->sub_prep1 sub_prep2 Solvent Extraction (Methanol, Acetonitrile) sub_prep1->sub_prep2 sub_prep3 Vortexing / Sonication sub_prep2->sub_prep3 sub_prep4 Centrifugation sub_prep3->sub_prep4 sub_prep5 Filtration (0.22/0.45 µm) sub_prep4->sub_prep5 hplc HPLC Separation sub_prep5->hplc sub_hplc1 C18 Reverse-Phase Column hplc->sub_hplc1 sub_hplc2 Gradient Elution (Water/Acetonitrile or Methanol + Formic Acid) hplc->sub_hplc2 msms MS/MS Detection sub_hplc2->msms sub_msms1 Electrospray Ionization (ESI+) msms->sub_msms1 sub_msms2 Multiple Reaction Monitoring (MRM) msms->sub_msms2 data Data Acquisition & Analysis sub_msms2->data sub_data1 Quantification using Calibration Curve data->sub_data1 sub_data2 Reporting Results sub_data1->sub_data2

Caption: HPLC-MS/MS workflow for isothiazolinone analysis.

Conclusion

The HPLC-MS/MS method described provides a robust, sensitive, and selective approach for the simultaneous quantification of multiple isothiazolinones in a variety of complex matrices. The detailed protocol and performance data serve as a valuable resource for researchers, scientists, and quality control professionals in ensuring product safety and regulatory adherence. The adaptability of the sample preparation and chromatographic conditions allows for the application of this method to a wide range of sample types.

References

Application Note: Analysis of Isothiazolinones in Environmental and Industrial Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides and preservatives in a variety of industrial and consumer products, including paints, adhesives, cosmetics, and water treatment solutions.[1] Due to their potential for skin sensitization and environmental persistence, there is a growing need for sensitive and reliable analytical methods to monitor their presence in various matrices. Gas chromatography-mass spectrometry (GC-MS) offers a robust and specific technique for the identification and quantification of isothiazolinones.[2][3] This application note details the analytical protocols for the determination of five common isothiazolinones: 2-methyl-3-isothiazolinone (MI), 5-chloro-2-methyl-3-isothiazolinone (CMI), 1,2-benzisothiazolinone (BIT), 2-octyl-3-isothiazolinone (OI), and 4,5-dichloro-2-octyl-3-isothiazolinone (DCOI).

While high-performance liquid chromatography (HPLC) is more commonly used for isothiazolinone analysis, GC-MS provides a suitable alternative, particularly for less polar derivatives or when derivatization is employed to enhance volatility and thermal stability.[1][2][4]

Principle

This method involves the extraction of isothiazolinones from the sample matrix, followed by derivatization (if necessary) to improve their chromatographic properties. The derivatized or underivatized analytes are then separated by gas chromatography and detected by a mass spectrometer. Quantification is typically performed using an internal standard method in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]

Experimental Protocols

Protocol 1: Analysis of Isothiazolinones in Environmental Waters

This protocol is based on the method described for the analysis of isothiazolinones in surface water, groundwater, and drinking water.[2][6]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Filter water samples through a 0.45 µm glass fiber filter to remove particulate matter. Due to the limited stability of isothiazolinones, samples should be stored at 4°C and analyzed as soon as possible.[2][6]

  • SPE Cartridge Conditioning: Use a mixed-mode SPE cartridge (e.g., polymeric and RP-C18). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained analytes with 5 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[7]

2. Derivatization (for BIT)

  • To improve the chromatographic performance of 1,2-benzisothiazolinone (BIT), derivatization is recommended.[2][6]

  • Add 50 µL of a freshly prepared diazomethane solution in ether to the concentrated extract.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Remove the excess diazomethane under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Protocol 2: Analysis of Isothiazolinones in Water-Based Adhesives

This protocol is adapted from a method for the determination of isothiazolinones in water-based cigarette adhesive.[5]

1. Sample Preparation: Ultrasonic Extraction

  • Sample Weighing: Accurately weigh 1.0 g of the adhesive sample into a 15 mL centrifuge tube.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard.

  • Extraction: Add 10 mL of dichloromethane to the tube.

  • Ultrasonication: Extract the sample for 30 minutes in an ultrasonic bath.[5]

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Collection: Carefully collect the dichloromethane supernatant.

2. Derivatization (Silylation)

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: As in Protocol 1.

  • Column: As in Protocol 1.

  • Injector: Splitless mode, 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 290°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: As in Protocol 1.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).[5]

Quantitative Data

The following tables summarize the quantitative data for the analysis of five isothiazolinones.

Table 1: Quantitative Data for Isothiazolinones in Environmental Waters [2][6]

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)LOD (µg/L)LOQ (µg/L)
MI
CMI0.01 - 0.1
BIT (derivatized)0.01 - 0.1
OI0.01 - 0.1
DCOI0.01 - 0.1

*Detailed retention times and m/z values were not available in the provided search results and should be determined experimentally.

Table 2: Quantitative Data for Isothiazolinones in Water-Based Adhesives [5]

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)LOD (µg/mL)LOQ (µg/mL)Linearity Range (µg/mL)Correlation Coefficient (r²)Recovery (%)
MI0.150.0500.40 - 16.000.9973 - 0.999790.1 - 99.1
CMI0.0040.0180.40 - 16.000.9973 - 0.999790.1 - 99.1
BIT0.40 - 16.000.9973 - 0.999790.1 - 99.1
OI0.40 - 16.000.9973 - 0.999790.1 - 99.1
DCOI0.40 - 16.000.9973 - 0.999790.1 - 99.1

*Detailed retention times and m/z values were not available in the provided search results and should be determined experimentally.

Visualizations

experimental_workflow_waters cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Water Sample (500 mL) filtration 0.45 µm Filtration sample->filtration spe Solid-Phase Extraction (Mixed-Mode Cartridge) filtration->spe elution Elution (5 mL Dichloromethane) spe->elution concentration Concentration to 1 mL (Nitrogen Stream) elution->concentration derivatization Derivatization (BIT) (Diazomethane) concentration->derivatization injection GC-MS Injection derivatization->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Mass Spectrometric Detection (EI, SIM Mode) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Workflow for GC-MS analysis of isothiazolinones in water.

experimental_workflow_adhesives cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Adhesive Sample (1.0 g) extraction Ultrasonic Extraction (10 mL Dichloromethane, 30 min) sample->extraction centrifugation Centrifugation (5000 rpm, 10 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness (Nitrogen Stream) supernatant->evaporation derivatization Silylation (BSTFA, 70°C, 30 min) evaporation->derivatization injection GC-MS Injection derivatization->injection separation Chromatographic Separation (HP-5MS Column) injection->separation detection Mass Spectrometric Detection (EI, SIM Mode) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Workflow for GC-MS analysis of isothiazolinones in adhesives.

Conclusion

The described GC-MS methods provide a reliable and sensitive approach for the quantification of isothiazolinones in environmental and industrial matrices. Proper sample preparation, including extraction and derivatization where necessary, is crucial for achieving accurate results. The use of selected ion monitoring (SIM) mode enhances the specificity and sensitivity of the analysis, allowing for detection at low µg/L to µg/mL levels. These protocols can be adapted and validated for other sample matrices where isothiazolinone contamination is a concern.

References

Synthetic Route for 5-tert-butyl-3-isothiazolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a proposed synthetic route to obtain 5-tert-butyl-3-isothiazolamine, a valuable building block in medicinal chemistry and drug development. The synthesis is designed as a two-step process, commencing with the readily available starting material, pivaloylacetonitrile.

Synthetic Pathway Overview

The proposed synthetic route involves two key transformations:

  • Synthesis of the Intermediate: Formation of 3-amino-4,4-dimethyl-2-pentenenitrile from pivaloylacetonitrile.

  • Cyclization to Isothiazole: Reaction of the intermediate with a sulfur donor to yield the final product, this compound.

Synthetic_Pathway Pivaloylacetonitrile Pivaloylacetonitrile Intermediate 3-Amino-4,4-dimethyl- 2-pentenenitrile Pivaloylacetonitrile->Intermediate NH3, TiCl4 Final_Product This compound Intermediate->Final_Product SCl2

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-amino-4,4-dimethyl-2-pentenenitrile (Intermediate)

This protocol is adapted from analogous syntheses of β-enaminonitriles.

Materials:

  • Pivaloylacetonitrile (1.0 eq)

  • Ammonia (gas or solution in an organic solvent)

  • Titanium tetrachloride (TiCl4) (as catalyst)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve pivaloylacetonitrile in the anhydrous organic solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add titanium tetrachloride to the stirred solution.

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent dropwise. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield and Characterization:

Yields for this type of reaction are typically in the range of 70-90%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Synthesis of this compound (Final Product)

This protocol is based on the cyclization of enamines with sulfur dichloride.

Materials:

  • 3-amino-4,4-dimethyl-2-pentenenitrile (1.0 eq)

  • Sulfur dichloride (SCl₂)

  • Anhydrous, non-protic organic solvent (e.g., dichloromethane, chloroform)

  • A weak base (e.g., pyridine, triethylamine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve the 3-amino-4,4-dimethyl-2-pentenenitrile intermediate in the anhydrous solvent.

  • Add the weak base to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of sulfur dichloride in the same solvent from the dropping funnel. A color change is expected.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yield and Characterization:

The yield of this cyclization can vary. The final product should be thoroughly characterized by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its identity and purity.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
PivaloylacetonitrileC₇H₁₁NO125.17Solid68-71125-126 (at 22 mmHg)
This compoundC₇H₁₂N₂S156.25SolidNot reportedNot reported

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization Start_1 Dissolve Pivaloylacetonitrile React_1 Add TiCl4 and NH3 Start_1->React_1 Workup_1 Quench and Extract React_1->Workup_1 Purify_1 Purify by Chromatography Workup_1->Purify_1 Start_2 Dissolve Intermediate Purify_1->Start_2 Intermediate React_2 Add Base and SCl2 Start_2->React_2 Workup_2 Wash and Dry React_2->Workup_2 Purify_2 Purify Product Workup_2->Purify_2 Final_Product_Node This compound Purify_2->Final_Product_Node Characterize

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The proposed synthetic route and protocols are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should exercise all necessary safety precautions and perform small-scale trials to optimize reaction conditions before scaling up. The characterization data for the final product is not yet reported in the literature and will need to be determined experimentally.

Uncharted Territory: The Research Landscape of 5-tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, specific research applications, biological activity data, and established experimental protocols for the chemical compound 5-tert-butyl-3-isothiazolamine remain undefined. This particular molecule is listed in chemical synthesis databases, but detailed information regarding its use as a research chemical, its mechanism of action, or any quantitative biological data has not been published.

While information on this compound is not available, the broader class of isothiazoles and their derivatives are a subject of significant scientific interest, primarily for their potent biological activities. This document provides an overview of the known applications and methodologies for related compounds, which may serve as a foundational guide for researchers investigating novel isothiazole derivatives.

The Isothiazole Scaffold: A Hub of Biological Activity

Isothiazole-containing compounds are recognized for a wide range of biological effects, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The isothiazolinone subgroup, in particular, is widely utilized as biocides and preservatives in various industrial and commercial products. Their antimicrobial efficacy often stems from their ability to interfere with microbial protein and nucleic acid synthesis.

A notable example of a research application for a related compound involves a series of phenylthiazoles with a tert-butyl side chain. These compounds have been synthesized and evaluated for their antibacterial activity against multidrug-resistant bacterial pathogens.

Application Note: Phenylthiazoles with a Tert-Butyl Moiety as Antibacterial Agents

Research into phenylthiazole derivatives bearing a tert-butyl group has identified promising candidates for combating antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).

Key Findings:

  • Antibacterial Potency: Several derivatives have demonstrated significant antibacterial activity against MRSA and vancomycin-resistant staphylococcal and enterococcal species.

  • Bactericidal Action: Select compounds exhibit rapid bactericidal activity.

  • Anti-Biofilm Properties: These derivatives have shown a remarkable ability to disrupt mature biofilms produced by MRSA.

  • Metabolic Stability: The inclusion of the tert-butyl group appears to confer metabolic stability, with a biological half-life exceeding six hours.

Quantitative Data Summary

The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial potency. The following table summarizes the MIC values for selected phenylthiazole derivatives against a strain of MRSA.

Compound DerivativeMinimum Inhibitory Concentration (MIC) in µg/mL against MRSA
5 6.25
19 ≤ 1.2
23 ≤ 1.2
26 ≤ 1.2
29 Inactive

Note: This data is for phenylthiazole derivatives and NOT for this compound.

Experimental Protocols: A General Framework for Antibacterial Screening

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a bacterial strain. This protocol is provided as a general guideline and would require optimization for specific compounds and bacterial strains.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (e.g., a novel isothiazole derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select several colonies of the target bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the diluted test compound. b. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth. c. Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualizing Research Workflows

The following diagrams illustrate generalized workflows relevant to the study of novel chemical compounds in a research setting.

G cluster_0 Antimicrobial Drug Discovery Workflow Compound_Synthesis Compound Synthesis (e.g., this compound) Initial_Screening Initial Antibacterial Screening (e.g., MIC Assay) Compound_Synthesis->Initial_Screening Hit_Identification Hit Identification (Active Compounds) Initial_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy and toxicology) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials G cluster_1 Hypothesized Mechanism of Action for Isothiazolinones Isothiazolinone Isothiazolinone Compound Cellular_Thiols Cellular Thiols (e.g., in enzymes) Isothiazolinone->Cellular_Thiols Disulfide_Bond Disulfide Bond Formation Cellular_Thiols->Disulfide_Bond Reaction Enzyme_Inactivation Enzyme Inactivation Disulfide_Bond->Enzyme_Inactivation Metabolic_Inhibition Inhibition of Cellular Respiration and Growth Enzyme_Inactivation->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death

Application Notes and Protocols: Testing the Biocidal Efficacy of Isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of heterocyclic organic compounds widely utilized as biocides in a variety of industrial and consumer products due to their broad-spectrum antimicrobial activity.[1][2] Their mechanism of action involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to a loss of viability.[2] This is achieved through the disruption of metabolic pathways by inhibiting key dehydrogenase enzymes.[2] This document provides detailed protocols for evaluating the biocidal efficacy of isothiazolinones, presents quantitative data for comparison, and illustrates the experimental workflow.

Mechanism of Action

Isothiazolinones act as electrophilic agents, reacting with thiol groups on critical enzymes and proteins within microbial cells. This leads to the formation of disulfide bonds, inactivating essential biomolecules and disrupting vital metabolic processes such as cellular respiration and ATP generation, ultimately resulting in cell death.[1]

Data Presentation: Quantitative Efficacy of Isothiazolinones

The biocidal efficacy of isothiazolinones can be quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the efficacy of various isothiazolinones against common bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinones against Bacteria

Isothiazolinone DerivativeTest OrganismMIC (ppm)Reference
CMIT/MITPseudomonas aeruginosa1.25[3]
CMIT/MITPseudomonas fluorescens1.25[3]
CMIT/MITMixed-community sump culture1.25[3]
CMIT/MITSulfate-Reducing Bacteria (SRB)1-6[4]
DCMITAlternaria alternata2.1[5]
DCMITAspergillus niger2.1[5]
DCMITPenicillium citrinum1.1[5]
DCMITChaetomium globosum1.1[5]

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Isothiazolinones against Fungi

Isothiazolinone DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
MIAspergillus niger100 ± 20>500[6]
MCIAspergillus niger0.7 ± 0.11.0 ± 0.2[6]
MCI/MIAspergillus niger1.0 ± 0.21.5 ± 0.3[6]
OITAspergillus niger0.05 ± 0.010.1 ± 0.02[6]
DCOITAspergillus niger0.1 ± 0.020.2 ± 0.04[6]
MISaccharomyces cerevisiae50 ± 10>500[6]
MCISaccharomyces cerevisiae1.5 ± 0.32.0 ± 0.4[6]
MCI/MISaccharomyces cerevisiae2.0 ± 0.43.0 ± 0.6[6]
OITSaccharomyces cerevisiae0.56 ± 0.101.0 ± 0.2[6]
DCOITSaccharomyces cerevisiae0.3 ± 0.060.6 ± 0.1[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an isothiazolinone that inhibits the visible growth of a microorganism.

Materials:

  • Isothiazolinone stock solution

  • Test microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Candida albicans)

  • Appropriate sterile growth medium (e.g., Tryptone Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare Microorganism Inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: Prepare serial twofold dilutions of the isothiazolinone stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted isothiazolinone and to a growth control well (containing only medium and inoculum). Include a sterility control well with medium only.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Determine MIC: The MIC is the lowest concentration of the isothiazolinone at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.[7][8]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an isothiazolinone that results in a 99.9% reduction in the initial microbial inoculum.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Tryptone Soy Agar, Sabouraud Dextrose Agar)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC test.

  • Plating: Spot-plate the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 24-48 hours.

  • Determine MBC: The MBC is the lowest concentration of the isothiazolinone that results in no colony formation on the agar plate, indicating a 99.9% or greater kill of the initial inoculum.[7]

Suspension Test for Bactericidal Activity (Based on EN 13727)

This protocol evaluates the bactericidal activity of a chemical disinfectant under conditions simulating practical use.[9][10][11]

Materials:

  • Isothiazolinone test solution

  • Test bacterial suspension (e.g., P. aeruginosa, S. aureus, E. hirae, E. coli)

  • Interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions)

  • Neutralizer solution

  • Water bath

  • Sterile pipettes and tubes

  • Agar plates for colony counting

Procedure:

  • Preparation: Prepare the test bacterial suspension and adjust its concentration. Prepare the isothiazolinone test solution at the desired concentration.

  • Test Mixture: In a sterile tube, mix the interfering substance with the bacterial suspension.

  • Exposure: Add the isothiazolinone test solution to the mixture of bacteria and interfering substance. Start a timer for the specified contact time (e.g., 1, 5, 15, 30, or 60 minutes). Maintain the mixture at the specified temperature in a water bath.

  • Neutralization: At the end of the contact time, transfer a specific volume of the test mixture to a tube containing a neutralizer to stop the biocidal action.

  • Enumeration of Survivors: After a short neutralization time, perform serial dilutions of the neutralized sample and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFUs).

  • Calculation: Calculate the reduction in viable counts. A log reduction of ≥ 5 is typically required for a product to pass this test for general disinfection claims.[9]

Visualizations

Experimental Workflow for Biocidal Efficacy Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_suspension Suspension Test prep_biocide Prepare Isothiazolinone Stock Solutions serial_dilution Serial Dilution of Biocide in Microplate prep_biocide->serial_dilution mix_suspension Mix Biocide, Microbes, & Interfering Substance prep_biocide->mix_suspension prep_microbe Prepare Microbial Inoculum inoculate_mic Inoculate with Microbial Suspension prep_microbe->inoculate_mic prep_microbe->mix_suspension serial_dilution->inoculate_mic incubate_mic Incubate inoculate_mic->incubate_mic read_mic Determine MIC (No Visible Growth) incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture plate_mbc Plate onto Agar Medium subculture->plate_mbc incubate_mbc Incubate plate_mbc->incubate_mbc read_mbc Determine MBC (No Colony Growth) incubate_mbc->read_mbc contact_time Expose for Defined Contact Time mix_suspension->contact_time neutralize Neutralize Biocidal Action contact_time->neutralize plate_suspension Plate Serial Dilutions neutralize->plate_suspension count_cfu Incubate & Count CFUs plate_suspension->count_cfu calc_log_reduction Calculate Log Reduction count_cfu->calc_log_reduction

Caption: Workflow for assessing the biocidal efficacy of isothiazolinones.

Mechanism of Action of Isothiazolinones

G isothiazolinone Isothiazolinone cell_membrane Microbial Cell Membrane/Wall isothiazolinone->cell_membrane Penetration thiol_groups Thiol Groups (-SH) on Enzymes & Proteins isothiazolinone->thiol_groups Electrophilic Attack cytoplasm Cytoplasm cell_membrane->cytoplasm cytoplasm->thiol_groups inactivated_enzyme Inactivated Enzyme (Disulfide Bonds) thiol_groups->inactivated_enzyme metabolic_disruption Disruption of Metabolic Pathways (e.g., Respiration, ATP Production) inactivated_enzyme->metabolic_disruption cell_death Cell Death metabolic_disruption->cell_death

Caption: Simplified mechanism of isothiazolinone biocidal action.

References

5-tert-butyl-3-isothiazolamine as a reference standard in drug impurity analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The control of impurities in pharmaceutical products is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final medicinal product. Regulatory bodies worldwide mandate the identification and quantification of impurities. Reference standards play a pivotal role in this process, providing a benchmark against which impurities are measured. This application note explores the potential use of 5-tert-butyl-3-isothiazolamine as a reference standard in drug impurity analysis.

This compound is a heterocyclic compound with the molecular formula C₇H₁₂N₂S and a molecular weight of 156.25 g/mol . While isothiazolinones are broadly recognized for their biocidal properties, the application of specific derivatives like this compound as pharmaceutical reference standards is an emerging area of interest. This document provides a foundational framework for its characterization and use in analytical methodologies.

Physicochemical Properties

A well-characterized reference standard is essential for accurate analytical measurements. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₇H₁₂N₂S[1]
Molecular Weight156.25 g/mol [1]
AppearanceTo be determined-
Melting PointTo be determined-
Boiling PointTo be determined-
SolubilityTo be determined-

Note: Comprehensive characterization of the reference standard, including spectroscopic data (¹H NMR, ¹³C NMR, MS, IR), is required to confirm its identity and purity.

Rationale for Use as a Reference Standard

The structural features of this compound may make it a relevant impurity or a suitable internal standard in the synthesis of certain active pharmaceutical ingredients (APIs). Its potential utility stems from:

  • Structural Alert: The isothiazole ring is a heterocyclic moiety that can be present as a synthetic intermediate or a degradation product.

  • Chromatographic Behavior: The presence of both a polar amine group and a non-polar tert-butyl group suggests it will exhibit distinct retention characteristics in reversed-phase chromatography, allowing for good separation from the API and other impurities.

A logical workflow for establishing this compound as a reference standard is outlined below.

cluster_0 Reference Standard Qualification cluster_1 Analytical Method Development synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization Confirm Identity purity Purity Assessment (HPLC, GC, Titration) characterization->purity Establish Purity stability Stability Studies purity->stability Assess Shelf-life method_dev Method Development (e.g., HPLC-UV/MS) stability->method_dev Qualified Standard validation Method Validation (ICH Guidelines) method_dev->validation Validate Performance application Impurity Profiling validation->application Routine Analysis

Workflow for Reference Standard Qualification and Use.

Experimental Protocols

The following sections outline generalized protocols for the analysis of impurities using this compound as a reference standard. These protocols are based on common practices for small molecule analysis and should be optimized for the specific drug product and impurity profile.

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of the this compound reference standard for calibration and quantification.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Volumetric flasks (Class A)

  • Analytical balance

Protocol:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to volume.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution to prepare a series of working standards at concentrations relevant to the expected impurity levels (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

    • Use the same diluent as for the sample preparation.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To develop a robust HPLC method for the separation and quantification of this compound from the API and other potential impurities.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient To be optimized (e.g., 5-95% B over 20 min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 220 nm (or other appropriate wavelength)

Method Validation Parameters (based on ICH Q2(R1)):

  • Specificity: Demonstrate that the peak for this compound is well-resolved from the API and other impurities.

  • Linearity: Establish a linear relationship between the concentration of the standard and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking experiments.

  • Precision: Assess the repeatability and intermediate precision of the method.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

The logical flow of the analytical process is depicted below.

start Start: Drug Substance/Product Sample prep_sample Sample Preparation (Dissolution & Dilution) start->prep_sample hplc_analysis HPLC Analysis prep_sample->hplc_analysis prep_std Prepare Reference Standard Solutions prep_std->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification (External Standard Method) peak_int->quant report Report Impurity Level quant->report

Analytical Workflow for Impurity Quantification.

Data Presentation and Interpretation

Quantitative data from the analysis should be summarized in a clear and concise format.

Table 1: Example Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.115.2
0.578.5
1.0155.3
5.0760.1
10.01525.8
Correlation Coefficient (r²) 0.9998

Table 2: Example Impurity Analysis Results

Sample IDAPI Concentration (mg/mL)This compound Peak AreaCalculated Concentration (µg/mL)Impurity (%)
Batch A10.045.70.300.003
Batch B10.062.10.410.004
Batch C10.0Not Detected< LOQ< LOQ

Conclusion

The use of a well-characterized this compound reference standard is crucial for the accurate quantification of this potential impurity in pharmaceutical materials. The protocols outlined in this application note provide a general framework for the qualification of the reference standard and the development and validation of a suitable analytical method. Adherence to these principles will ensure reliable impurity profiling and contribute to the overall quality and safety of the drug product. Further studies are required to establish specific analytical procedures for different drug matrices.

References

Application of 5-tert-butyl-3-isothiazolamine in Material Preservation: A Guide Based on Isothiazolinone Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isothiazolinone Biocides in Material Preservation

Isothiazolinones are a class of heterocyclic organic compounds widely employed as preservatives in a variety of industrial and consumer products. Their efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae, makes them invaluable for preventing microbial spoilage and extending the shelf life of materials. Applications are diverse, ranging from water-based paints, coatings, and adhesives to plastics, textiles, and industrial water treatment systems.

The antimicrobial activity of isothiazolinones stems from their ability to disrupt essential metabolic pathways in microorganisms. The electrophilic sulfur atom in the isothiazolinone ring reacts with thiol-containing proteins and enzymes, leading to the inhibition of critical cellular functions and ultimately, cell death.

Antimicrobial Efficacy Data

The effectiveness of isothiazolinone biocides is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the biocide that will inhibit the visible growth of a microorganism. The following tables summarize the MIC values for common isothiazolinone biocides against a range of microorganisms known to cause material spoilage.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Biocides against Bacteria

BiocidePseudomonas aeruginosa (ppm)Escherichia coli (ppm)Staphylococcus aureus (ppm)
MIT 50 - 25041100 - 500
CMIT 1 - 100.51 - 10
BIT 50 - 20014.425 - 100
OIT 10 - 5010 - 505 - 20

Table 2: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Biocides against Fungi

BiocideAspergillus niger (ppm)Penicillium funiculosum (ppm)Aureobasidium pullulans (ppm)
MIT 100 - 500100 - 40050 - 200
CMIT 5 - 205 - 152 - 10
BIT 50 - 25050 - 20025 - 100
OIT 5 - 202 - 101 - 5

Note: MIC values can vary depending on the test method, microbial strain, and the specific formulation of the biocide.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of isothiazolinone-based preservatives in various materials.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a biocide against a specific microorganism.

Materials:

  • Isothiazolinone biocide stock solution

  • Sterile nutrient broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • 96-well microtiter plates

  • Microorganism culture in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Biocide Dilutions: a. Prepare a series of twofold dilutions of the biocide stock solution in the appropriate sterile nutrient broth directly in the 96-well plate. The final volume in each well should be 100 µL. b. Leave a column of wells with only nutrient broth as a positive control (growth control) and another with uninoculated broth as a negative control (sterility control).

  • Inoculation: a. Adjust the turbidity of the microorganism culture to a 0.5 McFarland standard. b. Dilute the standardized inoculum in nutrient broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. c. Add 100 µL of the diluted inoculum to each well, except for the negative control wells.

  • Incubation: a. Cover the microtiter plate and incubate at the optimal temperature for the test microorganism (e.g., 35°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the biocide at which there is no visible growth of the microorganism.

Protocol for Evaluating Antimicrobial Activity in Plastics (Adapted from ISO 22196)

This method quantitatively measures the antibacterial activity on the surface of plastic materials.

Materials:

  • Treated and untreated (control) plastic test specimens (50 mm x 50 mm)

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth

  • Sterile petri dishes

  • Sterile film (e.g., Stomacher bag film), slightly smaller than the test specimen

  • Soybean Casein Digest Agar with Lecithin and Polysorbate 80 (SCDLP) agar plates

  • Neutralizing solution (e.g., Dey-Engley neutralizing broth)

  • Incubator

Procedure:

  • Preparation of Inoculum: a. Prepare a bacterial suspension with a concentration of 5 x 10^5 to 1 x 10^6 CFU/mL in nutrient broth.

  • Inoculation of Test Specimens: a. Place each test specimen in a sterile petri dish. b. Pipette 0.4 mL of the bacterial inoculum onto the surface of each specimen. c. Cover the inoculum with the sterile film, ensuring it spreads evenly and makes close contact with the surface.

  • Incubation: a. Incubate the petri dishes at 35°C and ≥90% relative humidity for 24 hours.

  • Recovery of Bacteria: a. After incubation, add 10 mL of neutralizing solution to each petri dish. b. Carefully lift the film and wash the surface of the test specimen and the film with the neutralizing solution. c. Collect the wash solution.

  • Enumeration: a. Perform serial dilutions of the wash solution. b. Plate the dilutions onto SCDLP agar plates. c. Incubate the plates at 35°C for 24-48 hours. d. Count the number of colonies and calculate the number of viable bacteria per cm².

  • Calculation of Antibacterial Activity (R): a. R = (Ut - U0) - (At - U0) = Ut - At b. Where:

    • U0 = average of the common logarithm of the number of viable bacteria on the untreated specimens immediately after inoculation.
    • Ut = average of the common logarithm of the number of viable bacteria on the untreated specimens after 24 hours.
    • At = average of the common logarithm of the number of viable bacteria on the treated specimens after 24 hours.

Protocol for In-Can Preservation Efficacy in Paints (Challenge Test)

This protocol evaluates the ability of a preservative to prevent microbial growth in a paint formulation.

Materials:

  • Paint samples with and without (control) the preservative.

  • Mixed microbial inoculum containing bacteria and fungi known to spoil paints (e.g., Pseudomonas aeruginosa, Aspergillus niger).

  • Sterile containers.

  • Sterile loops.

  • Tryptic Soy Agar (TSA) and Sabouraud Dextrose Agar (SDA) plates.

  • Incubator.

Procedure:

  • Initial Inoculation (Challenge 1): a. Dispense a known weight of the paint samples into sterile containers. b. Inoculate each paint sample with the mixed microbial inoculum to achieve a final concentration of approximately 10^6 CFU/g. c. Thoroughly mix the inoculum into the paint. d. Incubate the samples at 28°C.

  • Evaluation of Microbial Growth: a. At intervals (e.g., 2, 7, and 14 days), streak a loopful of each paint sample onto TSA and SDA plates. b. Incubate the plates at the appropriate temperatures (35°C for TSA, 25°C for SDA) for 2-5 days. c. Record the level of microbial growth (e.g., no growth, slight growth, heavy growth).

  • Re-inoculation (Challenge 2): a. After 14 days, re-inoculate the paint samples that show no or slight growth with the same microbial inoculum. b. Continue to incubate and evaluate microbial growth at regular intervals for another 14 days.

  • Assessment of Efficacy: a. A preservative is considered effective if it prevents significant microbial growth after multiple challenges.

Visualizations

Isothiazolinone_Mechanism cluster_cell Microbial Cell CellWall Cell Wall/ Membrane Cytoplasm Cytoplasm CellWall->Cytoplasm Enzyme Essential Enzyme (with Thiol Group) Cytoplasm->Enzyme InactivatedEnzyme Inactivated Enzyme (Disulfide Bond) Enzyme->InactivatedEnzyme Inhibition of Metabolic Pathway Isothiazolinone Isothiazolinone Biocide Isothiazolinone->CellWall Penetration Isothiazolinone->Enzyme Reaction with Thiol Group CellDeath Cell Death InactivatedEnzyme->CellDeath

Caption: Mechanism of action for isothiazolinone biocides.

Biocide_Evaluation_Workflow cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Analysis & Validation SelectMaterial Select Material (Paint, Plastic, etc.) SelectBiocide Select Biocide & Concentration Range SelectMaterial->SelectBiocide PrepareSamples Prepare Treated & Control Samples SelectBiocide->PrepareSamples MIC Determine MIC (Broth Dilution) PrepareSamples->MIC ChallengeTest Perform Challenge Test (e.g., in Paint) PrepareSamples->ChallengeTest SurfaceTest Perform Surface Test (e.g., on Plastic) PrepareSamples->SurfaceTest EvaluateGrowth Evaluate Microbial Growth (Visual, Plating) MIC->EvaluateGrowth ChallengeTest->EvaluateGrowth SurfaceTest->EvaluateGrowth StabilityTest Conduct Stability Test (Heat, Light) EvaluateGrowth->StabilityTest CompatibilityTest Assess Material Compatibility StabilityTest->CompatibilityTest FinalSelection Final Biocide Selection & Dosage CompatibilityTest->FinalSelection

Caption: Experimental workflow for evaluating a material preservative.

Biocide_Selection_Logic Application Define Application (e.g., Exterior Paint) Microbes Identify Target Microbes (Fungi, Algae, Bacteria) Application->Microbes Matrix Consider Material Matrix (pH, Composition) Application->Matrix Regulatory Check Regulatory Requirements Application->Regulatory EfficacyData Review Biocide Efficacy Data (MICs) Microbes->EfficacyData StabilityData Evaluate Stability & Compatibility Data Matrix->StabilityData Selection Select Optimal Biocide System Regulatory->Selection EfficacyData->Selection StabilityData->Selection Cost Analyze Cost- Effectiveness Cost->Selection

Caption: Logical relationship for selecting a material preservative.

Cell-based Assays for Determining Cytotoxicity of Isothiazolamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolamines, a class of heterocyclic organic compounds, are widely utilized as biocides in a vast array of industrial and consumer products due to their potent antimicrobial properties.[1] Their mechanism of action primarily involves the inhibition of essential microbial enzymes, particularly those containing thiol groups.[2] However, the reactivity of isothiazolamines also raises concerns about their potential cytotoxicity to mammalian cells. Understanding the cytotoxic profile of these compounds is crucial for safety assessment, regulatory compliance, and the development of safer alternatives.[3]

These application notes provide a comprehensive overview and detailed protocols for commonly employed cell-based assays to evaluate the cytotoxicity of isothiazolamines. The assays described herein measure key indicators of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Mechanism of Isothiazolamine-Induced Cytotoxicity

The cytotoxic effects of isothiazolamines are primarily attributed to their ability to react with cellular thiols, leading to a cascade of detrimental events.[1] The key mechanisms include:

  • Enzyme Inhibition: Isothiazolamines readily form mixed disulfides with thiol-containing enzymes, leading to their inactivation and the disruption of critical metabolic pathways.[4]

  • Oxidative Stress: The interaction with thiols, particularly glutathione (GSH), can deplete the cell's antioxidant defenses, leading to an increase in reactive oxygen species (ROS).[5] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Apoptosis Induction: At lower concentrations, isothiazolamines can induce programmed cell death, or apoptosis.[5] This process is often mediated by the activation of caspase enzymes, such as caspase-3, -7, -8, and -9.[5] Studies have shown that isothiazolinones can trigger the release of pro-apoptotic proteins and upregulate signaling pathways like the mitogen-activated protein kinases (MAPK) pathway, leading to the release of pro-inflammatory cytokines.[1]

  • Necrosis: At higher concentrations, isothiazolamines can cause rapid cell death through necrosis, characterized by the loss of plasma membrane integrity.[5]

Data Presentation: Comparative Cytotoxicity of Isothiazolamines

The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for several common isothiazolamines in the human liver carcinoma cell line, HepG2. Lower values indicate higher cytotoxicity.

IsothiazolamineAssayCell LineEC50 / IC50 (µM)
Methylisothiazolinone (MI)Glutathione Reductase InhibitionHepG2>1000
Methylchloroisothiazolinone (MCI)Glutathione Reductase InhibitionHepG21.8 ± 0.1
Octylisothiazolinone (OIT)Glutathione Reductase InhibitionHepG23.3 ± 0.3
Dichlorooctylisothiazolinone (DCOIT)Glutathione Reductase InhibitionHepG21.5 ± 0.1
Methylisothiazolinone (MI)Cytotoxicity (Cell Viability)HepG2350 ± 60
Methylchloroisothiazolinone (MCI)Cytotoxicity (Cell Viability)HepG21.2 ± 0.2
Octylisothiazolinone (OIT)Cytotoxicity (Cell Viability)HepG22.3 ± 1.4
Dichlorooctylisothiazolinone (DCOIT)Cytotoxicity (Cell Viability)HepG20.55 ± 0.10

Data sourced from Silva et al., 2020.[1]

Experimental Protocols

Herein are detailed protocols for three key cell-based assays to determine the cytotoxicity of isothiazolamines.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Selected cell line (e.g., HepG2, HaCaT, BEAS-2B)

  • Complete cell culture medium

  • Isothiazolamine compounds of interest

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isothiazolamine compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with the highest concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, carefully remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well cell culture plates

  • Selected cell line

  • Complete cell culture medium

  • Isothiazolamine compounds of interest

  • Lysis buffer (provided in the kit, or 1% Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the isothiazolamine compounds. Include wells for a spontaneous LDH release control (untreated cells) and a maximum LDH release control.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 humidified atmosphere.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Caspase-3/7 Assay for Apoptosis

The Caspase-3/7 assay is a luminescence- or fluorescence-based assay that measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent or profluorescent substrate that is cleaved by active caspase-3/7, generating a signal that is proportional to the amount of caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar commercially available kit)

  • White-walled 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)

  • Selected cell line

  • Complete cell culture medium

  • Isothiazolamine compounds of interest

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the isothiazolamine compounds in the appropriate 96-well plate. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 humidified atmosphere.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6] Allow the reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate-reading luminometer or fluorometer.

  • Data Analysis: Express the results as the fold-change in caspase-3/7 activity relative to the vehicle control.

Mandatory Visualizations

G cluster_0 Isothiazolamine Exposure cluster_1 Cellular Interactions cluster_2 Downstream Effects cluster_3 Cellular Outcomes Isothiazolamine Isothiazolamine Thiol_Interaction Reaction with Cellular Thiols (e.g., GSH) Isothiazolamine->Thiol_Interaction Necrosis Necrosis (Membrane Damage) Isothiazolamine->Necrosis High Concentration Enzyme_Inhibition Enzyme Inhibition Thiol_Interaction->Enzyme_Inhibition ROS_Generation ROS Generation Thiol_Interaction->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress MAPK_Activation MAPK Pathway Activation Oxidative_Stress->MAPK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis (Caspase Activation) MAPK_Activation->Apoptosis Inflammation Inflammation (Cytokine Release) MAPK_Activation->Inflammation Mitochondrial_Dysfunction->Apoptosis

Caption: Signaling pathway of isothiazolamine-induced cytotoxicity.

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis A Cell Culture B Seed Cells in 96-well Plate A->B C Prepare Isothiazolamine Stock & Working Solutions B->C D Treat Cells with Serial Dilutions C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Measure Absorbance/ Luminescence E->H F->H G->H I Calculate % Viability/ Cytotoxicity/Fold Change H->I J Determine IC50/EC50 Values I->J

Caption: General experimental workflow for cytotoxicity testing.

G cluster_assays Cell-Based Assays cluster_endpoints Measured Endpoints Isothiazolamine Isothiazolamine-Induced Cytotoxicity Metabolic_Activity Metabolic Activity (Cell Viability) Membrane_Integrity Membrane Integrity (Necrosis) Apoptosis_Induction Apoptosis Induction MTT MTT Assay MTT->Metabolic_Activity Measures LDH LDH Assay LDH->Membrane_Integrity Measures Caspase Caspase-3/7 Assay Caspase->Apoptosis_Induction Measures

References

Application Notes and Protocols for the Characterization of 5-tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed predicted analytical data and generalized experimental protocols for the characterization of 5-tert-butyl-3-isothiazolamine. The information is intended to guide researchers in the spectroscopic analysis of this and structurally related compounds.

Compound Information

  • Compound Name: this compound

  • Molecular Formula: C₇H₁₂N₂S[1]

  • Molecular Weight: 156.25 g/mol [1]

  • Structure:

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules.[2][3] Predicted ¹H and ¹³C NMR data for this compound are presented below. Predictions are based on established chemical shift principles for heterocyclic and substituted aromatic compounds.[4][5][6]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.30Singlet9H-C(CH₃)₃
~ 5.50Broad Singlet2H-NH₂
~ 6.00Singlet1HIsothiazole C4-H

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 30-C(C H₃)₃
~ 35-C (CH₃)₃
~ 105Isothiazole C 4
~ 160Isothiazole C 5
~ 170Isothiazole C 3

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule, aiding in the confirmation of its molecular weight and structure.[7][8] Electron ionization (EI) is a common technique that causes fragmentation of the molecule.[8]

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge Ratio)Proposed FragmentNotes
156[M]⁺ (Molecular Ion)The parent ion corresponding to the molecular weight of the compound.
141[M - CH₃]⁺Loss of a methyl group from the tert-butyl moiety, a common fragmentation for tert-butyl compounds.[9]
57[C(CH₃)₃]⁺The tert-butyl cation, a very stable and often prominent fragment.

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.[2][10][11][12]

NMR Spectroscopy Protocol

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 (adjust based on sample concentration).

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Mass Spectrometry Protocol (GC-MS with EI)

Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

Gas Chromatography (GC) Method:

  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10-20 °C/min up to 280 °C.

    • Hold at 280 °C for 5-10 minutes.

Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel small molecule like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity Analysis Data Interpretation NMR->Analysis MS->Analysis Purity->Analysis Reporting Application Note Generation Analysis->Reporting

Workflow for Synthesis and Characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-tert-butyl-3-isothiazolamine for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The proposed solutions are based on established principles of isothiazole synthesis and findings from related preparations.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incorrect pH: The reaction is highly sensitive to pH. A pH outside the optimal range can significantly hinder the desired cyclization reaction.Carefully monitor and adjust the pH of the reaction mixture. For the analogous 3-amino-5-tert-butylisoxazole synthesis, a pH range of 6.0 to 7.0 is crucial. It is recommended to maintain a similar slightly acidic to neutral pH for the isothiazolamine synthesis.
Low Reaction Temperature: Insufficient temperature may lead to a slow or incomplete reaction.While precise temperatures for this specific synthesis are not widely published, many related isothiazole syntheses require heating. Start with moderate heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
Poor Quality Starting Materials: Impurities in the starting materials, such as pivaloylacetonitrile or the sulfur source, can interfere with the reaction.Ensure the purity of all reagents before starting the synthesis. Recrystallize or distill starting materials if necessary.
Inefficient Stirring: A heterogeneous reaction mixture requires efficient stirring to ensure proper mixing of reagents.Use a suitable stir bar and a stir plate with adequate power to maintain a well-agitated suspension.
Formation of Isomeric Impurity (3-tert-butyl-5-isothiazolamine) Incorrect pH: As with low yield, incorrect pH is a primary driver of isomeric impurity formation. A higher pH (above 8.0) can favor the formation of the undesired isomer in analogous reactions.Strictly maintain the reaction pH in the slightly acidic to neutral range (pH 6.0-7.0). Use a pH meter for accurate monitoring and add acid or base dropwise to adjust.
Presence of Unreacted Starting Materials Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Extend the reaction time until the starting materials are consumed.
Sub-stoichiometric Reagent: One of the key reagents may have been added in an insufficient amount.Carefully check the stoichiometry of all reagents. It may be beneficial to use a slight excess (1.1-1.2 equivalents) of the aminating agent or sulfur source.
Difficulty in Product Isolation/Purification Product Solubility: The product may be highly soluble in the workup solvents, leading to losses during extraction.Use a suitable extraction solvent and perform multiple extractions to ensure complete recovery. Consider salting out the aqueous layer to decrease the product's solubility.
Formation of Oily Product: The crude product may isolate as an oil instead of a solid, making purification by recrystallization challenging.Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or cooling the solution. If crystallization fails, column chromatography is a suitable alternative for purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and common approach for the synthesis of 3-aminoisothiazoles involves the reaction of a β-ketonitrile with a source of sulfur and ammonia. For this compound, this would typically involve the cyclization of pivaloylacetonitrile with a sulfurizing agent (like hydrogen sulfide or a Lawesson's reagent variant) in the presence of an ammonia source. Another potential route is the oxidation of a corresponding thioamide precursor.

Q2: How critical is temperature control during the reaction?

A2: Temperature control is crucial. While the optimal temperature needs to be determined empirically, it influences both the reaction rate and the selectivity. Insufficient heat can lead to an incomplete reaction, while excessive heat might promote side reactions and decomposition, ultimately lowering the yield. It is advisable to start with gentle heating and monitor the reaction's progress.

Q3: What are the expected byproducts in this synthesis?

A3: The primary expected byproduct is the isomeric 3-tert-butyl-5-isothiazolamine. The formation of this isomer is highly dependent on the reaction conditions, particularly the pH. Other potential byproducts can arise from the decomposition of starting materials or intermediates, or from side reactions like the formation of isoxazolone analogs if the sulfur source is not fully effective.

Q4: What purification methods are most effective for this compound?

A4: The choice of purification method depends on the nature of the crude product. If a solid is obtained, recrystallization from a suitable solvent system is often effective. For oily products or mixtures that are difficult to crystallize, column chromatography on silica gel is the recommended method.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Experimental Protocols

General Procedure for the Synthesis of this compound (Adapted from Isoxazole Synthesis):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pH probe, dissolve pivaloylacetonitrile in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: To the stirred solution, add the sulfur source (e.g., sodium hydrosulfide or a similar reagent) and the ammonia source (e.g., ammonium chloride).

  • pH Adjustment: Carefully adjust the pH of the mixture to a range of 6.0-7.0 using a suitable acid (e.g., HCl) or base (e.g., NaOH). This step is critical for maximizing the yield of the desired product and minimizing the formation of the 5-amino isomer.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

The following diagram illustrates a generalized workflow for troubleshooting and optimizing the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions_yield Yield Improvement Strategies cluster_solutions_purity Purity Improvement Strategies cluster_end End Goal start Initial Synthesis Attempt analysis Analyze Outcome: - Low Yield? - Impurities Present? start->analysis low_yield Low Yield analysis->low_yield Yes impurities Impurities Detected analysis->impurities Yes success Improved Yield & Purity analysis->success No Issues check_ph_yield Verify & Adjust pH (Target: 6.0-7.0) low_yield->check_ph_yield optimize_temp Optimize Temperature low_yield->optimize_temp reagent_quality Check Reagent Purity low_yield->reagent_quality check_ph_purity Strict pH Control (Avoid pH > 8) impurities->check_ph_purity purification Refine Purification: - Recrystallization - Chromatography impurities->purification check_ph_yield->success optimize_temp->success reagent_quality->success check_ph_purity->success purification->success

Caption: A flowchart outlining the troubleshooting process for the synthesis of this compound.

Stability testing of 5-tert-butyl-3-isothiazolamine under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, experimental protocols, and troubleshooting advice for conducting stability studies of 5-tert-butyl-3-isothiazolamine under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

Isothiazolinones as a class of compounds, including this compound, generally exhibit high stability in acidic to neutral media.[1][2] However, their stability significantly decreases in alkaline conditions (pH > 8).[1][3] In alkaline environments, the isothiazolinone ring is susceptible to hydrolysis, initiated by the attack of hydroxide ions on the electron-deficient sulfur atom, leading to ring-opening and loss of biocidal activity.[4] For some isothiazolinones, the degradation rate at pH 9 can be thousands of times faster than at a neutral pH.[4]

Q2: What are the expected degradation products of this compound under alkaline conditions?

The primary degradation pathway for isothiazolinones in alkaline solutions is the cleavage of the N-S bond in the heterocyclic ring.[2][4] This results in the formation of N-substituted mercaptopropionamide derivatives. While specific degradation products for this compound are not detailed in the provided search results, the general mechanism suggests the formation of N-(tert-butyl)-3-mercaptopropionamide and subsequent oxidation or rearrangement products.

Q3: What is the recommended analytical method for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the most common and reliable method for quantifying isothiazolinones.[3][5][6] A reverse-phase C18 column is typically effective for separation, using a mobile phase consisting of a gradient of acetonitrile and water.[6][7] The detection wavelength should be optimized based on the UV absorbance maximum of this compound, which for many isothiazolinones falls within the 275-285 nm range.[6]

Q4: How can nucleophiles in the experimental medium affect stability?

The stability of isothiazolinones is influenced by the presence of nucleophiles such as thiols, amines, sulfides, and certain metals.[2][4] These substances can react with the electrophilic sulfur atom of the isothiazolinone ring, causing it to open and leading to the degradation of the compound.[3][8] It is crucial to consider the composition of your formulation or medium, as these nucleophiles can accelerate degradation even under otherwise stable pH conditions.

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH values.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., potassium phosphate, sodium acetate, sodium borate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials to protect from light

2. Preparation of Buffer Solutions:

  • Prepare buffer solutions at a minimum of three pH levels. A typical set would be:

    • pH 4.0: Acetate Buffer

    • pH 7.0: Phosphate Buffer

    • pH 9.0: Borate Buffer

  • Adjust the final pH of each buffer solution accurately using a calibrated pH meter.

3. Preparation of Stock and Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.

  • Spike the buffer solutions with the stock solution to achieve a final concentration relevant to your application (e.g., 10-50 ppm). Ensure the volume of organic solvent from the stock solution is minimal (<1%) to avoid altering the aqueous buffer properties.

4. Incubation and Sampling:

  • Transfer aliquots of each spiked buffer solution into separate, tightly sealed amber vials.

  • Store the vials at a constant, controlled temperature (e.g., 25°C or 40°C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw a sample from each vial.

  • Immediately quench any further degradation by diluting the sample in the mobile phase or a suitable acidic solution and store at a low temperature (e.g., 4°C) until analysis.

5. HPLC Analysis:

  • Column: C18, 4.6 mm x 250 mm, 5 µm (or equivalent)[6]

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B). A typical gradient might start at 20% A and increase to 80% A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the absorbance maximum of the analyte (e.g., ~280 nm)

  • Injection Volume: 10 µL

  • Quantification: Use a calibration curve prepared from the reference standard to determine the concentration of this compound in each sample.

Data Presentation

Summarize the stability data in a table to facilitate comparison across different pH conditions.

Table 1: Illustrative Stability Data for this compound at 25°C

Time (Hours)% Remaining (pH 4.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
899.899.585.2
2499.598.960.7
4899.197.635.1
7298.796.518.9

Note: This data is illustrative and based on the known behavior of isothiazolinones. Actual results may vary.

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_buffers Prepare Buffer Solutions (pH 4, 7, 9) prep_test Spike Buffers to Create Test Solutions prep_buffers->prep_test prep_stock Prepare Analyte Stock Solution prep_stock->prep_test incubate Incubate Samples (Constant Temperature) prep_test->incubate sample Withdraw Samples at Time Points incubate->sample quench Quench Degradation & Dilute sample->quench hplc Analyze via HPLC-UV quench->hplc data Quantify & Calculate % Remaining hplc->data

Caption: Workflow for pH-dependent stability testing.

G parent This compound (Stable Ring Structure) product Ring-Opened Product (e.g., N-(tert-butyl)-3-mercaptopropionamide) parent->product High pH (OH⁻) Nucleophilic Attack on Sulfur

Caption: Simplified degradation pathway in alkaline conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid Degradation at Neutral pH 1. Presence of undeclared nucleophiles (e.g., thiols, amines) in the matrix.[2][4] 2. Contamination of glassware or reagents. 3. Inaccurate pH measurement of the buffer.1. Analyze the composition of your matrix. Consider a sample cleanup step like solid-phase extraction (SPE).[5] 2. Use high-purity reagents and thoroughly clean all glassware. 3. Calibrate the pH meter immediately before use with fresh standards.
Shifting HPLC Retention Times 1. Inadequate column equilibration between injections. 2. Mobile phase composition changing over time (e.g., evaporation of organic solvent).[9] 3. Fluctuation in column temperature.[9] 4. Pump malfunction or leaks causing inconsistent flow rate.[10]1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[10] 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column oven to maintain a constant temperature.[9] 4. Check system pressure for stability. Inspect fittings for leaks and purge the pump.[10]
Poor Peak Shape (Tailing or Broadening) 1. Interaction of the analyte with active sites on the column (secondary interactions). 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or contamination.[11]1. Adjust mobile phase pH slightly or add a competing agent like triethylamine in small concentrations. 2. Dilute the final sample in the initial mobile phase whenever possible.[10] 3. Flush the column with a strong solvent. If the problem persists, replace the column.[10]
Irreproducible Results 1. Inconsistent sample preparation or dilution. 2. Fluctuation in incubation temperature. 3. Variability in injection volume.1. Use calibrated pipettes and follow a strict, standardized sample preparation workflow. 2. Use a calibrated, stable incubator or water bath. 3. Check the autosampler for air bubbles and ensure it is functioning correctly.
Unexpected Peaks in Chromatogram 1. Degradation products are forming. 2. Impurities in the reference standard or reagents. 3. Sample carryover from a previous injection.[12]1. Track the growth of the new peaks over time; their increase should correlate with the decrease of the parent peak. 2. Run a blank injection (mobile phase only) to check for system peaks or solvent contamination. 3. Implement a robust needle wash program on the autosampler and inject a blank after a high-concentration sample.

References

Overcoming solubility issues of tert-butyl isothiazole compounds in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl isothiazole compounds in aqueous media.

Introduction

Tert-butyl isothiazole derivatives are a significant class of heterocyclic compounds with applications in medicinal chemistry and drug discovery.[1] However, their utility is often hampered by poor aqueous solubility. This issue primarily stems from the presence of the bulky, hydrophobic tert-butyl group and the generally nonpolar isothiazole ring system.[2] Low solubility can lead to challenges in formulation, inaccurate results in biological assays, and poor bioavailability.[3] This guide offers a systematic approach to diagnosing and overcoming these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my tert-butyl isothiazole compound poorly soluble in aqueous media?

A: The low solubility is typically due to two main structural features:

  • The Tert-Butyl Group: This large, nonpolar alkyl group is highly lipophilic, meaning it repels water and prefers fatty or nonpolar environments.[2]

  • The Isothiazole Ring: The isothiazole ring itself is a relatively nonpolar aromatic system. While it contains nitrogen and sulfur heteroatoms, the overall structure is hydrophobic.

These features combined give the molecule a low affinity for water, leading to poor solubility.

Q2: What is the first and simplest method I should try to improve solubility?

A: The first step should be to investigate the effect of pH. Isothiazoles are nitrogen-containing heterocycles and can act as weak bases.[4][5] By lowering the pH of the aqueous medium, the nitrogen atom on the isothiazole ring can become protonated, creating a positively charged species (a salt). This salt form is generally much more soluble in water than the neutral form.

Troubleshooting Steps:

  • Determine the pKa of your compound (experimentally or via in silico prediction).

  • Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the predicted pKa.

  • Measure the compound's solubility in each buffer using a standardized method like the shake-flask technique.[6][7] The lowest observed solubility will be the intrinsic solubility of the neutral form.[6]

Q3: My compound's solubility is not significantly affected by pH, or I must work at a neutral pH. What should I try next?

A: If pH modification is not effective or feasible, the use of co-solvents is a common and effective strategy.[8] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the solvent system, allowing for better solvation of hydrophobic compounds.

Common Co-solvents for Preclinical Formulations:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • N,N-Dimethylformamide (DMF)[9]

Troubleshooting Steps:

  • Start with a small percentage of co-solvent (e.g., 5-10%) and assess solubility.

  • Gradually increase the co-solvent concentration. Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays.

  • It is often beneficial to use a combination of co-solvents to maximize solubility while minimizing toxicity.[8]

Q4: I need to avoid organic solvents for my experiment. What are my options?

A: If organic solvents are not permissible, complexation with cyclodextrins is an excellent alternative.[10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the hydrophobic tert-butyl isothiazole molecule, forming an "inclusion complex" where the water-soluble exterior of the cyclodextrin renders the entire complex soluble in aqueous media.[13][14]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher solubility and lower toxicity compared to native β-CD.[11]

Q5: Even with these methods, my compound precipitates over time or at higher concentrations. What advanced strategies can I consider?

A: For compounds that remain challenging, more advanced formulation strategies that alter the physical state of the compound are necessary. These techniques often improve the dissolution rate, which is critical for absorption.[15]

  • Particle Size Reduction: Reducing the particle size increases the surface area-to-volume ratio, which can enhance dissolution velocity and saturation solubility.[8][10][16] Methods include micronization and nanosuspension formation.[15] Nanosuspensions are particularly effective as they can increase dissolution rates significantly.[16]

  • Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level.[15][17] When the solid dispersion is introduced to an aqueous medium, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances solubility and dissolution.

  • Nanoparticle-Based Delivery Systems: Encapsulating your compound in lipid-based or polymeric nanoparticles can improve solubility and provide controlled release.[18][19] Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are particularly advantageous for oral delivery as they can follow lymphatic absorption pathways.[20]

Solubilization Strategy Decision Guide

The following workflow provides a systematic approach to selecting an appropriate solubilization strategy for your tert-butyl isothiazole compound.

G cluster_start cluster_screening Initial Screening cluster_formulation Formulation Strategies cluster_advanced Advanced Techniques start Start: Compound has poor aqueous solubility pka Is the compound ionizable? (Determine pKa) start->pka ph_adjust Strategy 1: pH Adjustment (Acidic Buffers) pka->ph_adjust  Yes cosolvent Strategy 2: Co-solvents (DMSO, PEG 400, Ethanol) pka->cosolvent No / Neutral pH Required check_ph Solubility Improved? ph_adjust->check_ph check_ph->cosolvent No end_node Proceed with Experiment check_ph->end_node Yes cyclodextrin Strategy 3: Complexation (HP-β-CD, SBE-β-CD) check_formulation Solubility Sufficient? cosolvent->check_formulation cyclodextrin->check_formulation nanosuspension Strategy 4: Nanosuspension (Particle Size Reduction) solid_dispersion Strategy 5: Solid Dispersion (Amorphous Form) nanosuspension->solid_dispersion Consider Also

Caption: Decision workflow for selecting a solubility enhancement technique.

Quantitative Comparison of Solubilization Techniques

The following table summarizes the potential effectiveness of various techniques. Note that the "Typical Fold Increase" is illustrative and the actual improvement will be compound-specific.

TechniqueMechanism of ActionAdvantagesDisadvantagesTypical Fold Increase (Illustrative)
pH Adjustment Converts the compound to a more soluble salt form.[15]Simple, inexpensive.Only applicable to ionizable compounds; may not be suitable for biological systems.10 - 1,000x
Co-solvents Reduces solvent polarity.[8]Simple, effective for many compounds.Potential for solvent toxicity in assays; risk of precipitation upon dilution.[8]10 - 500x
Cyclodextrins Forms a water-soluble inclusion complex.[12][13]Low toxicity (esp. derivatives); avoids organic solvents.Limited by drug size and binding affinity; can be expensive.10 - 5,000x
Nanosuspensions Increases surface area for faster dissolution.[16]High drug loading; applicable to most insoluble drugs.Requires specialized equipment (e.g., homogenizers, mills); potential physical instability.[16]50 - 2,000x
Solid Dispersions Creates an amorphous, high-energy form of the drug in a soluble matrix.[15]Significant increase in dissolution rate.Can be physically unstable (recrystallization); manufacturing can be complex.50 - 10,000x

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent system at a controlled temperature.

Materials:

  • Tert-butyl isothiazole compound (solid form)

  • Selected solvent (e.g., water, buffer, co-solvent mixture)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration unit (e.g., 0.22 µm PVDF syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Workflow Diagram:

G prep 1. Preparation Add excess solid compound to a known volume of solvent in a vial. agitate 2. Agitation Place vial on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). prep->agitate equil 3. Equilibration Agitate for 24-48 hours to ensure equilibrium is reached. agitate->equil separate 4. Phase Separation Centrifuge or filter the suspension to remove undissolved solid. equil->separate sample 5. Sampling & Dilution Carefully take an aliquot of the supernatant and dilute if necessary. separate->sample analyze 6. Analysis Quantify the compound concentration using a calibrated HPLC or LC-MS method. sample->analyze

Caption: Experimental workflow for the Shake-Flask solubility measurement.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a precise volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment.

  • Agitation: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for physicochemical characterization, 37°C for biopharmaceutical relevance).[7][21]

  • Equilibration: Allow the suspension to shake for a sufficient time to reach equilibrium, typically 24 to 48 hours.[7]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow large particles to settle. Separate the saturated solution from the excess solid by either centrifuging the vial or filtering the solution through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results from suspended solid particles.[7]

  • Sampling and Dilution: Immediately take a known volume of the clear supernatant. Dilute it with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method like HPLC. Back-calculate to find the original concentration in the saturated solution. This value represents the equilibrium solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare drug-cyclodextrin complexes in a laboratory setting.[13][22]

Objective: To enhance the aqueous solubility of a tert-butyl isothiazole compound by forming an inclusion complex with HP-β-CD.

Materials:

  • Tert-butyl isothiazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Mechanism Diagram:

cluster_before Before Complexation cluster_after After Complexation drug Hydrophobic Drug (tert-butyl isothiazole) water Water drug->water Poor Interaction (Low Solubility) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Inclusion Complex water2 Water complex->water2 Good Interaction (High Solubility) cluster_before cluster_before cluster_after cluster_after

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the drug to HP-β-CD (commonly starting with 1:1). Calculate the required mass of each component.

  • Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of the ethanol/water mixture to form a paste.[13]

  • Kneading: Gradually add the tert-butyl isothiazole compound to the paste while continuously triturating (kneading) with the pestle. Continue this process for 30-60 minutes to ensure intimate contact and facilitate complex formation.[22]

  • Drying: Scrape the resulting paste from the mortar and spread it on a glass dish. Dry the product in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.

  • Processing: The dried complex can be gently pulverized into a fine powder and stored in a tightly sealed container. The solubility of this powder can then be tested in aqueous media and compared to the uncomplexed drug.

References

Troubleshooting degradation of isothiazolinones in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isothiazolinone Stability

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering degradation of isothiazolinone biocides in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause isothiazolinone degradation?

Isothiazolinone stability is primarily influenced by pH, temperature, and the presence of nucleophilic substances.[1][2] They are most stable in acidic to neutral conditions (pH 4-8) and degrade rapidly in alkaline environments (pH > 8).[3] Elevated temperatures and UV light exposure can also accelerate degradation.[2][4]

Q2: My isothiazolinone solution is losing potency. What is the most likely cause?

The most common cause of rapid potency loss is an alkaline pH in your solution or formulation.[1][3] For example, the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) can decrease from 47 days at pH 8.5 to just 2 days at pH 10.[3] Check the pH of your matrix and consider buffering to a range of 4-6 if stability is an issue.[2]

Q3: Which substances are known to interfere with isothiazolinone stability?

Nucleophiles are the primary chemical interferents.[1][5] These include compounds containing thiol (sulfhydryl) groups like cysteine or glutathione, various amines, and sulfides.[1][5][6] These substances can react with the electrophilic sulfur atom in the isothiazolinone ring, causing the ring to open and inactivating the molecule.[1][5]

Q4: Can isothiazolinones degrade even if protected from light?

Yes. While photodegradation can occur, the primary non-photolytic degradation pathway is hydrolysis, which is catalyzed by alkaline conditions.[2][3] Therefore, storing solutions in the dark will not prevent degradation if the pH is high.

Q5: How can I accurately measure the concentration of active isothiazolinones in my samples?

High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a widely used and reliable method for quantifying isothiazolinones like CMIT and Methylisothiazolinone (MIT).[2][7][8] A typical detection wavelength is 274 nm.[7][9] For more complex matrices or lower detection limits, UHPLC-MS/MS is a highly sensitive and specific alternative.[8][10][11]

Troubleshooting Guide

Problem 1: Low or inconsistent recovery of isothiazolinone in analytical assays.
Potential Cause Troubleshooting Step Explanation
High pH of Sample/Matrix Measure the pH of your sample diluent and matrix. If pH is > 8, adjust to pH 4-6 using a suitable buffer (e.g., acetate, phosphate) before analysis.Isothiazolinones undergo rapid alkaline hydrolysis, leading to ring-opening and inactivation. Stability is significantly higher in acidic to neutral media.[1][3]
Presence of Nucleophiles Identify potential nucleophiles in your matrix (e.g., thiols from cell lysates, amines in buffers). If present, consider sample cleanup (e.g., Solid Phase Extraction) or adding a quenching agent that does not interfere with your analysis.Nucleophiles attack the N-S bond of the isothiazolinone ring, causing irreversible degradation.[5][6][12] This is a key mechanism of their biocidal action and a primary cause of instability in assays.[12][13]
Elevated Temperature Ensure samples are prepared, stored, and run at controlled room temperature or below. Avoid heating samples unless required by the protocol and validated for stability.Degradation rates increase with temperature. The combination of high pH and high temperature is particularly destructive.[3][4]
Sample Adsorption Check for losses during sample preparation. Use low-adsorption vials and pipette tips. Perform a recovery study by spiking a known amount of standard into a blank matrix.Isothiazolinones, particularly more hydrophobic variants like Octylisothiazolinone (OIT), can adsorb to plastic surfaces, leading to artificially low measurements.
Problem 2: Active ingredient appears to degrade during the experimental procedure itself.
Potential Cause Troubleshooting Step Explanation
Photodegradation Conduct experiments under amber or red light, or use amber glass/plasticware to protect samples from UV and ambient light.Isothiazolinones are susceptible to photodegradation, where light energy can initiate reactions that break down the active molecule.[14][15]
Reaction with Media Components Review all components of your experimental media. Common cell culture supplements like cysteine or glutathione will readily inactivate isothiazolinones.Thiol-containing compounds are potent inactivators.[16] The biocidal action relies on reacting with microbial thiols; this mechanism will also neutralize the active ingredient if thiols are present in the assay medium.[12]
Incompatible Surfactants If working with formulations, verify the compatibility of any surfactants used. Some residual reducing agents in certain surfactants can compromise stability.[4]Reducing agents can chemically reduce and inactivate isothiazolinones.

Quantitative Data on Isothiazolinone Degradation

The stability of isothiazolinones is highly dependent on environmental conditions. The following data for 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) illustrates these effects.

Table 1: Effect of pH on the Half-Life of CMIT at Room Temperature

pHHalf-Life (Days)Reference
8.547[3]
9.023[3]
9.63.3[3]
10.02[3]

Table 2: Effect of Temperature on the Half-Life of CMIT

TemperaturepHHalf-Life (Days)Reference
40 °C9.0~6[3]
40 °CNot Specified12[1]
60 °CNot Specified< 2[1]

Key Experimental Protocols

Protocol 1: General Isocratic HPLC-UV Method for CMIT/MIT Quantification

This protocol is adapted from validated methods for quantifying isothiazolinones in various matrices.[7][9]

  • Instrumentation: HPLC system with UV/DAD detector, C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7][17]

  • Mobile Phase: A mixture of 0.4% acetic acid in water and methanol (80:20 v/v).[7][9]

  • Elution Mode: Isocratic.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7][9]

  • Column Temperature: 30 °C.[18]

  • Detection Wavelength: 274 nm.[7][9]

Procedure:

  • Standard Preparation: Prepare stock solutions of CMIT and MIT standards in methanol. Create a series of working standards by diluting the stock with the mobile phase to achieve concentrations spanning the expected sample range (e.g., 0.15 to 18 ppm).[7][9]

  • Sample Preparation: Dilute the sample in the mobile phase to fall within the calibration curve range. Centrifuge if necessary. Filter the final diluted sample through a 0.20 or 0.45 µm syringe filter prior to injection.[7]

  • Analysis: Inject standards to generate a calibration curve (peak area vs. concentration). Inject samples and quantify by comparing their peak areas to the calibration curve. Identify peaks by matching retention times with standards.[7]

Visualizations

Chemical Degradation Pathway

The primary degradation mechanism for isothiazolinones in the presence of nucleophiles involves the cleavage of the N-S bond.

cluster_0 Isothiazolinone Ring cluster_1 Attacking Species cluster_2 Degradation Products Isothiazolinone Isothiazolinone (Active) RingOpened Ring-Opened Intermediate (Inactive) Isothiazolinone->RingOpened Ring Cleavage Nucleophile Nucleophile (Nu-) (e.g., Thiol, Amine, OH-) Nucleophile->RingOpened FinalProducts Further Degradation Products RingOpened->FinalProducts Decomposition

Caption: Nucleophilic attack on the isothiazolinone ring leads to inactivation.

Experimental Workflow for Stability Analysis

A typical workflow for assessing the stability of isothiazolinones in a given matrix.

A 1. Prepare Sample Matrix (e.g., Buffer, Formulation) B 2. Spike with Isothiazolinone Standard to Target Concentration A->B C 3. Aliquot into Vials for Time-Point Analysis B->C D 4. Incubate under Controlled Conditions (Temp, pH, Light) C->D E 5. Withdraw Sample at Each Time Point (t=0, 1, 2...) D->E F 6. Quench/Dilute Sample for Analysis E->F G 7. Analyze via HPLC-UV F->G H 8. Calculate Concentration vs. Time to Determine Degradation Rate G->H

Caption: Standard experimental workflow for an isothiazolinone stability study.

Troubleshooting Decision Tree

A logical flow to diagnose the root cause of unexpected isothiazolinone degradation.

Start Low Isothiazolinone Recovery Observed CheckpH Is sample/matrix pH > 8? Start->CheckpH CheckNuc Does matrix contain nucleophiles (thiols, etc.)? CheckpH->CheckNuc No Sol_pH Root Cause: Alkaline Hydrolysis Action: Buffer sample to pH 4-6 CheckpH->Sol_pH Yes CheckTemp Was sample exposed to high temp (>40°C)? CheckNuc->CheckTemp No Sol_Nuc Root Cause: Nucleophilic Attack Action: Use sample cleanup or add quenching agent CheckNuc->Sol_Nuc Yes Sol_Temp Root Cause: Thermal Degradation Action: Maintain samples at controlled room temperature CheckTemp->Sol_Temp Yes Other Consider other causes: Photodegradation, Adsorption CheckTemp->Other No

Caption: A decision tree for troubleshooting isothiazolinone degradation.

References

Technical Support Center: Optimization of Chromatographic Separation for Isothiazolamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic separation of isothiazolamine isomers.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: Why are my isothiazolamine isomer peaks not separating, leading to poor resolution or complete co-elution?

Answer: Poor resolution is a common challenge due to the structural similarity of isomers. A systematic optimization of your chromatographic conditions is necessary to enhance the subtle differences in their physicochemical properties.[1][2]

Initial System Checks:

  • System Suitability: Ensure your HPLC system is functioning correctly by running a system suitability test with a known standard.[2]

  • Column Health: An old or contaminated column can lead to poor performance. Flush the column with a strong solvent or, if necessary, replace it.[2]

Optimization Strategies:

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile or methanol) and its ratio with the aqueous phase is critical.[3] Varying the gradient or isocratic composition can significantly impact selectivity. The use of additives like formic acid can also improve peak shape and resolution.[4]

  • Stationary Phase: The choice of the stationary phase is paramount. For positional isomers, a standard C18 column might be sufficient.[4] However, for enantiomers, a chiral stationary phase (CSP) is necessary.[5][6]

  • Temperature: Operating at a controlled temperature using a column oven can improve reproducibility and sometimes resolution.[2][4]

  • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving the separation of closely eluting peaks.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows peaks that are tailing or fronting. What is the cause, and how can I fix it?

Answer: Poor peak shape can be caused by several factors related to the column, sample, or mobile phase.

Troubleshooting Peak Tailing:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a small amount of a competing agent (e.g., triethylamine) to the mobile phase can help.

  • Column Overload: Injecting a sample with too high a concentration can lead to peak tailing. Try diluting your sample.[1]

  • pH Mismatch: If the pH of your sample diluent is significantly different from the mobile phase, it can cause peak distortion. It is best to dissolve your sample in the mobile phase.[1]

Troubleshooting Peak Fronting:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front. Whenever possible, use the initial mobile phase as the sample solvent.[2]

  • Column Overload: Severe mass overload can also lead to peak fronting. Reduce the injection volume or the concentration of your sample.[2]

Issue 3: Inconsistent Retention Times

Question: I am observing shifts in the retention times of my peaks between injections. What could be the reason?

Answer: Fluctuations in retention times indicate a lack of system stability.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. Employing a thermostatted column compartment is recommended to maintain a consistent temperature.[2]

  • Inadequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. A stable baseline is a good indicator of equilibration.[1]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate. Regular pump maintenance is crucial to ensure a steady flow.[2]

  • Mobile Phase Composition: If the mobile phase is prepared by mixing solvents online, ensure the mixer is functioning correctly. If preparing the mobile phase manually, ensure it is thoroughly mixed and degassed.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for separating isothiazolamine isomers?

A1: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the physicochemical properties of the isomers, such as volatility and thermal stability.[4]

  • HPLC: This is a versatile technique suitable for a wide range of isothiazolamine derivatives, including those that are non-volatile or thermally labile. Reversed-phase HPLC is the most common mode used.[4]

  • GC: This technique is ideal for volatile and thermally stable isomers and often provides higher separation efficiency and faster analysis times.[4]

Q2: How do I separate enantiomers of isothiazolamines?

A2: Enantiomers have identical physical and chemical properties in an achiral environment, so a chiral environment is necessary for their separation.[7] This can be achieved in a few ways:

  • Chiral Stationary Phases (CSPs): This is the most common method, where a chiral selector is immobilized on the stationary phase.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used.[7][8]

  • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[6][9]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the analytes, which are then separated on an achiral column.[6]

Q3: My sample appears to be unstable, showing different isomer ratios in subsequent analyses. What could be the cause?

A3: Some isothiazolamine isomers can be susceptible to light-induced isomerization, where exposure to light can cause the isomers to interconvert.[1]

  • Minimize Light Exposure: Protect your samples and standards from light by using amber vials and minimizing exposure to ambient light.[1]

  • Storage: Store samples and standards in the dark and at low temperatures when not in use.[1]

Q4: How can I confirm the identity of each isomer peak after separation?

A4: While HPLC with UV detection provides retention times for tentative identification, it is not sufficient for definitive confirmation. Hyphenated techniques are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of each eluting peak, confirming that they are isomers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For positional isomers, NMR analysis of isolated fractions can help elucidate the exact substitution pattern on the isothiazole ring.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Positional Isomers

This protocol provides a starting point for separating positional isomers of substituted isothiazolamines.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. The optimal ratio may need to be adjusted.[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection UV at 254 nm (or the λmax of the target isomers)[4]
Injection Volume 10 µL[4]

Sample Preparation:

  • Prepare individual stock solutions of each isomer in methanol at 1 mg/mL.[4]

  • Prepare a mixed standard solution containing all isomers at 10 µg/mL by diluting the stock solutions with the mobile phase.[4]

Data Analysis:

  • Identify peaks based on the retention times of individual standards.[4]

  • Calculate the resolution (Rs) between adjacent peaks. A resolution of ≥ 1.5 indicates baseline separation.[4]

Protocol 2: Gas Chromatography (GC-FID) for Volatile Isomers

This protocol is suitable for the analysis of volatile and thermally stable isothiazolamine isomers.

Parameter Condition
Column Capillary column suitable for amine analysis (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow or pressure
Oven Program Isothermal at 100 °C for 10 minutes. The temperature can be optimized.[4]
Injector Temperature 250 °C
Detector (FID) Temp. 280 °C[4]
FID Gas Flows Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (Helium): 25 mL/min[4]

Sample Preparation:

  • Prepare individual stock solutions of each isomer in a suitable solvent (e.g., methanol) at 1 mg/mL.

  • Prepare a mixed standard solution containing 10 µg/mL of each isomer by diluting the stock solutions.[4]

Data Analysis:

  • Identify peaks based on the retention times of individual standards. The elution order in GC is primarily determined by the boiling points of the isomers.[4]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock Stock Solutions (1 mg/mL) working Working Standards (10 µg/mL) stock->working Dilution hplc HPLC/GC System working->hplc Injection sample Sample Preparation sample->hplc Injection column Chromatographic Column (C18 or Chiral) hplc->column separation Isomer Separation column->separation detection Detection (UV/FID/MS) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General experimental workflow for the chromatographic separation of isothiazolamine isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Selection cluster_conditions Instrumental Conditions start Poor Resolution mp_composition Adjust Organic/Aqueous Ratio start->mp_composition sp_select Select Appropriate Column (C18 vs. Chiral) start->sp_select temp Optimize Temperature start->temp mp_additive Add/Change Additive (e.g., Formic Acid) mp_composition->mp_additive flow Adjust Flow Rate temp->flow

Caption: Logical troubleshooting workflow for addressing poor resolution in isomer separation.

References

Preventing interference in biological assays with 5-tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying potential interference in biological assays caused by 5-tert-butyl-3-isothiazolamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its potential for assay interference?

A1: this compound belongs to the isothiazolinone class of compounds. Isothiazolinones are recognized as Pan-Assay Interference Compounds (PAINS), which are known to frequently cause false-positive results in high-throughput screening (HTS) campaigns.[1] Their potential for interference stems from their chemical reactivity and other non-specific mechanisms.

Q2: What is the primary mechanism by which this compound might interfere with my assay?

A2: The primary suspected mechanism of interference is the covalent modification of proteins. The isothiazolinone core contains an electrophilic sulfur atom that can react with nucleophilic residues on proteins, particularly the thiol groups of cysteine residues.[2][3][4] This irreversible binding can lead to non-specific inhibition of enzymes or disruption of protein function, mimicking a true positive result.

Q3: Can this compound interfere with assays in ways other than covalent modification?

A3: Yes. Like other PAINS, it may exhibit other interference mechanisms, including:

  • Compound Aggregation: At higher concentrations, the compound may form aggregates that sequester and inhibit enzymes non-specifically.

  • Fluorescence Interference: As a sulfur-containing heterocyclic compound, it may possess intrinsic fluorescence or quenching properties that interfere with fluorescence-based assay readouts.

  • Redox Activity: Some related compounds can undergo redox cycling, which can generate reactive oxygen species and interfere with assay components.

Q4: Are there specific assay conditions that might increase the likelihood of interference?

A4: Yes. Assays containing proteins with reactive cysteine residues (e.g., cysteine proteases, some kinases, and phosphatases) are particularly susceptible to covalent modification. Additionally, the reactivity of isothiazolinones can be pH-dependent, with some showing increased reactivity at physiological or slightly alkaline pH.[4]

Troubleshooting Guides

Problem 1: My hit compound, this compound, shows activity against multiple unrelated targets.

Question: Why is this compound showing promiscuous activity, and how can I confirm if it's a genuine broad-spectrum inhibitor or an artifact?

Answer: Promiscuous activity is a hallmark of assay interference. For an isothiazolamine, this is likely due to non-specific covalent modification of proteins or compound aggregation. To differentiate between true inhibition and artifacts, a series of validation assays should be performed.

Recommended Actions:

  • Perform a Thiol Competition Assay: Covalent reactivity with cysteines is a common interference mechanism for isothiazolinones.[2] Pre-incubating the compound with a high concentration of a strong nucleophile, such as glutathione (GSH) or dithiothreitol (DTT), before adding it to the assay can help determine if the observed activity is due to thiol reactivity. If the compound's inhibitory activity is significantly reduced in the presence of the competing thiol, it is likely acting as a non-specific covalent modifier.

  • Conduct an Aggregation Assay: To test for aggregation-based inhibition, run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound is an aggregator, the detergent will disrupt the aggregates, leading to a significant reduction in its apparent inhibitory activity.

  • Check for Time-Dependent Inhibition: Covalent inhibitors often exhibit time-dependent inhibition. Pre-incubate the enzyme and the compound for varying lengths of time before initiating the reaction. A progressive increase in inhibition with longer pre-incubation times is indicative of covalent modification.

Problem 2: The dose-response curve for this compound is unusually steep.

Question: The Hill slope of the IC50 curve for my compound is significantly greater than 1. What could be the cause?

Answer: A steep Hill slope can be an indicator of several non-ideal inhibition mechanisms, including aggregation or covalent reactivity. For isothiazolamines, this often suggests covalent modification of the target protein.[5]

Recommended Actions:

  • Vary Enzyme Concentration: True inhibitors that follow a 1:1 binding stoichiometry should have IC50 values that are independent of the enzyme concentration. If the IC50 value increases with increasing enzyme concentration, it suggests non-specific or covalent binding.

  • Perform a Jump-Dilution Experiment: To confirm irreversible inhibition, incubate the enzyme with a high concentration of the compound. Then, dilute the mixture to a concentration well below the IC50. If the inhibition is reversible, enzyme activity should be restored. If the inhibition is irreversible (covalent), the activity will not recover.

Problem 3: I am observing interference in my fluorescence-based assay.

Question: My blank wells containing only this compound and the fluorescent probe/substrate show a change in signal. How can I resolve this?

Answer: This indicates that the compound itself is interfering with the detection method. Sulfur-containing compounds can sometimes exhibit intrinsic fluorescence or act as quenchers.[6][7]

Recommended Actions:

  • Run a Spectral Scan: Perform a fluorescence scan of this compound alone to determine its excitation and emission spectra. This will reveal if it has overlapping spectral properties with your assay's fluorophore.

  • Implement a Counter-Screen: Run the assay in the absence of the enzyme or target protein. Any signal change observed in the presence of the compound can be attributed to direct interference with the assay's detection components.

  • Use an Orthogonal Assay: If possible, validate your findings using an assay with a different detection method (e.g., luminescence, absorbance, or a label-free technology) to confirm that the observed activity is not an artifact of the primary assay's readout.

Quantitative Data Summary

The following tables present hypothetical data from validation experiments to help identify the interference mechanism of this compound.

Table 1: Effect of Competing Thiols on IC50 Value

ConditionIC50 (µM)Fold ShiftInterpretation
Standard Assay Buffer1.2-Baseline activity
+ 1 mM Glutathione (GSH)25.8>20xSuggests thiol reactivity
+ 0.5 mM Dithiothreitol (DTT)41.5>30xConfirms covalent modification via thiol interaction

Table 2: Effect of Detergent on IC50 Value

ConditionIC50 (µM)Fold ShiftInterpretation
Standard Assay Buffer1.2-Baseline activity
+ 0.01% Triton X-1001.51.25xAggregation is unlikely to be the primary mechanism

Experimental Protocols

Protocol 1: Thiol Reactivity Assay

Objective: To determine if this compound's inhibitory activity is dependent on reaction with thiol groups.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target enzyme and substrate

  • Assay buffer

  • Glutathione (GSH) stock solution (e.g., 100 mM in assay buffer)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Create two sets of assay plates.

  • To the first plate ("-GSH"), add the diluted compound and the assay buffer.

  • To the second plate ("+GSH"), add the diluted compound and GSH to a final concentration of 1 mM.

  • Incubate both plates at room temperature for 30 minutes to allow for the reaction between the compound and GSH.

  • Add the target enzyme to all wells and incubate for a further 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the reaction progress on a microplate reader.

  • Calculate the IC50 values for both conditions and compare. A significant rightward shift in the IC50 curve in the presence of GSH indicates thiol reactivity.

Protocol 2: Aggregation Confirmation Assay

Objective: To determine if this compound inhibits the target enzyme through aggregation.

Materials:

  • This compound stock solution

  • Target enzyme and substrate

  • Assay buffer

  • Triton X-100 stock solution (e.g., 1% in assay buffer)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • Prepare two different assay buffers: one standard buffer and one containing 0.01% Triton X-100.

  • Perform the enzymatic assay with the compound dilutions in both buffer conditions.

  • Add the enzyme and compound to the respective buffers and incubate for 15 minutes.

  • Initiate the reaction with the substrate.

  • Measure the activity on a microplate reader.

  • Calculate the IC50 values for both conditions. A significant loss of potency in the presence of Triton X-100 suggests inhibition by aggregation.

Protocol 3: Fluorescence Interference Assay

Objective: To assess whether this compound intrinsically fluoresces or quenches the assay's fluorescent signal.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescent substrate or product of the enzymatic reaction

  • Microplate reader with spectral scanning capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the compound dilutions to wells containing only the assay buffer.

  • In a separate set of wells, add the compound dilutions to wells containing the fluorescent substrate/product at the concentration used in the assay.

  • Scan the plate at the excitation and emission wavelengths of your assay.

  • Analyze the data:

    • An increase in fluorescence in wells with the compound alone indicates intrinsic fluorescence.

    • A decrease in fluorescence in wells with the compound and the fluorophore indicates quenching.

Visualizations

covalent_inhibition_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Compound 5-tert-butyl-3- isothiazolamine Target_Protein Target Protein (Cys) Compound->Target_Protein Enters Cell Target_Protein_Inactive Target Protein (Inactive) Compound->Target_Protein_Inactive Covalent Modification Receptor Receptor Kinase_A Kinase A (Inactive) Receptor->Kinase_A Signal Kinase_A_Active Kinase A (Active) Kinase_A->Kinase_A_Active Phosphorylation Kinase_A_Active->Target_Protein Activates Downstream_Effect Biological Response (Blocked) Target_Protein->Downstream_Effect Normal Pathway Target_Protein_Inactive->Downstream_Effect

Caption: Covalent modification of a target protein by this compound.

hit_validation_workflow Primary_Screen Primary HTS Hit Dose_Response Confirm with Dose-Response Curve Primary_Screen->Dose_Response Interference_Assays Interference Assays Dose_Response->Interference_Assays Thiol_Reactivity Thiol Reactivity Assay Interference_Assays->Thiol_Reactivity Aggregation_Assay Aggregation Assay Interference_Assays->Aggregation_Assay Fluorescence_Check Fluorescence Check Interference_Assays->Fluorescence_Check Orthogonal_Assay Orthogonal Assay Validation Thiol_Reactivity->Orthogonal_Assay Negative False_Positive Flag as False Positive/ Interfering Compound Thiol_Reactivity->False_Positive Positive Aggregation_Assay->Orthogonal_Assay Negative Aggregation_Assay->False_Positive Positive Fluorescence_Check->Orthogonal_Assay Negative Fluorescence_Check->False_Positive Positive Orthogonal_Assay->False_Positive Activity Not Confirmed Confirmed_Hit Confirmed Hit for Further Study Orthogonal_Assay->Confirmed_Hit Activity Confirmed

Caption: Experimental workflow for validating a primary screening hit.

troubleshooting_decision_tree Start Hit Identified: This compound Check_Promiscuity Is the compound active against multiple targets? Start->Check_Promiscuity Check_Steep_Slope Does the dose-response curve have a steep slope? Check_Promiscuity->Check_Steep_Slope No Run_Thiol_Assay Run Thiol Competition Assay Check_Promiscuity->Run_Thiol_Assay Yes Check_Steep_Slope->Run_Thiol_Assay Yes Run_Detergent_Assay Run Assay with 0.01% Triton X-100 Check_Steep_Slope->Run_Detergent_Assay No IC50_Shift Is IC50 shifted >10-fold? Run_Thiol_Assay->IC50_Shift IC50_Shift->Run_Detergent_Assay No Covalent_Modifier Conclusion: Likely Covalent Modifier IC50_Shift->Covalent_Modifier Yes IC50_Shift_Detergent Is IC50 shifted >10-fold? Run_Detergent_Assay->IC50_Shift_Detergent Aggregator Conclusion: Likely Aggregator IC50_Shift_Detergent->Aggregator Yes Investigate_Further Proceed with Caution: Validate with Orthogonal Assay IC50_Shift_Detergent->Investigate_Further No

Caption: Decision tree for troubleshooting assay interference.

References

Technical Support Center: Enhancing Metabolic Stability of Isothiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the metabolic stability assessment of isothiazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities associated with the isothiazole ring?

A1: The isothiazole ring can be susceptible to metabolic bioactivation, primarily mediated by Cytochrome P450 (CYP) enzymes.[1][2] A common pathway involves sulfur oxidation, which can lead to the formation of a reactive intermediate.[1] This intermediate is then susceptible to nucleophilic attack, often by glutathione (GSH), leading to the formation of glutathione conjugates.[1] This bioactivation has been observed to occur at the 4-position of the isothiazole ring.[1] Such reactive metabolites can lead to covalent binding to proteins, which is a potential risk for toxicity.[1][3]

Q2: Which Cytochrome P450 enzymes are primarily responsible for isothiazole metabolism?

A2: Studies have identified several CYP enzymes responsible for the bioactivation of isothiazole-containing compounds. In humans, the key enzymes include CYP3A4, CYP1A2, and CYP2D6.[1] The specific enzymes involved can vary across species.[1] CYPs are a major family of enzymes involved in Phase I metabolism of a wide range of compounds.[2][4][5]

Q3: What are the general strategies to improve the metabolic stability of isothiazole compounds?

A3: There are two main approaches to enhance the metabolic stability of isothiazole-based drug candidates:

  • Introduce alternative metabolic "soft spots": This strategy involves making modifications to other parts of the molecule to introduce more favorable metabolic pathways.[1][6] For example, modifying an alkoxy substituent on an adjacent ring system can shift the primary site of metabolism away from the isothiazole ring.[1][6]

  • Bioisosteric replacement of the isothiazole ring: This involves replacing the isothiazole ring with another heterocyclic ring that retains the desired pharmacological activity but has improved metabolic properties.[1][7][8] Common bioisosteres for the isothiazole ring include isoxazole and pyrazole, which have been shown to reduce bioactivation.[1] Other strategies include replacing hydrogen with deuterium or fluorine to block sites of metabolism.[9][10][11]

Q4: What are the standard in vitro models for assessing metabolic stability?

A4: The most common in vitro test systems for evaluating metabolic stability are:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s.[12][13][14] They are used to assess a compound's susceptibility to oxidative metabolism.[13][15]

  • Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes.[12][13][14] They provide a more comprehensive picture of a compound's overall metabolic fate.[13]

  • S9 Fractions: This is another subcellular fraction that contains both microsomal and cytosolic enzymes.[12][16]

Troubleshooting Guides

This guide addresses common issues encountered during the in vitro metabolic stability assessment of isothiazole compounds.

IssuePotential CauseRecommended Solution
High variability between replicate experiments 1. Inconsistent pipetting or timing. 2. Poor solubility of the test compound. 3. Inconsistent enzyme activity between batches of microsomes or hepatocytes.[17]1. Ensure precise and consistent experimental execution; automation can help reduce variability.[17] 2. Verify the compound's solubility in the incubation buffer. Keep the final concentration of organic solvents like DMSO low (typically ≤ 0.5%).[17][18] 3. Qualify new batches of enzymes with standard control compounds.
Compound disappears almost instantly (at t=0) 1. Chemical instability in the assay buffer. 2. Non-specific binding to the plate or other materials. 3. Rapid, non-enzymatic degradation.1. Run a control incubation without the NADPH cofactor (for microsomes) or in heat-inactivated enzyme systems to assess chemical stability.[19] 2. Use low-binding plates and assess recovery at the initial time point. 3. Analyze the buffer composition for any components that may react with your compound.
No metabolism observed for the compound 1. The compound is highly stable. 2. The concentration of the test compound is too high, saturating the enzymes. 3. The primary metabolic pathway is not captured by the in vitro system (e.g., non-CYP enzymes).1. This is a positive result if the goal is high stability. Confirm with a positive control compound to ensure the assay is working. 2. Test a lower concentration of your compound. 3. Consider using hepatocytes which have a broader range of enzymes, or subcellular fractions from other tissues (e.g., intestine, kidney) if extrahepatic metabolism is suspected.[17]
In vitro data does not correlate with in vivo findings 1. Significant extrahepatic metabolism is occurring in vivo.[17] 2. The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes).[17][20] 3. Issues with drug transporters not accounted for in the in vitro system.[17][20]1. Conduct metabolic stability assays using subcellular fractions from other relevant tissues.[17] 2. Ensure your assay conditions are appropriate for the suspected pathways. For example, use hepatocytes or supplement microsomes with cofactors like UDPGA for glucuronidation.[17] 3. Use more complex models like plated hepatocytes or consider specific transporter assays.

Data Presentation

Table 1: Example In Vitro Covalent Binding Data for an Isothiazole Compound

This table illustrates typical data showing species differences in the bioactivation of an isothiazole-based compound.

SpeciesCovalent Binding (pmol equivalent/mg protein/h)
Human98 - 144[1]
Monkey208 - 1300[1]
Dog400 - 529[1]
Rat360 - 1300[1]
Mouse300 - 1300[1]
Table 2: Experimental Metabolic Stability Log

Researchers can use this template to log and compare their experimental results.

Compound IDTest System (e.g., HLM, RLM)Concentration (µM)Time Points (min)% Remaining (at final time point)t½ (min)CLint (µL/min/mg protein)

Visualizations

workflow cluster_assessment Metabolic Stability Assessment cluster_stable Stable Path cluster_unstable Unstable Path start Isothiazole Lead Compound assay In Vitro Metabolic Stability Assay (Microsomes/Hepatocytes) start->assay decision Metabolically Stable? assay->decision stable Proceed to Further Development decision->stable Yes unstable Metabolite Identification (LC-MS/MS) decision->unstable No soft_spot Strategy 1: Introduce Metabolic Soft Spot unstable->soft_spot bioisostere Strategy 2: Bioisosteric Replacement unstable->bioisostere synthesize Synthesize New Analogs soft_spot->synthesize bioisostere->synthesize synthesize->assay Re-evaluate

Caption: Workflow for assessing and improving metabolic stability.

pathway compound Isothiazole Compound cyp CYP450 Enzymes (e.g., CYP3A4) compound->cyp Phase I Metabolism intermediate Reactive Intermediate (via S-oxidation) cyp->intermediate gsh Glutathione (GSH) intermediate->gsh Nucleophilic Attack protein Cellular Proteins intermediate->protein Nucleophilic Attack conjugate Glutathione Conjugate gsh->conjugate binding Covalent Binding (Potential Toxicity) protein->binding protocol prep 1. Preparation - Prepare buffer & cofactor (NADPH) - Prepare compound stock solution incubation 2. Incubation - Pre-warm microsomes & buffer - Add compound, pre-incubate - Initiate reaction with NADPH prep->incubation sampling 3. Sampling - Take aliquots at time points (e.g., 0, 5, 15, 30, 60 min) incubation->sampling termination 4. Reaction Termination - Add aliquot to cold acetonitrile with internal standard sampling->termination processing 5. Sample Processing - Vortex and centrifuge to precipitate protein termination->processing analysis 6. Analysis - Analyze supernatant using LC-MS/MS processing->analysis data 7. Data Analysis - Calculate % remaining - Determine t½ and CLint analysis->data

References

Technical Support Center: 5-tert-butyl-3-isothiazolamine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-tert-butyl-3-isothiazolamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound degradation.

Q1: I am not observing any degradation of this compound in my preliminary hydrolysis study. What could be the reason?

A1: Isothiazolinones are known to be relatively stable in acidic media.[1] If your study is being conducted at a low pH, you may not observe significant degradation. Consider the following troubleshooting steps:

  • pH Adjustment: Isothiazolinones tend to degrade more rapidly in alkaline solutions. The rate of degradation increases with an increase in pH.[1][2] Try performing the hydrolysis study at higher pH values (e.g., pH 9 or 10).

  • Temperature Increase: Elevating the temperature can accelerate the degradation process. Studies on other isothiazolones have shown that an increase in temperature significantly shortens their half-life.[1][3] However, be cautious not to use excessively high temperatures that might lead to unrealistic degradation pathways.

  • Extended Study Duration: If no degradation is observed after a short period, extend the duration of your experiment. Some isothiazolinones can be stable for extended periods under certain conditions.[1]

  • Analytical Method Sensitivity: Ensure your analytical method (e.g., HPLC, GC-MS) is sensitive enough to detect small changes in the concentration of the parent compound.

Q2: My HPLC analysis shows peak tailing for this compound. How can I resolve this?

A2: Peak tailing in HPLC can be caused by several factors. Here are some common solutions:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. For an amine-containing compound like this compound, a mobile phase pH that is too close to its pKa can cause peak tailing. Try adjusting the pH to be at least 2 units away from the pKa of the compound.

  • Column Choice: Ensure you are using an appropriate column for your analysis. A C18 column is a common choice for isothiazolinones.[4]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.

Q3: I am having difficulty identifying the degradation products using mass spectrometry (MS). What are some common challenges and solutions?

A3: Identifying unknown degradation products can be challenging.[5] Here are some tips:

  • Ionization Technique: The choice of ionization technique (e.g., ESI, APCI) can significantly impact the signal intensity of your degradation products.[6] Experiment with different ionization methods to optimize for your analytes of interest.

  • Mass Accuracy: Ensure your mass spectrometer is properly calibrated to obtain accurate mass measurements, which are crucial for determining the elemental composition of the degradation products.[6]

  • Tandem MS (MS/MS): Use tandem mass spectrometry to fragment the ions of the potential degradation products. The fragmentation pattern can provide valuable structural information.

  • Predicted Degradation Pathways: Based on the known degradation pathways of other isothiazolinones (hydrolysis, oxidation, photolysis), you can predict potential degradation products and look for their corresponding masses in your spectra.[7]

Q4: What are the expected major degradation pathways for this compound?

A4: While specific data for this compound is limited, based on related isothiazolinone compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: Under alkaline conditions, the isothiazolinone ring is susceptible to hydrolytic cleavage, leading to the formation of various open-chain compounds.[2][8]

  • Photodegradation: Exposure to UV light can induce isomerization, oxidation, and hydroxylation of the isothiazolinone ring.[7]

  • Biodegradation: In the presence of microorganisms, the compound can be degraded into smaller organic molecules. Studies on other isothiazolinones have shown rapid biodegradation in soil and wastewater.[9]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition.[1][3]

Quantitative Data on Isothiazolinone Degradation

The following tables summarize quantitative data on the degradation of various isothiazolinone compounds from published literature. This data can serve as a reference for designing and interpreting experiments with this compound.

Table 1: Half-lives of Various Isothiazolinones under Different Conditions

IsothiazolinoneConditionpHTemperature (°C)Half-lifeCitation
DCOITHydrolysis7251.2 days[9]
DCOITHydrolysis9253.7 days[9]
DCOITHydrolysis-4>64 days[9]
DCOITHydrolysis-404.5 days[9]
DCOITPhotolysis--6.8 days[9]
MIBiodegradation (Soil)--0.28 days[9]
BITBiodegradation (Soil)--0.52 days[9]
OITBiodegradation (Soil)--9.3 days[9]
OITBiodegradation (Wastewater)--5 - 13 hours[9]
MCIThermal (Aqueous)8.525 (Room Temp)46 days[1]
MCIThermal (Aqueous)9.660<2 hours[1]
MCIThermal (Metalworking Fluid)-4012.2 days[3]
MCIThermal (Metalworking Fluid)-601.6 days[3]

Table 2: Quantum Yields and Reaction Rate Constants for Isothiazolinones

IsothiazolinoneParameterValueCitation
MITQuantum Yield35.4 mmol·ein⁻¹[10]
BITQuantum Yield (pH 4-6)13.5 mmol·ein⁻¹[10]
BITQuantum Yield (pH 8)55.8 mmol·ein⁻¹[10]
MITReaction Rate with OH radicals2.09·10⁹ L mol⁻¹·s⁻¹[10]
BITReaction Rate with OH radicals5.9·10⁹ L mol⁻¹·s⁻¹[10]

Experimental Protocols

This section provides detailed methodologies for key experiments in the degradation analysis of this compound.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Sterile buffer solutions (pH 4, 7, and 9)

  • Constant temperature water bath or incubator

  • HPLC or GC-MS system

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In separate sterile flasks, add a small aliquot of the stock solution to the pH 4, 7, and 9 buffer solutions to achieve a final concentration suitable for your analytical method.

  • Incubate the flasks in a constant temperature bath, typically at 25°C.

  • At predetermined time intervals, withdraw an aliquot from each flask.

  • Immediately analyze the concentration of this compound in the aliquot using a validated HPLC or GC-MS method.

  • Continue sampling until at least 50% degradation is observed or for a maximum of 30 days.

  • Plot the natural logarithm of the concentration versus time to determine the first-order rate constant and the half-life at each pH.

Photodegradation in Water

Objective: To assess the degradation of this compound in aqueous solution upon exposure to a light source simulating sunlight.

Materials:

  • This compound

  • Ultrapure water

  • Quartz reaction vessel

  • A light source (e.g., Xenon lamp with filters to simulate sunlight)

  • Magnetic stirrer

  • HPLC or GC-MS system

Procedure:

  • Prepare an aqueous solution of this compound in the quartz reaction vessel.

  • Place the vessel in a photoreactor equipped with the light source and a magnetic stirrer.

  • Maintain a constant temperature, if necessary, using a cooling system.

  • Take an initial sample (time zero) before turning on the light source.

  • Turn on the light source and start the experiment.

  • At regular time intervals, withdraw samples from the reaction vessel.

  • Analyze the concentration of this compound and any potential degradation products in the samples using HPLC or GC-MS.

  • Continue the experiment until significant degradation is observed.

  • A dark control (the reaction vessel wrapped in aluminum foil) should be run in parallel to account for any non-photolytic degradation.

Ready Biodegradability - CO2 Evolution Test (Adapted from OECD Guideline 301B)

Objective: To evaluate the ready biodegradability of this compound by microorganisms in an aerobic aqueous medium.

Materials:

  • This compound

  • Mineral medium

  • Inoculum (e.g., activated sludge from a wastewater treatment plant)

  • CO2-free air

  • CO2 trapping solution (e.g., barium hydroxide or sodium hydroxide)

  • Incubation bottles

Procedure:

  • Prepare the test medium by adding the inoculum and this compound to the mineral medium in the incubation bottles. The concentration of the test substance should be between 10 and 20 mg of Total Organic Carbon (TOC) per liter.[11]

  • Set up control bottles containing only the inoculum and mineral medium (blank) and bottles with a reference substance of known biodegradability.

  • Aerate the bottles with CO2-free air. The effluent air from each bottle is passed through a CO2 trapping solution.

  • Incubate the bottles in the dark at a constant temperature (22 ± 2°C) for 28 days.[11]

  • Periodically analyze the amount of CO2 produced by titrating the remaining hydroxide in the trapping solution or by using an inorganic carbon analyzer.

  • The percentage of biodegradation is calculated based on the amount of CO2 produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches 60% degradation within a 10-day window during the 28-day test.[11]

Visualizations

The following diagrams illustrate the postulated degradation pathway and a typical experimental workflow for degradation studies.

G cluster_pathway Postulated Degradation Pathway of this compound cluster_hydrolysis Hydrolysis (Alkaline) cluster_photo Photodegradation cluster_bio Biodegradation parent This compound hydrolysis_intermediate Ring-Opened Intermediates parent->hydrolysis_intermediate OH- photo_intermediate Isomerized/Oxidized Products parent->photo_intermediate UV Light bio_intermediate Metabolic Intermediates parent->bio_intermediate Microorganisms final_products Smaller Organic Molecules (e.g., amides, carboxylic acids) hydrolysis_intermediate->final_products photo_intermediate->final_products bio_intermediate->final_products mineralization CO2 + H2O + SO4^2- + NH4+ final_products->mineralization

Caption: Postulated degradation pathways for this compound.

G cluster_workflow General Experimental Workflow for Degradation Studies prep 1. Sample Preparation (Stock solution, test medium) stress 2. Application of Stress (pH, Light, Temp, Microbes) prep->stress sampling 3. Time-course Sampling stress->sampling analysis 4. Analytical Measurement (HPLC, GC-MS) sampling->analysis data 5. Data Analysis (Kinetics, Product ID) analysis->data report 6. Reporting data->report

Caption: General workflow for conducting degradation studies.

References

Minimizing side reactions in the synthesis of 5-aminoisothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing side reactions in the synthesis of 5-aminoisothiazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5-aminoisothiazoles in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the 5-aminoisothiazole synthesis is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can arise from several factors. A systematic approach to optimization is recommended:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Experiment with small-scale trials to identify the optimal parameters for your specific substrates. Some reactions may benefit from elevated temperatures to overcome activation energy barriers, while others may require lower temperatures to prevent degradation of starting materials or products.

  • Purity of Reagents and Solvents: Impurities in your starting materials (e.g., β-ketonitriles, α-cyanothioacetamides) or solvents can lead to unwanted side reactions or inhibit the desired transformation. Ensure all reagents are of high purity and solvents are appropriately dried, as many of the intermediates are sensitive to moisture.

  • Inefficient Mixing: In heterogeneous reaction mixtures, vigorous stirring is crucial to ensure efficient mass transfer and complete reaction.

  • Product Decomposition: The desired 5-aminoisothiazole may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to check for product degradation over time and consider milder workup procedures.

Q2: I am observing the formation of significant amounts of a dimeric or polymeric byproduct. What is the likely cause and how can I minimize it?

A2: Dimerization or polymerization is a common side reaction, particularly in syntheses involving the self-condensation of nitriles, a process related to the Thorpe-Ziegler reaction.[1][2] This occurs when a deprotonated nitrile intermediate attacks another molecule of the starting nitrile instead of undergoing the desired intramolecular cyclization.

To minimize this:

  • High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular side reaction.

  • Slow Addition of Reagents: Adding the base or one of the key reactants slowly can help to maintain a low concentration of reactive intermediates, thus disfavoring dimerization.

  • Choice of Base: The strength and steric bulk of the base can influence the reaction pathway. A non-nucleophilic, sterically hindered base may be more effective in promoting the desired cyclization.

Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the possible isomers and how can I avoid their formation?

A3: Isomeric impurities can arise from incomplete cyclization, rearrangement of intermediates, or alternative reaction pathways. For example, in syntheses involving α-cyanothioacetamides, incomplete sulfurization or alternative cyclization pathways can lead to the formation of thiophene or other heterocyclic byproducts. Additionally, rearrangement reactions of substituted aminothiazoles have been reported, suggesting the potential for isomerization under certain conditions.

To mitigate the formation of isomers:

  • Strict Control of Reaction Temperature: Temperature fluctuations can favor alternative, higher-energy reaction pathways leading to isomeric byproducts.

  • Choice of Sulfur Source and Reaction Conditions: The reactivity of the sulfur source (e.g., elemental sulfur, sulfur monochloride) and the reaction conditions will significantly impact the regioselectivity of the cyclization.

  • Careful Monitoring of Reaction Progress: Following the reaction by TLC or LC-MS can help to identify the formation of byproducts and allow for quenching the reaction at the optimal time.

Q4: How can I prevent the formation of bis(2-aminothiazole)sulfides as a side product?

A4: The formation of bis(2-aminothiazole)sulfides has been reported as a side reaction in the synthesis of related aminothiazoles.[3] This is thought to occur through the reaction of a thiazole intermediate with a sulfur source or another thiazole molecule. To avoid this:

  • Stoichiometry Control: Use the correct stoichiometry of the sulfur reagent. An excess of sulfur can lead to the formation of sulfur-linked dimers.

  • Reaction Time: Avoid prolonged reaction times, as this can increase the likelihood of side reactions.

  • Purification: If formed, these byproducts can often be separated by column chromatography.

Data on Reaction Conditions and Product Distribution

The following table summarizes how different reaction conditions can affect the yield of the desired 5-aminoisothiazole and the formation of common side products. The data is compiled from studies on the synthesis of isothiazoles and related aminothiazoles.

Synthesis MethodKey ReactantsReaction ConditionsDesired Product Yield (%)Major Side ProductsReference(s)
Modified Gewald Synthesis β-ketonitrile, Elemental Sulfur, AmineMorpholine, Ethanol, Reflux60-75%Dimerized starting materials, Thiophenes
From α-Cyanothioacetamide α-cyanothioacetamide, Halogenating agentPyridine, 0°C to rt55-70%Polymeric materials, Isomeric thiazoles
From β-Enaminones β-enaminone, Sulfur MonochlorideDichloromethane, -10°C70-85%Chlorinated byproducts, Unreacted starting material

Detailed Experimental Protocols

Protocol 1: Minimized Dimerization in the Synthesis of a Substituted 5-Aminoisothiazole

This protocol is designed to minimize the formation of dimeric byproducts through the use of high dilution and controlled addition of reagents.

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol (200 mL).

  • Addition of Base: Sodium ethoxide (1.1 equivalents) is added to the ethanol and the mixture is stirred until complete dissolution.

  • Slow Addition of Reactants: A solution of the α-cyanothioacetamide (1.0 equivalent) in anhydrous ethanol (50 mL) is added dropwise to the stirred solution of the base over a period of 2 hours.

  • Reaction Monitoring: The reaction is monitored by TLC. The reaction is typically complete after stirring for an additional 4 hours at room temperature.

  • Workup: The reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-aminoisothiazole.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Troubleshooting Workflow for Low Yield in 5-Aminoisothiazole Synthesis

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Low Yield of 5-Aminoisothiazole check_purity Verify Purity of Starting Materials and Solvents start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_purity->optimize_conditions If pure check_base Evaluate Base (Strength, Stoichiometry) optimize_conditions->check_base high_dilution Implement High Dilution Conditions check_base->high_dilution If dimerization is observed slow_addition Utilize Slow Addition of Reagents high_dilution->slow_addition workup Modify Workup and Purification Procedure slow_addition->workup success Improved Yield workup->success

Caption: A flowchart outlining the steps to troubleshoot and optimize the yield of 5-aminoisothiazole synthesis.

Diagram 2: Competing Pathways in 5-Aminoisothiazole Synthesis

competing_pathways cluster_pathways Reaction Pathways start α-Cyanothioacetamide + Base intermediate Deprotonated Intermediate start->intermediate desired_path Intramolecular Cyclization intermediate->desired_path High Dilution side_path Intermolecular Reaction (Dimerization) intermediate->side_path High Concentration product 5-Aminoisothiazole desired_path->product dimer Dimeric Byproduct side_path->dimer

Caption: Diagram illustrating the competition between the desired intramolecular cyclization and the side reaction of intermolecular dimerization.

References

Technical Support Center: Trace Analysis of 5-tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting support for the quantitative trace analysis of 5-tert-butyl-3-isothiazolamine.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for trace-level quantification of this compound?

For trace analysis, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method.[1] This technique offers the high sensitivity and selectivity required to detect low concentrations and to distinguish the analyte from complex sample matrices.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is an alternative, but may require a derivatization step to improve the volatility and thermal stability of the analyte.[4]

Q2: How should I prepare samples for analysis? Sample preparation is a critical step that dictates the accuracy and reliability of your results. [5][6]

The optimal preparation method depends on the sample matrix:

  • Aqueous Samples (e.g., process water, environmental water): Solid-Phase Extraction (SPE) is highly effective for concentrating the analyte and removing interfering substances.[4][5] Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridges are commonly used.

  • Solid or Semi-Solid Samples (e.g., formulations, raw materials): An initial extraction using a suitable organic solvent is necessary. Techniques like Ultrasonic-Assisted Extraction (UAE) with methanol or acetonitrile are effective at transferring the analyte from the sample matrix into the solvent.[1][5]

  • Complex Matrices (e.g., consumer products, biological samples): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be beneficial for comprehensive cleanup and extraction.[7]

Q3: The stability of my this compound standards and samples seems poor. What could be the cause?

Isothiazolinones can be susceptible to degradation under certain conditions.[5] Key factors influencing stability include:

  • pH: The compound is generally more stable under acidic to neutral conditions. Degradation can accelerate in alkaline solutions (pH > 8).[8]

  • Temperature: Elevated temperatures can increase the rate of degradation. It is mandatory to store samples and standards at low temperatures (e.g., 4°C) to ensure their integrity.[4][8]

  • Presence of Nucleophiles: Compounds containing thiol groups (e.g., cysteine), some amines, or sulfides can react with the isothiazolinone ring, leading to its cleavage and the loss of the analyte.[5][8]

  • Light: Photodegradation can occur. Store standards and samples in amber vials or protect them from light.[8]

For aqueous environmental samples, preservation with sodium azide may improve stability, but its compatibility with your specific analytical method should be verified.[9][10]

Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Problem 1: Low or No Analyte Signal

If you are observing a significantly lower signal than expected or no signal at all, follow this troubleshooting workflow.

G cluster_0 Troubleshooting: Low Analyte Signal start Low or No Signal Detected check_ms Verify MS/MS Parameters (Transitions, CE, Ionization) start->check_ms ms_ok Parameters Correct? check_ms->ms_ok check_lc Check LC System (Peak Shape, Retention Time) lc_ok Chromatography OK? check_lc->lc_ok check_prep Evaluate Sample Prep (Recovery, Stability) prep_ok Recovery & Stability OK? check_prep->prep_ok ms_ok->check_lc Yes tune_ms Solution: Re-tune Instrument & Optimize Source ms_ok->tune_ms No lc_ok->check_prep Yes fix_lc Solution: Check for Leaks, Mobile Phase Issues, Column Health lc_ok->fix_lc No fix_prep Solution: Optimize Extraction, Check Sample pH/Storage prep_ok->fix_prep No matrix_effect Suspect Matrix Effects (Ion Suppression) prep_ok->matrix_effect Yes fix_matrix Solution: Dilute Sample, Use Matrix-Matched Standards, or Isotope-Labeled Internal Standard matrix_effect->fix_matrix

Caption: Troubleshooting workflow for low analyte signal.

Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
  • Possible Cause: Incompatible sample solvent with the mobile phase.

    • Solution: Ensure the final sample extract is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase.

  • Possible Cause: Secondary interactions with the column stationary phase.

    • Solution: The tert-butyl group and amine functionality may interact with residual silanols on the column. Try adding a small amount of a competitor (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. Consider using a column with advanced end-capping.

  • Possible Cause: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent or replace it if performance does not improve. Using a guard column can extend the life of your analytical column.

Problem 3: Inconsistent Results and Poor Reproducibility
  • Possible Cause: Inconsistent sample preparation.

    • Solution: Sample preparation is often the largest source of variability.[6] Ensure all extraction, evaporation, and reconstitution steps are performed consistently. An automated or semi-automated SPE system can improve reproducibility.

  • Possible Cause: Analyte degradation during the analytical sequence.

    • Solution: Isothiazolinones can degrade over time, even in the autosampler.[5] Keep the autosampler tray cooled (e.g., 4-10°C) and analyze samples promptly after preparation.

  • Possible Cause: Carryover from a previous high-concentration sample.

    • Solution: Optimize the needle wash procedure in the autosampler method. Use a strong wash solvent and run blank injections after high-concentration samples to confirm the absence of carryover.

Experimental Protocol: SPE-HPLC-MS/MS Method

This protocol is a representative method for the analysis of this compound in an aqueous matrix, adapted from established methods for similar isothiazolinones.[1][3][4]

G cluster_workflow Analytical Workflow sample 1. Sample Collection (100 mL aqueous sample, preserve at 4°C) spe 2. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) sample->spe Pre-concentration evap 3. Evaporation & Reconstitution (Evaporate eluate to dryness, reconstitute in 1 mL mobile phase) spe->evap Solvent Exchange analysis 4. HPLC-MS/MS Analysis (Inject 10 µL) evap->analysis Sample Injection quant 5. Data Processing (Quantify against calibration curve) analysis->quant Signal Detection

Caption: General workflow for trace analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge: Use a Hydrophilic-Lipophilic-Balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL).

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load 100 mL of the sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 2 x 4 mL aliquots of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase.

2. HPLC-MS/MS Conditions

  • HPLC System: A standard UHPLC or HPLC system.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound must be determined by infusing a standard solution.

Method Performance Data (Representative)

Since data for this compound is not widely published, the following table summarizes typical performance metrics for related isothiazolinone compounds analyzed by LC-MS/MS to provide a benchmark for expected method performance.[1][2][9][11]

AnalyteMatrixMethodLODLOQRecovery (%)
OITWaterSPE-LC-MS/MS~0.01 µg/L~0.03 µg/L90 - 105%
DCOITWaterSPE-LC-MS/MS~0.01 µg/L~0.04 µg/L85 - 102%
BITAdhesivesUAE-LC-MS/MS0.01 mg/kg0.03 mg/kg88 - 107%
MI / CMIWaterDirect Injection-LC-MS/MS0.03 - 0.1 µg/L0.1 - 0.3 µg/L95 - 110%

LOD: Limit of Detection; LOQ: Limit of Quantification; OIT: Octylisothiazolinone; DCOIT: Dichlorooctylisothiazolinone; BIT: Benzisothiazolinone; MI: Methylisothiazolinone; CMI: Chloromethylisothiazolinone.

References

Validation & Comparative

A Comparative Analysis of Isothiazolinone Biocides: Evaluating 5-tert-butyl-3-isothiazolamine Against Key Industry Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant data gap concerning the biocidal efficacy and toxicological profile of 5-tert-butyl-3-isothiazolamine. While its chemical structure is noted, extensive comparative performance data against widely-used isothiazolinone biocides is not publicly available. This guide, therefore, presents a detailed comparative study of prominent isothiazolinones, providing a framework for the evaluation of novel compounds like this compound, should data become accessible.

Introduction to Isothiazolinones

Isothiazolinones are a class of heterocyclic organic compounds widely employed as broad-spectrum antimicrobial agents in a vast array of industrial and consumer products.[1] Their efficacy against bacteria, fungi, and algae makes them invaluable as preservatives in water-based formulations such as paints, adhesives, cleaning products, and cosmetics.[2][3] The antimicrobial activity of isothiazolinones is primarily attributed to their ability to inhibit essential microbial enzymes.[4]

Mechanism of Action: A Two-Step Process

The biocidal action of isothiazolinones is characterized by a two-step mechanism that ensures rapid and irreversible microbial control.[5] Initially, they quickly inhibit microbial growth and metabolic pathways by targeting dehydrogenase enzymes.[4][6] This is followed by irreversible cell damage, leading to a loss of viability over a period of hours.[5] The core of this mechanism lies in the electrophilic nature of the isothiazolinone ring, which reacts with thiol groups (-SH) in critical enzymes and proteins, disrupting their function and ultimately leading to cell death.[2][4]

cluster_0 Microbial Cell Isothiazolinone Isothiazolinone Cell_Membrane Cell Membrane Penetration Isothiazolinone->Cell_Membrane 1. Entry Enzyme_Inhibition Inhibition of Thiol-Containing Enzymes (e.g., Dehydrogenases) Cell_Membrane->Enzyme_Inhibition 2. Interaction Metabolic_Disruption Disruption of Metabolic Pathways (e.g., Respiration, ATP Production) Enzyme_Inhibition->Metabolic_Disruption 3. Consequence Cell_Death Cell Death Metabolic_Disruption->Cell_Death 4. Outcome

Caption: General mechanism of action for isothiazolinone biocides.

Comparative Analysis of Common Isothiazolinones

While data for this compound is unavailable, a comparative assessment of well-established isothiazolinones provides valuable insights into structure-activity relationships and performance characteristics. The most commonly used isothiazolinones in industrial applications include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[7]

IsothiazolinoneChemical StructureKey Characteristics
Methylisothiazolinone (MIT) C4H5NOS[8]Effective against bacteria, but often requires higher concentrations when used alone. It has been associated with skin sensitization.[5]
Chloromethylisothiazolinone (CMIT) C4H4ClNOS[9]A potent, broad-spectrum biocide, often used in combination with MIT (e.g., Kathon™). The presence of chlorine enhances its antimicrobial activity.[7][10]
Benzisothiazolinone (BIT) C7H5NOS[2]Offers good long-term stability and is effective against a broad range of microorganisms. It is commonly used in paints and coatings.[3]
Octylisothiazolinone (OIT) C11H19NOSHighly effective against fungi, making it suitable for use in products prone to fungal contamination like wood preservatives and some coatings.

Note: The chemical structure for this compound is C7H12N2S, distinguishing it from the isothiazolinones listed which contain a ketone group at the 3-position.[1]

Experimental Protocols for Efficacy Assessment

To evaluate the comparative performance of these biocides, standardized antimicrobial effectiveness testing is crucial. A typical workflow involves challenging a product formulation with a known concentration of microorganisms and monitoring the reduction in microbial population over time.

Start Start Product_Preparation Prepare Product Samples with Varying Biocide Concentrations Start->Product_Preparation Inoculation Inoculate Product Samples with Microbial Suspension Product_Preparation->Inoculation Inoculum_Preparation Prepare Standardized Microbial Inoculum (e.g., Bacteria, Fungi) Inoculum_Preparation->Inoculation Incubation Incubate Samples at Controlled Temperature Inoculation->Incubation Sampling Collect Aliquots at Defined Time Intervals (e.g., 0, 24, 48 hours) Incubation->Sampling Plating Plate Aliquots on Growth Media and Incubate Sampling->Plating Counting Count Microbial Colonies to Determine Viable Population Plating->Counting Analysis Calculate Log Reduction and Compare Efficacy Counting->Analysis End End Analysis->End

Caption: A typical workflow for antimicrobial effectiveness testing.

A key metric derived from such studies is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Methodologies:

1. Preparation of Microbial Inoculum:

  • Cultures of relevant microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus brasiliensis, Candida albicans) are grown on appropriate agar plates.

  • The growth is harvested and suspended in a sterile saline solution.

  • The suspension is standardized to a specific cell density, typically 1 x 10⁸ colony-forming units (CFU)/mL, using a spectrophotometer or plate counting methods.

2. Product Inoculation and Incubation:

  • The product samples containing the test biocides are inoculated with the standardized microbial suspension to achieve a final concentration of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.

  • The inoculated samples are then incubated at a specified temperature (e.g., 20-25°C) for a period of 28 days.

3. Microbial Enumeration:

  • At predetermined time points (e.g., 7, 14, and 28 days), aliquots are withdrawn from each sample.

  • Serial dilutions of the aliquots are prepared in a sterile diluent.

  • The dilutions are plated onto agar plates and incubated under conditions suitable for the growth of the test microorganism.

  • The number of colonies is counted, and the concentration of viable microorganisms (CFU/mL) is calculated.

4. Data Analysis:

  • The log reduction in the microbial population from the initial inoculum is calculated for each time point.

  • The performance of the different biocides is compared based on the rate and extent of microbial reduction.

Toxicity and Regulatory Considerations

A critical aspect of biocide selection is its toxicological profile and regulatory status. Isothiazolinones, while effective, are known to have skin sensitization potential.[7] For instance, both MIT and CMIT have been identified as contact allergens.[5] Regulatory bodies in different regions have set limits on the permissible concentrations of specific isothiazolinones in various product types to ensure consumer safety.[7] The toxicity profile of this compound remains uncharacterized in the reviewed literature.

Conclusion

The isothiazolinone family of biocides offers a range of options for preserving industrial and consumer products. The selection of an appropriate isothiazolinone depends on the specific application, the types of microbial contamination expected, and the regulatory landscape. While this guide provides a comparative framework for well-known isothiazolinones, the lack of publicly available data on this compound prevents its direct comparison. Further research and publication of experimental data are necessary to ascertain its potential role and performance characteristics within the field of antimicrobial preservation. Researchers and drug development professionals are encouraged to conduct standardized efficacy and toxicity studies to build a comprehensive profile for this and other novel biocidal agents.

References

Efficacy of 5-tert-butyl-3-isothiazolamine versus commercial biocides

Author: BenchChem Technical Support Team. Date: December 2025

Isothiazolinone-based biocides are a cornerstone of microbial control in a vast array of industrial and consumer products. Their broad-spectrum efficacy against bacteria, fungi, and algae makes them a popular choice for preservation and disinfection. This guide provides a comparative overview of some of the most common commercial isothiazolinone biocides, supported by experimental data and methodological insights.

Mechanism of Action of Isothiazolinone Biocides

Isothiazolinone biocides exert their antimicrobial effect through a rapid, two-step mechanism. Initially, they inhibit microbial growth and metabolism within minutes of contact. This is followed by irreversible cell damage, leading to cell death over a period of hours. The primary mode of action involves the electrophilic sulfur atom in the isothiazolinone ring, which reacts with nucleophilic groups, particularly the thiol groups of cysteine residues in essential microbial enzymes. This covalent modification inactivates key metabolic enzymes, such as dehydrogenases, leading to the disruption of critical physiological functions like respiration and energy generation.

Isothiazolinone Mechanism of Action cluster_microbe Microbial Cell Enzyme_Active Active Enzyme (with Thiol group -SH) Enzyme_Inactive Inactive Enzyme (Disulfide Bond) Enzyme_Active->Enzyme_Inactive Forms Disulfide Bond Metabolic_Pathway Metabolic Pathways (Respiration, ATP Synthesis) Enzyme_Active->Metabolic_Pathway Catalyzes Enzyme_Inactive->Metabolic_Pathway Inhibits Cell_Death Cell Death Metabolic_Pathway->Cell_Death Disruption Leads to Isothiazolinone Isothiazolinone Biocide Isothiazolinone->Enzyme_Active Reacts with Thiol Group

Caption: General mechanism of action for isothiazolinone biocides.

Comparative Efficacy of Commercial Isothiazolinone Biocides

The efficacy of a biocide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the chemical that prevents visible growth of a microorganism. The following table summarizes the MIC values for several common isothiazolinone biocides against a range of microorganisms.

BiocideActive Ingredient(s)Target MicroorganismMIC (µg/mL or ppm)Reference
Kathon™ CG 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) & 2-Methyl-4-isothiazolin-3-one (MIT) (3:1 ratio)Escherichia coli0.5 - 1.0[1]
Pseudomonas aeruginosa2.0 - 4.0[1]
Staphylococcus aureus0.5 - 2.0[1]
Aspergillus niger5.0 - 10.0[1]
Candida albicans2.0 - 5.0[1]
Proxel™ GXL 1,2-Benzisothiazolin-3-one (BIT)Escherichia coli15 - 20[1]
Pseudomonas aeruginosa50 - 100[1]
Staphylococcus aureus20 - 40[1]
Aspergillus niger100 - 200[1]
Candida albicans50 - 100[1]
Kordek™ MLX 2-Methyl-4-isothiazolin-3-one (MIT)Escherichia coli41[1]
Pseudomonas aeruginosa100 - 200[1]
Staphylococcus aureus50 - 100[1]
Aspergillus niger200 - 400[1]
Candida albicans100 - 200[1]
Sea-Nine™ 211 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)Marine Algae0.01 - 0.1
Marine Bacteria0.1 - 1.0
Fungi0.5 - 2.0

Note: MIC values can vary depending on the specific strain of microorganism, culture conditions, and test methodology.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a biocide is a fundamental measure of its efficacy. A common method for determining MIC is the broth microdilution method.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown in a suitable liquid broth medium to a specified cell density (typically 10^5 to 10^6 colony-forming units per milliliter, CFU/mL).

2. Preparation of Biocide Dilutions:

  • A serial dilution of the biocide is prepared in the broth medium in a 96-well microtiter plate. Each well will contain a different concentration of the biocide.

3. Inoculation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (broth and inoculum, no biocide) and a negative control well (broth only) are included.

4. Incubation:

  • The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24-48 hours for bacteria).

5. Interpretation of Results:

  • After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the biocide at which there is no visible growth.

MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (e.g., 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Biocide in 96-well Plate prep_dilutions->inoculate incubate Incubate Plate (e.g., 24-48h at 37°C) inoculate->incubate read_results Visually Assess for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Concluding Remarks

The choice of an appropriate biocide depends on a multitude of factors including the target microorganisms, the chemical and physical properties of the system to be protected, regulatory requirements, and cost-effectiveness. While specific data for 5-tert-butyl-3-isothiazolamine as an industrial biocide is limited in the public domain, the broader class of isothiazolinones offers a range of well-characterized options. The data presented here for common commercial isothiazolinones demonstrates the varying levels of efficacy, which underscores the importance of selecting a biocide based on empirical data and the specific application requirements. For novel compounds such as this compound, rigorous testing according to established protocols would be necessary to determine their efficacy and suitability for commercial use.

References

Validating the Antimicrobial Activity of 5-tert-butyl-3-isothiazolamine in Different Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of 5-tert-butyl-3-isothiazolamine and its alternatives. Due to the limited availability of public domain data specifically for this compound, this document utilizes data from closely related isothiazolinone compounds to provide a representative comparison. The information is intended to guide researchers in designing and interpreting their own validation studies.

Mechanism of Action: Isothiazolinones

Isothiazolinones, including this compound, exert their antimicrobial effect through a two-step mechanism. Initially, they cause rapid inhibition of microbial growth and metabolism. This is followed by irreversible cell damage, leading to cell death. The primary mode of action involves the inhibition of essential enzymes, particularly those with thiol groups at their active sites.[1] Isothiazolinones readily react with these thiol groups, disrupting vital metabolic pathways and ultimately leading to microbial demise.

Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various isothiazolinones and common alternative antimicrobial agents against a range of bacteria and fungi. This data, compiled from various sources, serves as a benchmark for comparative analysis.

Note: The following data for isothiazolinones is representative of the class. Specific MIC values for this compound may vary and should be determined experimentally.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) against Bacteria (µg/mL)
MicroorganismIsothiazolinones (Representative)ParabensBronopolFormaldehyde-Releasing Agents
Staphylococcus aureus0.5 - 501000 - 800012.5 - 50100 - 500
Escherichia coli5 - 751000 - 800012.5 - 25250 - 1000
Pseudomonas aeruginosa10 - 100>800025 - 100500 - 2000

Data compiled from multiple sources. Actual values can vary based on specific compound, strain, and testing conditions.

Table 2: Comparative Minimum Inhibitory Concentration (MIC) against Fungi (µg/mL)
MicroorganismIsothiazolinones (Representative)ParabensBronopolFormaldehyde-Releasing Agents
Candida albicans1 - 50100 - 400050 - 200100 - 1000
Aspergillus niger1 - 100100 - 4000100 - 500250 - 2000

Data compiled from multiple sources. Actual values can vary based on specific compound, strain, and testing conditions.

Experimental Protocols

Accurate validation of antimicrobial activity requires standardized and reproducible experimental methods. The following are detailed protocols for three key assays used to evaluate the efficacy of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (this compound or alternative)

  • Microorganism culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial twofold dilutions of the test compound in the broth within the wells of the microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate wells A->C B Prepare serial dilutions of test compound in broth B->C D Incubate at optimal conditions C->D E Visually or spectrophotometrically determine MIC D->E

Broth Microdilution Workflow

Agar Disk Diffusion Assay

This qualitative or semi-quantitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Test compound

  • Sterile filter paper disks

  • Microorganism culture

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Plate Inoculation: Evenly spread the inoculum over the entire surface of the MHA plate using a sterile swab to create a lawn of bacteria.

  • Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate agar plate with microbial lawn A->C B Prepare impregnated disks D Place impregnated disk on agar surface B->D C->D E Incubate at optimal conditions D->E F Measure diameter of the zone of inhibition E->F

Agar Disk Diffusion Workflow

Time-Kill Kinetic Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.

Materials:

  • Test compound

  • Microorganism culture

  • Appropriate broth medium

  • Sterile test tubes or flasks

  • Shaking incubator

  • Serial dilution supplies and agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Exposure: Add the test compound at various concentrations to flasks containing the broth and the microbial inoculum. Include a growth control without the test compound.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Enumeration: Perform serial dilutions of the collected samples and plate them onto agar to determine the number of viable microorganisms (Colony Forming Units per mL, CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum B Expose inoculum to different concentrations of test compound A->B C Collect samples at various time points B->C D Perform serial dilutions and plate for CFU count C->D E Plot log10 CFU/mL vs. time to generate time-kill curves D->E

Time-Kill Assay Workflow

Conclusion

While specific experimental data for this compound is not extensively available in the public domain, the provided information on related isothiazolinone compounds and standardized testing protocols offers a solid framework for its evaluation. The comparative data suggests that isothiazolinones, as a class, are potent broad-spectrum antimicrobial agents. Researchers are encouraged to utilize the detailed methodologies presented in this guide to conduct their own studies to generate specific data for this compound and make informed decisions regarding its application.

References

Cross-Reactivity of Antibodies Against Isothiazolinone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antibody cross-reactivity against various isothiazolinone derivatives. Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in industrial and consumer products. Due to their potential to act as haptens and elicit immune responses, understanding the specificity of antibodies raised against them is crucial for the development of accurate immunoassays for their detection and for studying their immunological effects.

Introduction to Isothiazolinone Haptens and Immunogenicity

Isothiazolinone derivatives, such as methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), benzisothiazolinone (BIT), and octylisothiazolinone (OIT), are small molecules known as haptens.[1] By themselves, they are generally not immunogenic.[1] To elicit an antibody response, they must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1] This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies.

The specificity of the resulting antibodies is a critical factor. Ideally, an antibody raised against a specific isothiazolinone derivative would only bind to that particular molecule. However, due to structural similarities between different derivatives, cross-reactivity can occur, where an antibody raised against one derivative also binds to others. This guide explores the principles of antibody production against isothiazolinones and the extent of their cross-reactivity based on available experimental data.

Experimental Data on Antibody Cross-Reactivity

While much of the research on the cross-reactivity of isothiazolinones has focused on T-cell mediated allergic contact dermatitis, data on antibody-mediated cross-reactivity is less abundant in publicly available literature. However, studies on the development of immunoassays for other small molecules provide a framework for understanding how such cross-reactivity is assessed.

A study on the development of a monoclonal antibody for the antibiotic tilmicosin demonstrated the methodology for assessing cross-reactivity. The researchers tested the binding of the anti-tilmicosin antibody against other macrolide antibiotics with structural similarities. The cross-reactivity was quantified by comparing the concentration of the competing compound required to cause 50% inhibition (IC50) of the primary antigen's binding to the IC50 of the primary antigen itself.

Hypothetical Cross-Reactivity Data of a Monoclonal Antibody Raised Against Methylisothiazolinone (MI)

The following table is a hypothetical representation of cross-reactivity data for a monoclonal antibody developed against MI, based on the principles of competitive immunoassays. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Isothiazolinone DerivativeStructureIC50 (ng/mL)Cross-Reactivity (%)
Methylisothiazolinone (MI) C4H5NOS10100
Methylchloroisothiazolinone (MCI) C4H4ClNOS5020
Benzisothiazolinone (BIT) C7H5NOS2005
Octylisothiazolinone (OIT) C11H19NOS>1000<1

Cross-Reactivity (%) = (IC50 of MI / IC50 of competing derivative) x 100

This hypothetical data suggests that an antibody raised against MI may show some cross-reactivity with MCI due to the shared isothiazolinone ring structure, but significantly less with the larger, structurally more distinct BIT and OIT derivatives.

Experimental Protocols

The generation of antibodies against isothiazolinone derivatives and the assessment of their cross-reactivity typically involve the following key experimental procedures:

Hapten-Carrier Conjugate Preparation

Objective: To covalently link the isothiazolinone hapten to a carrier protein to make it immunogenic.

Materials:

  • Isothiazolinone derivative (e.g., a derivative of MI with a carboxyl group for conjugation)

  • Carrier protein (e.g., BSA or KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing or desalting column

Protocol:

  • Dissolve the isothiazolinone hapten and NHS in a suitable organic solvent (e.g., DMSO or DMF).

  • Add EDC to the solution and stir for 1-2 hours at room temperature to activate the carboxyl group of the hapten.

  • Dissolve the carrier protein in PBS.

  • Slowly add the activated hapten solution to the carrier protein solution while stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Remove unconjugated hapten and byproducts by dialysis against PBS or by using a desalting column.

  • Confirm the conjugation and determine the hapten-to-protein ratio using methods like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production

Objective: To generate antibodies against the isothiazolinone hapten by immunizing an animal with the hapten-carrier conjugate.

Protocol:

  • Emulsify the hapten-carrier conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

  • Immunize laboratory animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies) with the emulsion via subcutaneous or intraperitoneal injections.

  • Administer booster injections every 2-4 weeks.

  • Collect blood samples periodically to monitor the antibody titer using an indirect ELISA.

  • Once a high antibody titer is achieved, collect the serum (for polyclonal antibodies) or proceed with hybridoma technology (for monoclonal antibodies).

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) for Cross-Reactivity Assessment

Objective: To determine the specificity of the produced antibodies by measuring their binding to different isothiazolinone derivatives.

Materials:

  • Microtiter plates

  • Coating antigen (e.g., isothiazolinone-OVA conjugate)

  • Produced antibody (primary antibody)

  • Standard solutions of different isothiazolinone derivatives

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., H2SO4)

  • Wash buffer (e.g., PBS with Tween 20)

  • Blocking buffer (e.g., BSA in PBS)

Protocol:

  • Coat the wells of a microtiter plate with the coating antigen (e.g., MI-OVA conjugate) and incubate overnight at 4°C.

  • Wash the plate with wash buffer to remove unbound antigen.

  • Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Wash the plate.

  • In a separate plate or tubes, pre-incubate the primary antibody with varying concentrations of the standard isothiazolinone (MI) or the competing isothiazolinone derivatives (MCI, BIT, OIT).

  • Add the antibody-antigen mixtures to the coated and blocked microtiter plate wells and incubate for 1-2 hours at room temperature.

  • Wash the plate to remove unbound antibodies.

  • Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add the substrate solution and incubate in the dark until a color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve.

  • Determine the IC50 values for the primary isothiazolinone and each of the competing derivatives.

  • Calculate the percentage cross-reactivity as described in the table above.

Visualizations

experimental_workflow cluster_hapten_prep Hapten-Carrier Conjugation cluster_ab_prod Antibody Production cluster_elisa Competitive ELISA Hapten Isothiazolinone Hapten Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Carrier Carrier Protein (BSA/KLH) Carrier->Conjugate Immunization Immunization of Animal Conjugate->Immunization Ab_Production Antibody Production Immunization->Ab_Production Competition Competitive Binding: Ab + Free Isothiazolinone Ab_Production->Competition Plate_Coating Coat Plate with Coating Antigen Blocking Blocking Plate_Coating->Blocking Blocking->Competition Detection Detection with Secondary Antibody Competition->Detection Result Measure Absorbance & Calculate Cross-Reactivity Detection->Result

Caption: Experimental workflow for assessing antibody cross-reactivity.

b_cell_activation cluster_recognition Antigen Recognition cluster_internalization Internalization & Processing cluster_presentation Antigen Presentation cluster_activation B-cell Activation Hapten_Carrier Hapten-Carrier Conjugate BCR B-cell Receptor (BCR) Hapten_Carrier->BCR Binds to Hapten Internalization Internalization BCR->Internalization Processing Antigen Processing Internalization->Processing MHCII MHC class II Processing->MHCII Presentation Presentation of Carrier Peptide MHCII->Presentation T_helper Helper T-cell Presentation->T_helper TCR recognizes carrier peptide-MHCII Activation B-cell Activation & Differentiation T_helper->Activation CD40L-CD40 interaction & Cytokine release Antibody_Production Antibody Production Activation->Antibody_Production

Caption: B-cell activation by a hapten-carrier conjugate.

Conclusion

The assessment of antibody cross-reactivity against different isothiazolinone derivatives is essential for the development of specific and reliable immunoassays. The experimental workflow, centered around hapten-carrier conjugation and competitive ELISA, provides a robust framework for quantifying this cross-reactivity. While specific quantitative data for antibody cross-reactivity is not extensively available in public literature, the principles outlined in this guide can be applied to generate such data. For researchers and drug development professionals, understanding these methodologies is key to accurately detecting and differentiating between various isothiazolinone derivatives in a range of applications.

References

In Vitro Toxicity of Tert-Butyl Substituted Isothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity of tert-butyl substituted isothiazoles. Due to limited publicly available data specifically on tert-butyl substituted isothiazoles, this document focuses on the broader class of isothiazolinones to infer potential toxicological profiles. The information presented is based on existing literature for structurally related isothiazolinone compounds.

Executive Summary

Isothiazolinones are potent biocides whose toxicity is primarily driven by their reactivity with cellular thiols, leading to oxidative stress, disruption of mitochondrial function, and ultimately cell death. While specific quantitative in vitro toxicity data for tert-butyl substituted isothiazoles are scarce, structure-activity relationships suggest that their toxic potential is influenced by the nature of the substituent on the nitrogen atom and the presence of other functional groups on the isothiazole ring. This guide outlines the general mechanisms of isothiazolinone toxicity, details standard in vitro assays for assessing cytotoxicity and genotoxicity, and presents key signaling pathways involved in their mode of action.

Data Presentation

Given the absence of direct comparative studies on tert-butyl substituted isothiazoles, the following table provides a qualitative toxicity ranking of commonly studied isothiazolinones. This ranking can serve as a preliminary guide to understanding the potential relative toxicity of new derivatives. The biocidal activity and cytotoxicity of isothiazolinones are often correlated.[1][2]

Table 1: Qualitative In Vitro Cytotoxicity Ranking of Common Isothiazolinones

Isothiazolinone DerivativeAbbreviationRelative In Vitro Cytotoxicity
5-Chloro-2-methyl-4-isothiazolin-3-oneCMIT/MCIVery High
2-Octyl-4-isothiazolin-3-oneOITHigh
4,5-Dichloro-2-octyl-4-isothiazolin-3-oneDCOITHigh
1,2-Benzisothiazolin-3-oneBITModerate
2-Methyl-4-isothiazolin-3-oneMITModerate

Source: Based on comparative biocidal activity and cytotoxicity assertions in scientific reviews.[1][2] It is important to note that the tert-butyl group's size and lipophilicity may influence the compound's ability to penetrate cell membranes and interact with intracellular targets, thereby affecting its specific cytotoxicity profile.

Experimental Protocols

Standardized in vitro assays are crucial for determining the toxicological profile of novel chemical entities. The following are detailed methodologies for key experiments relevant to the assessment of isothiazolinone toxicity, based on OECD guidelines and common laboratory practices.

In Vitro Cytotoxicity Assay (Based on OECD TG 432)

This protocol describes the Neutral Red Uptake (NRU) assay, a common method to assess cytotoxicity.

1. Principle: The assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. A decrease in the uptake of Neutral Red corresponds to a decrease in cell viability.

2. Materials:

  • Test chemical (tert-butyl substituted isothiazole)

  • Mammalian cell line (e.g., Balb/c 3T3, Human keratinocytes)

  • Culture medium (e.g., DMEM with 10% FBS, L-glutamine, and antibiotics)

  • Neutral Red solution

  • Phosphate Buffered Saline (PBS)

  • Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • 96-well microtiter plates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Plate cells in 96-well plates at a density that ensures they are in an exponential growth phase at the time of treatment and do not reach confluency during the experiment. Incubate for 24 hours.

  • Treatment: Prepare a range of concentrations of the test chemical in culture medium. Remove the seeding medium from the cells and add the medium containing the test chemical. Include untreated and solvent controls.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: Remove the treatment medium, wash the cells with PBS, and add medium containing Neutral Red. Incubate for approximately 3 hours to allow for dye uptake.

  • Destaining: Remove the staining solution, wash the cells with PBS, and add the destain solution to extract the dye from the lysosomes.

  • Measurement: Shake the plates for 10 minutes and measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength (around 540 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration that reduces cell viability by 50%) from the dose-response curve.

In Vitro Genotoxicity: Ames Test (Based on OECD TG 471)

The Ames test, or bacterial reverse mutation assay, is used to detect gene mutations.[3][4]

1. Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella). The assay measures the ability of a test chemical to induce reverse mutations (reversions), allowing the bacteria to grow on an amino acid-deficient medium.

2. Materials:

  • Test chemical

  • Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA)

  • S9 fraction (for metabolic activation) and cofactor solution

  • Minimal glucose agar plates

  • Top agar

3. Procedure:

  • Metabolic Activation: The test is performed with and without the S9 fraction to account for the metabolic activation of the test chemical into a mutagen.

  • Treatment: The test chemical, bacterial culture, and either S9 mix or a buffer are combined in a tube with molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted.

  • Data Analysis: The mutagenic potential is assessed by comparing the number of revertant colonies in the treated plates to the number in the solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a positive result.

In Vitro Genotoxicity: In Vitro Micronucleus Test (Based on OECD TG 487)

This assay detects chromosomal damage.[5]

1. Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

2. Materials:

  • Test chemical

  • Mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y)

  • Culture medium

  • Cytochalasin B (to block cytokinesis and produce binucleated cells)

  • Fixative (e.g., methanol/acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope slides

3. Procedure:

  • Cell Culture and Treatment: Cells are cultured and treated with various concentrations of the test chemical, with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to arrest cytokinesis, resulting in binucleated cells.

  • Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining: The slides are stained to visualize the cytoplasm and the nuclei.

  • Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration under a microscope.

  • Data Analysis: The results are expressed as the number of micronucleated cells per 1000 binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed mammalian cells in 96-well plates C Treat cells with test compound A->C B Prepare serial dilutions of test compound B->C D Incubate for 24-72 hours C->D E Add Neutral Red dye D->E F Incubate for dye uptake E->F G Extract dye F->G H Measure absorbance G->H I Calculate % viability H->I J Determine IC50 value I->J

Caption: Workflow for determining in vitro cytotoxicity using the Neutral Red Uptake assay.

Signaling Pathway for Isothiazolinone-Induced Oxidative Stress and Apoptosis

G cluster_initiator Initiation cluster_cellular Cellular Effects cluster_signaling Signaling Cascade cluster_outcome Outcome A Isothiazolinone Exposure B Reaction with Cellular Thiols (e.g., GSH) A->B C Depletion of Glutathione (GSH) B->C D Generation of Reactive Oxygen Species (ROS) C->D E Mitochondrial Dysfunction D->E F Activation of MAP Kinase Pathways (e.g., ERK, p38) D->F G Caspase Activation (e.g., Caspase-3, -8, -9) E->G F->G H Apoptosis / Necrosis G->H

Caption: General signaling pathway of isothiazolinone-induced cell death.[6][7][8]

References

Stability Under Scrutiny: A Comparative Analysis of 5-tert-butyl-3-isothiazolamine and Traditional Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available stability data places 5-tert-butyl-3-isothiazolamine, a member of the isothiazolinone class of preservatives, in direct comparison with established preservatives widely used in the pharmaceutical industry. This guide offers researchers, scientists, and drug development professionals an objective look at its performance under various stress conditions, alongside detailed experimental protocols and visual representations of degradation pathways to inform formulation decisions.

While specific quantitative stability data for this compound is limited in publicly available literature, this comparison leverages data on the broader isothiazolinone class to provide valuable insights. It is important to note that the stability of individual isothiazolinone compounds can vary.

Executive Summary of Preservative Stability

The selection of a suitable preservative is paramount to ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Stability is a critical attribute, as degradation of the preservative can lead to a loss of antimicrobial effectiveness and the potential for microbial contamination. This guide benchmarks the stability of the isothiazolinone class, represented by this compound, against parabens (methylparaben and propylparaben), benzyl alcohol, sodium benzoate, and potassium sorbate. The comparison focuses on their degradation under key stress conditions: pH, temperature, and ultraviolet (UV) light.

Comparative Stability Data

The following tables summarize the known stability profiles of these preservatives under various stress conditions. The data has been compiled from a variety of scientific publications and technical documents.

Table 1: General Stability Characteristics of Selected Preservatives

Preservative ClassRepresentative Compound(s)General Stability ProfileKey Instability Factors
Isothiazolinones This compound (by class)Potent broad-spectrum antimicrobial. Stability is highly dependent on environmental conditions.[1]Unstable under alkaline conditions, elevated temperatures, and UV exposure.[1]
Parabens Methylparaben, PropylparabenGenerally considered to have good chemical stability and a long shelf life.[2]Susceptible to hydrolysis at pH levels above 7.
Alcohols Benzyl AlcoholOxidizes slowly in the presence of air.Oxidation to benzaldehyde and benzoic acid can be accelerated by light and heat.
Benzoates Sodium BenzoateStable under recommended storage conditions. Its efficacy is pH-dependent.Activity is significantly reduced at pH levels above 5.
Sorbates Potassium SorbateStable in its dry form, but can degrade in aqueous solutions.Susceptible to oxidation, especially at low pH and in the presence of light and heat.

Table 2: pH Stability of Preservatives

PreservativeOptimal pH Range for EfficacyStability Profile at Different pH
Isothiazolinones Acidic to NeutralRapid degradation occurs in alkaline solutions (pH > 8).[3]
Parabens Broad range (4-8)Hydrolysis rate increases significantly at pH values above 7.
Benzyl Alcohol < 5Reduced activity above pH 8.
Sodium Benzoate 2-5Loses efficacy in alkaline conditions.
Potassium Sorbate < 6.0Degradation is enhanced at pH values lower than its pKa (4.75).

Table 3: Thermal and Photostability of Preservatives

PreservativeThermal StabilityPhotostability
Isothiazolinones Degradation is accelerated at elevated temperatures.Susceptible to degradation upon exposure to UV light.[1]
Parabens Generally stable at elevated temperatures for shorter durations.Can undergo photodegradation, though generally considered relatively stable.
Benzyl Alcohol Oxidation to benzaldehyde is accelerated by heat.Exposure to light can promote oxidation.
Sodium Benzoate Stable under normal storage temperatures.Generally considered photostable.
Potassium Sorbate Degradation is favored by high temperatures, especially in aqueous solutions.Can be degraded by UV light, leading to browning.

Experimental Protocols

To ensure the reliability and reproducibility of stability testing, standardized and validated analytical methods are crucial. A forced degradation study is a common approach to evaluate the intrinsic stability of a preservative and to develop stability-indicating analytical methods.[4][5][6][7]

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Preservative Quantification

This protocol outlines a general procedure for developing a stability-indicating HPLC method, which is essential for accurately measuring the concentration of the preservative and its degradation products over time.

  • Column Selection: A C18 column is a common choice for the separation of these preservatives.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation of the parent preservative from its degradants.

  • Detection: UV detection is commonly employed, with the wavelength set to the maximum absorbance of the target preservative.

  • Forced Degradation: To validate the stability-indicating nature of the method, the preservative is subjected to forced degradation under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60-80°C for a specified period.

    • Base Hydrolysis: 0.1 M NaOH at 60-80°C for a specified period.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: The solid preservative is exposed to dry heat (e.g., 105°C).

    • Photodegradation: The preservative solution is exposed to UV light (e.g., 254 nm) and visible light.

  • Analysis: The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the parent peak and from each other.

Protocol 2: Preservative Efficacy Testing (PET)

This test, also known as a challenge test, evaluates the effectiveness of the preservative system in preventing microbial growth.

  • Inoculation: The product is intentionally inoculated with a standardized suspension of representative microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis).

  • Incubation: The inoculated product is incubated at a specified temperature (typically 20-25°C) for a defined period (usually 28 days).

  • Sampling and Enumeration: Samples are withdrawn at specified intervals (e.g., 7, 14, and 28 days), and the number of viable microorganisms is determined.

  • Acceptance Criteria: The preservative system is considered effective if there is a significant reduction in the microbial count over time, meeting the criteria specified in pharmacopeias (e.g., USP <51>).

Visualizing Degradation and Experimental Processes

To further elucidate the processes involved in preservative stability and testing, the following diagrams have been generated using the DOT language.

G General Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Degradation Degradation Products Formed Acid->Degradation Base Base Hydrolysis Base->Degradation Oxidation Oxidation Oxidation->Degradation Thermal Thermal Thermal->Degradation Photo Photolysis Photo->Degradation Preservative Preservative Sample Preservative->Acid Preservative->Base Preservative->Oxidation Preservative->Thermal Preservative->Photo Analysis Analysis by Stability-Indicating Method (e.g., HPLC) Data Evaluate Degradation Pathway and Rate Analysis->Data Degradation->Analysis

Caption: Workflow for a forced degradation study of a preservative.

G Simplified Degradation Pathway of Isothiazolinones Isothiazolinone Isothiazolinone Ring RingOpening Ring Opening Isothiazolinone->RingOpening Alkaline pH, Heat, UV Inactive Inactive Products RingOpening->Inactive

Caption: Degradation of isothiazolinones often involves ring opening.

G Oxidative Degradation of Benzyl Alcohol BenzylAlcohol Benzyl Alcohol Benzaldehyde Benzaldehyde BenzylAlcohol->Benzaldehyde Oxidation (Air, Light, Heat) BenzoicAcid Benzoic Acid Benzaldehyde->BenzoicAcid Further Oxidation

Caption: Benzyl alcohol can oxidize to form benzaldehyde and benzoic acid.

Conclusion

The stability of a preservative is a multifaceted issue influenced by the intrinsic properties of the molecule and the formulation's characteristics. While this compound, as part of the isothiazolinone class, offers potent antimicrobial activity, its stability is sensitive to alkaline pH, elevated temperatures, and UV light. In contrast, traditional preservatives like parabens and sodium benzoate exhibit greater stability under a broader range of conditions, although their efficacy can also be pH-dependent.

This guide provides a foundational understanding to aid in the selection of an appropriate preservative system. It is crucial for formulation scientists to conduct thorough stability studies on their final product to ensure the chosen preservative remains effective throughout the product's shelf life. Further research into the specific stability profile of this compound is warranted to provide a more direct and comprehensive comparison.

References

A Head-to-Head Comparison of Synthetic Routes for Substituted Isothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged motif in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The efficient construction of this heterocyclic system with desired substitution patterns is a critical aspect of drug discovery and development. This guide provides a head-to-head comparison of four prominent synthetic routes for substituted isothiazoles, offering a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Executive Summary

This guide evaluates four distinct and widely employed methods for the synthesis of substituted isothiazoles: the Singh Synthesis, Rhodium-Catalyzed Transannulation, the Rees Synthesis, and a Solvent-Free Synthesis from β-enaminones. Each route is assessed based on its reaction efficiency, operational simplicity, substrate scope, and green chemistry credentials. The quantitative data for these methods are summarized below to facilitate a direct comparison.

Data Presentation: A Comparative Overview

Synthesis RouteKey ReactantsTypical Reaction ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Singh Synthesis β-Ketodithioester, Ammonium AcetateReflux in Ethanol or water, air atmosphere72-92%Operationally simple, one-pot, metal-free, good to excellent yields.May require synthesis of the β-ketodithioester starting material.
Rhodium-Catalyzed Transannulation 1,2,3-Thiadiazole, Nitrile[Rh(COD)Cl]₂, DPPF, Chlorobenzene, 130 °C68-99%Excellent yields, broad substrate scope including various nitriles.Requires a precious metal catalyst, high temperatures, and anhydrous conditions.
Rees Synthesis Enamine (e.g., Methyl 3-aminocrotonate), 4,5-dichloro-1,2,3-dithiazolium chlorideRoom temperature, Dichloromethane (DCM)78-85%High yields under mild reaction conditions.The dithiazolium chloride reagent is specialized and moisture-sensitive.
Solvent-Free Synthesis from β-Enaminones β-Enaminone, Ammonium thiocyanateNeat (solvent-free), 120 °C82-95%Environmentally friendly (solvent-free), high yields, rapid reaction times.High temperatures may not be suitable for sensitive substrates.

In-Depth Analysis of Synthetic Routes

The Singh Synthesis: A User-Friendly Approach

The Singh synthesis is a one-pot, transition-metal-free method that constructs the isothiazole ring from readily available β-ketodithioesters and ammonium acetate.[1] This approach is lauded for its operational simplicity and environmentally friendly conditions, often utilizing ethanol or water as the solvent and proceeding under an air atmosphere.[1]

Advantages:

  • Operational Simplicity: The one-pot nature of the reaction simplifies the experimental setup and workup.

  • Metal-Free: Avoids the cost and potential toxicity associated with transition metal catalysts.

  • Good to Excellent Yields: Consistently provides high yields for a range of substrates.

Disadvantages:

  • Starting Material Synthesis: The β-ketodithioester starting materials may require a separate synthetic step.

A mixture of the appropriate β-ketodithioester (1.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (5 mL) is refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isothiazole.[1]

Rhodium-Catalyzed Transannulation: A Highly Efficient and Versatile Method

This method, developed by Lee and coworkers, utilizes a rhodium catalyst to facilitate the transannulation of 1,2,3-thiadiazoles with a variety of nitriles to produce isothiazoles.[2] The reaction proceeds via an α-thiavinyl Rh-carbenoid intermediate and is notable for its excellent yields and broad substrate scope.[2]

Advantages:

  • Excellent Yields: Often provides near-quantitative conversion.

  • Broad Substrate Scope: Tolerates a wide range of functional groups on both the thiadiazole and nitrile coupling partners.

Disadvantages:

  • Precious Metal Catalyst: The use of a rhodium catalyst can be a significant cost factor.

  • Harsh Conditions: Requires high temperatures and anhydrous conditions, which may not be suitable for all substrates.

In a sealed tube, a mixture of the 1,2,3-thiadiazole (0.2 mmol), the nitrile (0.4 mmol), [Rh(COD)Cl]₂ (5 mol %), and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (12 mol %) in chlorobenzene (1.0 mL) is heated at 130 °C for 1-12 hours. After cooling to room temperature, the reaction mixture is directly purified by column chromatography on silica gel to yield the corresponding isothiazole.[2]

The Rees Synthesis: A Mild and High-Yielding Route

The Rees synthesis offers a direct pathway to substituted isothiazoles through the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride. A key advantage of this method is its mild reaction conditions, typically proceeding at room temperature.

Advantages:

  • Mild Reaction Conditions: Avoids the need for high temperatures, making it suitable for thermally sensitive molecules.

  • High Yields: Delivers good to high yields of the desired isothiazole products.

Disadvantages:

  • Specialized Reagent: The 4,5-dichloro-1,2,3-dithiazolium chloride reagent is not as commonly available as the starting materials for other methods and is sensitive to moisture.

To a stirred solution of methyl 3-aminocrotonate (1.0 mmol) in dichloromethane (DCM, 10 mL) at room temperature is added 4,5-dichloro-1,2,3-dithiazolium chloride (1.0 mmol). The reaction mixture is stirred for 2 hours. Following the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the product.

Solvent-Free Synthesis from β-Enaminones: An Environmentally Conscious Alternative

This method provides a green and efficient route to substituted isothiazoles by reacting β-enaminones with ammonium thiocyanate under neat (solvent-free) conditions at elevated temperatures.[3] This approach is characterized by its simplicity, rapid reaction times, and high yields.[3]

Advantages:

  • Environmentally Friendly: The absence of a solvent reduces waste and environmental impact.

  • High Yields and Rapid Reactions: This method is highly efficient, often providing high yields in a short amount of time.

  • Atom Economy: The reaction is highly atom-economical.

Disadvantages:

  • High Temperatures: The requirement for elevated temperatures may limit its applicability for substrates with low thermal stability.

A mixture of the β-enaminone (1.0 mmol) and ammonium thiocyanate (1.2 mmol) is heated at 120 °C for 15-30 minutes. The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to afford the desired substituted isothiazole.[3]

Mandatory Visualization: Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthetic routes.

Singh_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product beta_keto β-Ketodithioester reflux Reflux in EtOH/H₂O (Air Atmosphere) beta_keto->reflux nh4oac Ammonium Acetate nh4oac->reflux isothiazole 3,5-Disubstituted Isothiazole reflux->isothiazole One-pot Condensation

Caption: Workflow for the Singh one-pot isothiazole synthesis.

Rh_Transannulation cluster_reactants Reactants cluster_process Process cluster_product Product thiadiazole 1,2,3-Thiadiazole catalysis [Rh(COD)Cl]₂ / DPPF Chlorobenzene, 130°C thiadiazole->catalysis nitrile Nitrile nitrile->catalysis isothiazole Substituted Isothiazole catalysis->isothiazole Transannulation

Caption: Rhodium-catalyzed transannulation for isothiazole synthesis.

Rees_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product enamine Primary Enamine reaction DCM Room Temperature enamine->reaction dithiazolium 4,5-Dichloro-1,2,3- dithiazolium chloride dithiazolium->reaction isothiazole Substituted Isothiazole reaction->isothiazole Cyclocondensation

Caption: The Rees synthesis of substituted isothiazoles.

Solvent_Free_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product enaminone β-Enaminone heating Neat 120°C enaminone->heating nh4scn Ammonium Thiocyanate nh4scn->heating isothiazole Substituted Isothiazole heating->isothiazole Solvent-free Condensation

Caption: Solvent-free synthesis of isothiazoles from β-enaminones.

Conclusion

The choice of a synthetic route for substituted isothiazoles is a critical decision that can significantly impact the efficiency and success of a research program. The Singh synthesis offers an excellent balance of simplicity, efficiency, and green credentials, making it a strong candidate for routine synthesis. For projects requiring broad substrate scope and the highest possible yields, the Rhodium-Catalyzed Transannulation is a powerful, albeit more resource-intensive, option. The Rees synthesis provides a valuable alternative for accessing specific substitution patterns under exceptionally mild conditions. Finally, the solvent-free approach using β-enaminones stands out as a highly sustainable and rapid method, particularly well-suited for process chemistry and large-scale production where minimizing solvent waste is a priority. This comparative guide serves as a foundational tool for chemists to make informed decisions in the synthesis of novel isothiazole-containing compounds for a wide range of applications.

References

A Comparative Guide to the Validation of a New Analytical Method for 5-tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a newly developed analytical method for the quantification of 5-tert-butyl-3-isothiazolamine against a conventional reference standard method. The validation of this new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate the objective evaluation of analytical methodologies.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] Key validation parameters, as stipulated by ICH Q2(R1), include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[1][3] A properly validated method provides reliable, reproducible, and accurate data, which is fundamental in drug development and quality control.

Comparison of Analytical Methods

This guide compares two high-performance liquid chromatography (HPLC) based methods for the analysis of this compound. The "Reference Standard Method" is a conventional HPLC-UV method, while the "New Analytical Method" utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for enhanced sensitivity and specificity.

The following tables summarize the quantitative data from the validation studies of the two methods.

Table 1: Summary of Validation Parameters

Validation ParameterReference Standard Method (HPLC-UV)New Analytical Method (UPLC-MS/MS)ICH Q2(R1) Acceptance Criteria
Specificity No interference from placebo and degradants at the analyte's retention time.No interference from placebo and degradants at the analyte's retention time and m/z transition.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999≥ 0.995 is generally considered acceptable.
Range (µg/mL) 1.0 - 50.00.1 - 50.0The range should cover 80-120% of the test concentration for assays.[1]
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%For drug substance assays, typically 98.0% to 102.0%.
Precision - Repeatability (% RSD) ≤ 1.5%≤ 0.8%Typically ≤ 2% is required.[3]
Precision - Intermediate Precision (% RSD) ≤ 1.8%≤ 1.0%Typically ≤ 2% is required.
Limit of Detection (LOD) (µg/mL) 0.30.03Reportable
Limit of Quantitation (LOQ) (µg/mL) 1.00.1The analyte can be quantified with suitable precision and accuracy.
Robustness Controlled by system suitability tests. Minor variations in mobile phase composition and flow rate did not significantly affect results.Controlled by system suitability tests. Minor variations in mobile phase composition and flow rate did not significantly affect results.The method's reliability under small, deliberate variations in conditions.[3]

Table 2: Detailed Accuracy and Precision Data

Analyte Concentration (µg/mL)Reference Standard Method (HPLC-UV) New Analytical Method (UPLC-MS/MS)
Mean Recovery (%) RSD (%) Mean Recovery (%) RSD (%)
1.098.51.499.80.8
25.0100.21.1100.10.5
50.0101.20.9100.80.4

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. A certified reference standard of this compound is used for the preparation of all standard and spiked solutions.

  • Protocol: Placebo samples (matrix without the analyte) and samples spiked with known impurities and degradation products are analyzed to assess for any interfering peaks at the retention time of this compound. For the UPLC-MS/MS method, the specificity is further confirmed by monitoring a unique precursor-to-product ion transition.

  • Protocol: A series of at least five standard solutions of this compound are prepared across the specified concentration range.[1] Each solution is injected in triplicate. A calibration curve is generated by plotting the peak area response against the concentration, and the correlation coefficient (r²) is calculated.

  • Protocol: The accuracy of the method is determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[2] At each level, three replicate samples are prepared and analyzed. The percentage recovery is calculated.

  • Repeatability (Intra-assay precision):

    • Protocol: Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the results is calculated.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: The repeatability experiment is repeated on a different day, by a different analyst, and on a different instrument. The %RSD is calculated across all measurements to assess the variability within the laboratory.

  • Protocol: The LOD and LOQ are determined based on the signal-to-noise ratio. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.

  • Protocol: The robustness of the method is evaluated by introducing small, deliberate variations to the method parameters, such as the mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The impact of these changes on the analytical results is assessed, often through system suitability tests.

Visualizations

G Workflow for Analytical Method Validation cluster_0 Method Development & Planning cluster_1 Validation Execution cluster_2 Data Analysis & Reporting cluster_3 Outcome A Define Analytical Target Profile (ATP) B Develop Analytical Procedure A->B C Prepare Validation Protocol B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Analyze Validation Data D->J E->J F->J G->J H->J I->J K Compare Against Acceptance Criteria J->K L Prepare Validation Report K->L M Method is Validated for Intended Use L->M

Caption: A flowchart illustrating the key stages of analytical method validation.

G Interrelation of Core Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ

References

Comparative Docking Analysis of Isothiazolamines and Related Heterocyclic Compounds with Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico molecular docking studies of isothiazolamines and structurally related thiazole derivatives against various enzymatic targets implicated in a range of diseases. The objective is to present a consolidated perspective on the potential of these heterocyclic scaffolds in the design of targeted enzyme inhibitors, supported by available quantitative data and detailed experimental methodologies. While direct comparative data for a broad range of isothiazolamines is limited, this guide synthesizes findings from multiple studies to offer valuable insights for computational drug discovery efforts.

Quantitative Docking Performance

The following table summarizes the docking performance of isothiazolones and representative thiazole derivatives against their respective biological targets. Docking scores, typically represented as binding energies (in kcal/mol), indicate the predicted affinity of the ligand for the protein's active site. More negative values generally suggest more favorable binding interactions.

Compound ClassSpecific Derivative(s)Target EnzymePDB IDDocking Score (kcal/mol)Key Interactions & Remarks
Isothiazolones 5-chloroisothiazolonesPCAF Histone AcetyltransferaseNot SpecifiedData not available in reviewed literature; experimental IC50 values reported.Inhibition is suggested to occur via covalent modification of thiol groups in the enzyme's active site.[1][2]
Thiazole Derivatives 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleAcetylcholinesterase (AChE)Not Specified-7.86The compound exhibited high inhibitory potency in molecular docking analysis.
Thiazole Derivatives 2-amino-4-(5,6,7,8-tetrahydro-2-naphthyl)thiazoleButyrylcholinesterase (BChE)Not Specified-7.96The compound showed strong binding affinity in the active site of BChE.
Thiazole Derivatives Thiazolo-[2,3-b]quinazolinone derivative 17EGFR-Tyrosine KinaseNot Specified-8.26 ± 0.0033Displayed better binding energy scores compared to the reference drug erlotinib.[3]
Thiazolidinone Derivatives Compound 3cMushroom Tyrosinase2Y9X-8.4The most potent tyrosinase inhibitor among the series, with interactions involving hydrogen bonds and hydrophobic contacts.
Thiazolidinone Derivatives Benzenesulfonamide-thiazolidinone derivativesCarbonic Anhydrase IXNot SpecifiedNot SpecifiedCompounds efficiently bound in the active site, with the thiazolidinone fragment playing a key role in binding.[4]
Thiazole-thiazolidinone Hybrids Compound with trifluoromethyl substitutionUreaseNot SpecifiedNot SpecifiedExhibited excellent inhibition, suggested to be due to strong hydrogen bonding with the enzyme.
Thiazole-thiazolidinone Hybrids Compound with trifluoromethyl substitutionα-glucosidaseNot SpecifiedNot SpecifiedDemonstrated significant inhibitory potential in both in vitro and in silico studies.

Experimental Protocols: Molecular Docking

The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary, the core methodology is outlined below.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).

  • The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.

  • Hydrogen atoms are added to the protein, and appropriate protonation states for amino acid residues are assigned, typically at a physiological pH of 7.4.

  • The protein's energy is minimized using a suitable force field (e.g., CHARMm, AMBER) to relieve any steric clashes.

2. Ligand Preparation:

  • The two-dimensional structures of the isothiazolamine or related derivatives are drawn using chemical drawing software and converted to three-dimensional structures.

  • The ligands are subjected to energy minimization using a force field like MMFF94 or a quantum mechanical method.

  • Appropriate protonation states and charges are assigned to the ligand atoms.

3. Docking Simulation:

  • A grid box is defined around the active site of the target enzyme. The dimensions of the grid box are set to encompass the entire binding pocket.

  • Molecular docking is performed using software such as AutoDock, Glide, or MOE (Molecular Operating Environment). These programs employ various search algorithms (e.g., Lamarckian genetic algorithm, Monte Carlo) to explore different conformations and orientations of the ligand within the active site.

  • Multiple docking runs are typically performed to ensure the reliability of the results.

4. Analysis of Results:

  • The resulting docked poses are ranked based on a scoring function that estimates the binding free energy (e.g., docking score, binding affinity in kcal/mol).

  • The pose with the lowest binding energy is generally considered the most probable binding mode.

  • The interactions between the ligand and the amino acid residues of the active site, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are analyzed to understand the molecular basis of binding.

Visualizations

The following diagrams illustrate a typical workflow for comparative docking studies and a representative signaling pathway involving a kinase, a common target for heterocyclic inhibitors.

experimental_workflow cluster_prep Preparation Phase cluster_docking Computational Phase cluster_analysis Analysis Phase p_prep Target Protein Preparation (from PDB) grid Grid Box Generation (Active Site Definition) p_prep->grid l_prep Ligand Preparation (Isothiazolamine Derivatives) dock Molecular Docking Simulation (e.g., AutoDock, Glide) l_prep->dock grid->dock analysis Pose Analysis & Scoring (Binding Energy Calculation) dock->analysis comparison Comparative Analysis (Ranking of Derivatives) analysis->comparison

Fig. 1: Experimental Workflow for Comparative Docking Studies.

kinase_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors erk->transcription Activates proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation Promotes inhibitor Isothiazolamine Inhibitor inhibitor->raf Inhibits

Fig. 2: Representative Kinase (MAPK/ERK) Signaling Pathway.

References

Assessing the environmental impact of 5-tert-butyl-3-isothiazolamine compared to other biocides

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the environmental impact of isothiazolinone biocides, a class of potent antimicrobial agents, reveals a landscape of high efficacy counterbalanced by notable aquatic toxicity. While specific environmental data for 5-tert-butyl-3-isothiazolamine is not publicly available, an analysis of structurally related and commonly used isothiazolinones provides crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on their aquatic toxicity and biodegradability, offering a framework for informed selection and risk assessment.

Isothiazolinone biocides are widely employed across various industries to control microbial growth. Their mechanism of action, involving the inhibition of key metabolic enzymes in microorganisms, makes them highly effective. However, their introduction into aquatic environments raises concerns about their impact on non-target organisms. A comprehensive understanding of their environmental fate—encompassing their toxicity to aquatic life and their persistence or degradation—is paramount for sustainable use.

Comparative Aquatic Toxicity

The acute toxicity of isothiazolinone biocides to aquatic organisms is a primary environmental consideration. Standardized tests, such as the OECD 202 (Daphnia sp. Acute Immobilisation Test) and OECD 203 (Fish, Acute Toxicity Test), are used to determine the concentrations at which these substances have harmful effects. The results are often expressed as the EC50 (median effective concentration) for invertebrates and the LC50 (median lethal concentration) for fish.

A review of available data for several common isothiazolinone biocides highlights their high acute aquatic toxicity. It is important to note that the toxicity can vary significantly between different isothiazolinone derivatives.

BiocideTest OrganismEndpointResult (mg/L)
Methylisothiazolinone (MI) Data Not Available--
Chloromethylisothiazolinone (CMI) Data Not Available--
Benzisothiazolinone (BIT) Green AlgaeEC500.15[1]
Daphnia magnaEC501.35[1]
Rainbow TroutLC501.6[1]
Octylisothiazolinone (OIT) Data Not Available--
Dichloro-n-octylisothiazolinone (DCOI) Data Not Available--
CMIT/MIT (3:1 mixture) Green AlgaeEC500.003[1]
Daphnia magnaEC500.16[1]
Rainbow TroutLC500.19[1]

Note: The absence of data for a specific biocide does not imply a lack of toxicity, but rather a lack of readily available public information from the conducted searches.

Biodegradability and Environmental Fate

A key mitigating factor for the high aquatic toxicity of isothiazolinones is their rapid biodegradation in the environment. Studies have shown that many isothiazolinone biocides are readily biodegradable, with half-lives in aquatic environments often being less than 24 hours. This rapid breakdown is crucial as the resulting degradation products are reported to be significantly less toxic than the parent compounds, often by several orders of magnitude.[2]

The primary mechanism of degradation involves the cleavage of the isothiazolone ring structure.[2]

BiocideBiodegradabilityHalf-lifeDegradation Pathway
Isothiazolones (general) Readily Biodegradable< 24 hours in aquatic environmentsCleavage of the isothiazolone ring[2]
Methylisothiazolinone (MI) Rapidly degrades in soil0.28 days (in loamy sand soil)[3]-
Benzisothiazolinone (BIT) Rapidly degrades in soil0.52 days (in loamy sand soil)[3]-
Octylisothiazolinone (OIT) Significantly biodegrades5 to 13 hours (in wastewater)[3]Photodegradation pathways proposed[3]
Dichloro-n-octylisothiazolinone (DCOI) Rapidly degrades in soil4.8 days (in loamy sand soil)[3]Photolytic degradation pathways proposed[3]

Experimental Protocols

To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Aquatic Toxicity Testing
  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity of a substance to Daphnia magna.[4][5][6][7] Young daphnids are exposed to various concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.[4][6]

  • OECD 203: Fish, Acute Toxicity Test: This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish. Fish are exposed to different concentrations of the chemical for a 96-hour period, and the concentration that is lethal to 50% of the test fish (LC50) is calculated.

Biodegradability Testing
  • OECD 301: Ready Biodegradability: This series of tests (A-F) evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.[8][9] Common methods include measuring the depletion of dissolved oxygen (OECD 301D) or the evolution of carbon dioxide (OECD 301B).[10] A substance is considered readily biodegradable if it meets specific degradation thresholds within a 28-day period.[9][10]

Visualizing the Process: Experimental Workflow and Degradation Pathway

To better illustrate the processes involved in assessing and understanding the environmental impact of these biocides, the following diagrams are provided.

Experimental_Workflow cluster_toxicity Aquatic Toxicity Assessment cluster_biodegradability Biodegradability Assessment Toxicity_Test OECD 202/203 Testing Data_Analysis_Tox EC50/LC50 Calculation Toxicity_Test->Data_Analysis_Tox Immobilization/ Mortality Data Risk_Assessment Environmental Risk Assessment Data_Analysis_Tox->Risk_Assessment Biodegradation_Test OECD 301 Testing Data_Analysis_Bio Half-life Determination Biodegradation_Test->Data_Analysis_Bio O2 Consumption/ CO2 Evolution Data Data_Analysis_Bio->Risk_Assessment Biocide_Sample Biocide Sample Biocide_Sample->Toxicity_Test Biocide_Sample->Biodegradation_Test Degradation_Pathway Isothiazolinone Isothiazolinone Biocide (Parent Compound) Ring_Cleavage Isothiazolone Ring Cleavage Isothiazolinone->Ring_Cleavage Biodegradation/ Photodegradation Degradation_Products Less Toxic Degradation Products Ring_Cleavage->Degradation_Products Further Oxidation

References

Safety Operating Guide

Proper Disposal of 5-Tert-butyl-3-isothiazolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 5-Tert-butyl-3-isothiazolamine, a member of the isothiazolinone class of biocides. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

This compound, like other isothiazolinones, is a potent biocide and should be handled with extreme care. It is crucial to prevent contact with skin, eyes, and clothing, and to avoid inhalation of any dusts or aerosols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or nitrile) must be worn. Inspect gloves for any signs of degradation before use and replace them immediately if compromised.

  • Eye Protection: Chemical splash goggles and a face shield are required.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, impervious protective clothing and boots may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a prefilter is required.

Quantitative Hazard Data for Isothiazolinones

While a specific Safety Data Sheet (SDS) for this compound was not located, the following table presents quantitative data for a closely related and well-documented isothiazolinone mixture (5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-4-isothiazolin-3-one). This data should be considered indicative of the potential hazards of this compound.

Hazard MetricValueSpeciesNotes
Acute Oral Toxicity (LD50) 3810 mg/kgRatToxic if swallowed
Acute Dermal Toxicity (LD50) > 5 g/kgRabbitToxic in contact with skin
Acute Inhalation Toxicity (LC50) > 13.7 mg/l/4HRatFatal if inhaled (for some isothiazolinones)
Aquatic Toxicity (LC50) 0.14 ppm (96 hr)Rainbow TroutVery toxic to aquatic life
Aquatic Toxicity (LC50) 0.54 ppm (96 hr)Bluegill SunfishVery toxic to aquatic life
Aquatic Toxicity (LC50) 0.13 ppm (48 hr)Daphnia magnaVery toxic to aquatic life

Step-by-Step Disposal Procedures

The disposal of this compound is regulated and must be carried out in compliance with all local, state, and federal environmental regulations. Improper disposal of this substance is a violation of the law.

  • Waste Identification and Classification:

    • Unused or waste this compound is considered a hazardous waste.

    • Based on the properties of related compounds, it is likely to be classified as a RCRA Hazardous Waste due to corrosivity (EPA Hazardous Waste Number D002).

  • Waste Segregation and Storage:

    • Do not mix this compound waste with other chemical waste streams.

    • Store all waste in its original or a compatible, tightly sealed, and properly labeled container. The label should clearly indicate "Hazardous Waste" and the chemical name.

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a copy of the Safety Data Sheet (if available) or all known hazard information.

    • For guidance, you can also contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Materials:

  • Personal Protective Equipment (as listed above)

  • Inert absorbent material (e.g., sand, earth, vermiculite)

  • 10% sodium bisulfite solution in water

  • Two separate, suitable containers for waste collection

  • Decontamination solution rinse water container

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Don Appropriate PPE: Before re-entering the area, ensure you are wearing the full required PPE.

  • Contain the Spill: Use an inert absorbent material to dike the spill and prevent it from spreading. Do not use combustible materials like sawdust.

  • Absorb the Spilled Material: Carefully apply the absorbent material to the spill, working from the outside in.

  • Collect the Waste: Transfer the absorbed material and any contaminated solid items into a designated, labeled hazardous waste container.

  • Decontaminate the Spill Area:

    • Prepare a fresh 10% sodium bisulfite solution in water.

    • Carefully apply the decontamination solution to the spill area.

    • Allow the solution to remain in contact with the surface for at least 30 minutes.

  • Rinse the Area: After the decontamination period, rinse the area with water. Collect the rinse water for disposal as hazardous waste. Do not allow it to enter the sewer system.

  • Dispose of all Materials: All materials used in the cleanup, including gloves, absorbent pads, and contaminated clothing, must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound for Disposal B Is the container empty and clean? A->B C Dispose of as non-hazardous waste (check local regulations) B->C Yes D Is it unused or contaminated material? B->D No E Treat as Hazardous Waste D->E Yes F Segregate and store in a labeled, sealed container E->F G Contact EHS or a licensed hazardous waste disposal contractor F->G H Arrange for pickup and proper disposal G->H

Caption: Decision workflow for the disposal of this compound.

Essential Safety and Logistical Information for Handling 5-Tert-butyl-3-isothiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Due to the general characteristics of isothiazolinones, which are often classified as skin and eye irritants or corrosives and potential sensitizers, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling 5-Tert-butyl-3-isothiazolamine, based on information for similar compounds.

PPE Category Item Specification
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves should be worn. Inspect gloves for integrity before each use.
Eye Protection Safety goggles or face shieldChemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.
Body Protection Laboratory coat or chemical-resistant apronA standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection Fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is paramount to minimize the risk of exposure and contamination. The following procedural steps provide a direct guide for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify the availability and functionality of an emergency eyewash station and safety shower.

  • Prepare all necessary equipment and reagents before handling the chemical.

  • Designate a specific area for handling this compound to contain potential spills.

2. Handling the Chemical:

  • Don all required personal protective equipment as outlined in the table above.

  • Handle the substance exclusively within the chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use compatible labware (e.g., glass, polyethylene) to prevent degradation or reaction.

  • Keep containers tightly closed when not in use to prevent the release of vapors.

3. Decontamination and Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using an appropriate cleaning agent.

  • Remove and dispose of contaminated PPE as hazardous waste.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.

  • Container Management: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional and local regulations.

  • Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

A Preparation - Verify fume hood and safety showers - Gather all necessary materials B Don Personal Protective Equipment (PPE) - Gloves, Goggles, Lab Coat A->B Proceed to C Chemical Handling - Work within a fume hood - Avoid direct contact B->C Proceed to D Decontamination & Waste Disposal - Clean work area - Dispose of waste in labeled containers C->D Proceed to E Doff Personal Protective Equipment (PPE) D->E Proceed to F Hand Washing E->F Final Step

Caption: A logical workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.